Myelopeptide-2
Descripción
Propiedades
Fórmula molecular |
C41H57N7O8 |
|---|---|
Peso molecular |
775.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C41H57N7O8/c1-22(2)18-29(42)36(50)46-35(24(5)6)39(53)47-34(23(3)4)38(52)44-31(19-25-13-15-27(49)16-14-25)40(54)48-17-9-12-33(48)37(51)45-32(41(55)56)20-26-21-43-30-11-8-7-10-28(26)30/h7-8,10-11,13-16,21-24,29,31-35,43,49H,9,12,17-20,42H2,1-6H3,(H,44,52)(H,45,51)(H,46,50)(H,47,53)(H,55,56)/t29-,31-,32-,33-,34-,35-/m0/s1 |
Clave InChI |
ITQOCODEBWMEKP-LXOXETEGSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling Myelopeptide-2: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of Myelopeptide-2 (MP-2), an immunoregulatory peptide discovered and isolated from porcine bone marrow. This document details its physicochemical properties, outlines the experimental protocols for its isolation and biological characterization, and explores its mechanism of action, offering valuable insights for researchers in immunology and drug development.
Discovery and Physicochemical Characterization
This compound is a hexapeptide originally isolated from the supernatant of porcine bone marrow cell culture.[1][2] It is one of several bioregulatory mediators of bone marrow origin, collectively known as myelopeptides, which exhibit a range of functional activities, including immunoregulatory, differentiating, and opiate-like effects. The primary structure of this compound has been identified as Leu-Val-Val-Tyr-Pro-Trp .
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Amino Acid Sequence | Leu-Val-Val-Tyr-Pro-Trp | [1] |
| Molecular Formula | C41H57N7O8 | |
| Molecular Weight | 775.95 g/mol | |
| Theoretical pI | 5.58 | |
| Grand average of hydropathicity (GRAVY) | 1.417 |
Table 1: Physicochemical Properties of this compound.
Experimental Protocols
Isolation of this compound from Porcine Bone Marrow
The isolation of this compound from the supernatant of porcine bone marrow cell culture involves a multi-step process combining solid-phase extraction and reversed-phase high-performance liquid chromatography (RP-HPLC).[1] While a detailed, publicly available protocol specifically for MP-2 is scarce, the following is a representative methodology based on established techniques for purifying immunoregulatory peptides from similar biological matrices.
2.1.1. Preparation of Bone Marrow Cell Culture Supernatant
-
Bone Marrow Collection: Aseptically collect bone marrow from the ribs of pigs.[3][4]
-
Cell Culture: Establish a primary culture of porcine bone marrow cells.[5]
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant, which contains the secreted myelopeptides.
2.1.2. Solid-Phase Extraction (SPE)
-
Cartridge Activation and Equilibration: Use a C18 SPE cartridge. Activate the cartridge with methanol (B129727) followed by equilibration with an aqueous solution (e.g., 0.1% trifluoroacetic acid in water).
-
Sample Loading: Load the bone marrow cell culture supernatant onto the equilibrated SPE cartridge.
-
Washing: Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile (B52724) in 0.1% TFA) to remove unbound and weakly bound impurities.
-
Elution: Elute the bound peptides with an increasing concentration of organic solvent (e.g., 60-80% acetonitrile in 0.1% TFA).
2.1.3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: Utilize a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]
-
Mobile Phase:
-
Gradient Elution: Purify the peptide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 60% Mobile Phase B over 60 minutes.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection and Analysis: Collect fractions corresponding to the peptide peaks and analyze for purity and identity using analytical RP-HPLC and mass spectrometry.
Biological Activity Assays
The immunoregulatory properties of this compound can be assessed using various in vitro assays.
2.2.1. T-Lymphocyte Proliferation Assay
-
Cell Line: The IL-2 dependent murine cytotoxic T-cell line, CTLL-2, is commonly used.[7][8][9]
-
Assay Principle: CTLL-2 cells proliferate in the presence of IL-2. The assay measures the ability of this compound to stimulate T-cells to produce IL-2, which in turn drives the proliferation of CTLL-2 cells.
-
Methodology:
-
Culture primary T-lymphocytes with varying concentrations of this compound.
-
After a suitable incubation period, collect the culture supernatant.
-
Add the supernatant to CTLL-2 cell cultures.
-
Measure CTLL-2 proliferation using a colorimetric assay such as MTS or by [3H]-thymidine incorporation.[10][11]
-
-
Data Analysis: Construct a dose-response curve and determine the EC50 value (the concentration of this compound that induces a half-maximal proliferative response).
2.2.2. Cytokine Production Assay (ELISA)
-
Principle: Quantify the production of key cytokines, such as Interleukin-2 (B1167480) (IL-2) and Interferon-gamma (IFN-γ), by T-lymphocytes in response to this compound stimulation.
-
Methodology:
-
Stimulate primary T-lymphocytes with a range of this compound concentrations.
-
Collect the culture supernatant at different time points.
-
Measure the concentration of IL-2 and IFN-γ in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: Generate dose-response curves for the production of each cytokine.
Biological Activity and Mechanism of Action
This compound exhibits significant immunomodulatory activity, primarily by influencing T-lymphocyte function. It has been shown to restore the mitogen responsiveness of human T-lymphocytes that have been inhibited by tumor products or measles virus.[2] This restorative effect is attributed to its ability to recover reduced IL-2 synthesis and IL-2 receptor (IL-2R) expression in these suppressed T-cells.[2]
Quantitative Biological Activity Data
| Biological Effect | Cell Type | Effective Concentration Range | Reference |
| Upregulation of IL-2 and IFN-γ secretion | Activated splenocytes | 10 - 100 nM | |
| Restoration of mitogen responsiveness | Human T-lymphocytes | Not specified | [2] |
Table 2: Summary of this compound Biological Activity.
Putative Signaling Pathway
The precise molecular mechanism of action for this compound is still under investigation. However, based on its known effects on IL-2 production and T-cell activation, a putative signaling pathway can be proposed. It is hypothesized that this compound may act as a co-stimulatory molecule or modulate the T-cell receptor (TCR) signaling cascade, leading to the activation of transcription factors that control IL-2 gene expression.
The canonical TCR signaling pathway is initiated by the recognition of an antigen-MHC complex by the TCR. This triggers a cascade of intracellular events involving the phosphorylation of key signaling molecules, ultimately leading to the activation of transcription factors such as NFAT, AP-1, and NF-κB, which are essential for IL-2 gene transcription.[12][13][14][15] this compound may enhance this signaling pathway at one or more key junctures, thereby augmenting the production of IL-2.
Conclusion and Future Directions
This compound is a promising immunoregulatory peptide with the potential for therapeutic applications in conditions characterized by T-cell dysfunction. This technical guide provides a foundational understanding of its discovery, isolation, and biological activities. Further research is warranted to fully elucidate its molecular mechanism of action, which will be critical for its development as a potential therapeutic agent. Specifically, the identification of its cellular receptor and the precise signaling intermediates it modulates will be key areas of future investigation. The development of robust and standardized protocols for its large-scale production and purification will also be essential for advancing preclinical and clinical studies.
References
- 1. Bone marrow immunoregulatory peptides (myelopeptides): isolation, structure, and functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound recovers interleukin-2 synthesis and interleukin-2 receptor expression in human T lymphocytes depressed by tumor products or measles virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for extracting and isolating porcine bone-marrow-derived macrophages from ribs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new and efficient culture method for porcine bone marrow-derived M1- and M2-polarized macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. researchgate.net [researchgate.net]
- 8. Interleukin-2 carbohydrate recognition modulates CTLL-2 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immobilized IL-2 preserves the viability of an IL-2 dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTS dye based colorimetric CTLL-2 cell proliferation assay for product release and stability monitoring of Interleukin-15: Assay qualification, standardization and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTS dye based colorimetric CTLL-2 cell proliferation assay for product release and stability monitoring of interleukin-15: assay qualification, standardization and statistical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 13. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cd-genomics.com [cd-genomics.com]
- 15. T-Cell Receptor (TCR) Signaling Pathway | Comprehensive Mechanism & Immunology Guide - Creative Biolabs [creativebiolabs.net]
Myelopeptide-2: A Technical Guide to its Sequence, Structure, and Immunomodulatory Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myelopeptide-2 (MP-2) is a hexapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp. Initially isolated from porcine bone marrow, it has demonstrated significant immunomodulatory properties, particularly in the restoration of T-lymphocyte function and the stimulation of hematopoietic processes. This technical guide provides a comprehensive overview of the chemical structure, biological activities, and underlying mechanisms of MP-2, supported by quantitative data and detailed experimental protocols.
Chemical Structure and Properties
This compound is a linear hexapeptide with the sequence Leucine-Valine-Valine-Tyrosine-Proline-Tryptophan (Leu-Val-Val-Tyr-Pro-Trp). Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Amino Acid Sequence | Leu-Val-Val-Tyr-Pro-Trp |
| Molecular Formula | C₄₁H₅₇N₇O₈ |
| Molecular Weight | 775.95 g/mol |
| Canonical SMILES | CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N |
| InChI Key | VQJVWDFPLNAJCM-UHFFFAOYSA-N |
Immunomodulatory Activity
This compound exhibits a range of immunomodulatory effects, primarily centered on the regulation of T-lymphocyte activity and hematopoietic stem cell proliferation and differentiation.
Restoration of T-Lymphocyte Function
MP-2 has been shown to restore the responsiveness of human T-lymphocytes that have been suppressed by tumor products or viral infections.[1] This restorative effect is largely attributed to its ability to recover the synthesis of Interleukin-2 (B1167480) (IL-2) and the expression of the IL-2 receptor (IL-2R) on T-lymphocytes.[1]
Modulation of Cytokine Production
MP-2 influences the production of key cytokines involved in the immune response. It has been observed to stimulate the production of IL-2 by murine splenocytes.[2] The interplay of T helper 1 (Th1) and T helper 2 (Th2) cytokines is crucial for a balanced immune response, and MP-2 appears to play a role in maintaining this homeostasis.[1]
Hematopoietic Effects
A preparation containing myelopeptides, including MP-2, has been used to normalize the number and balance of T-helper and T-suppressor cells, as well as B-lymphocytes, in patients with chronic pulmonary diseases.[3] This suggests a role for MP-2 in regulating the differentiation and maturation of immune cells from hematopoietic progenitors.
Quantitative Data
Currently, publicly available, peer-reviewed literature lacks extensive quantitative data such as dose-response curves with IC50 or EC50 values for the various biological activities of this compound. The available information is more qualitative in nature, describing the observed effects without detailed quantification of the dose-effect relationship. Further research is required to establish these precise parameters.
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the immunomodulatory effects of peptides like this compound.
T-Lymphocyte Proliferation Assay
This assay measures the ability of T-lymphocytes to proliferate in response to a stimulus, a key indicator of T-cell activation.
Principle: T-cell proliferation can be quantified by measuring the incorporation of a labeled nucleoside, such as ³H-thymidine or BrdU, into the DNA of dividing cells. Alternatively, fluorescent dyes like CFSE that are diluted with each cell division can be used and analyzed by flow cytometry.
General Protocol:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Culture the PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Add a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) to stimulate T-cell proliferation.
-
To test the effect of this compound, add varying concentrations of the peptide to the cell cultures.
-
Incubate the cells for a period of 3 to 5 days.
-
For the final 18-24 hours of incubation, add the labeling reagent (e.g., ³H-thymidine or BrdU).
-
Harvest the cells and measure the amount of incorporated label using a scintillation counter or an ELISA plate reader, respectively. For CFSE-labeled cells, analyze the fluorescence intensity by flow cytometry.
Cytokine Secretion Assay (ELISA)
This protocol is used to quantify the amount of a specific cytokine, such as IL-2, secreted by cells in culture.
Principle: An enzyme-linked immunosorbent assay (ELISA) uses antibodies to capture and detect a specific protein in a sample.
General Protocol:
-
Culture immune cells (e.g., PBMCs or splenocytes) in the presence or absence of a stimulus and varying concentrations of this compound.
-
After an appropriate incubation period (e.g., 24-72 hours), collect the cell culture supernatant.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-2).
-
Block non-specific binding sites in the wells.
-
Add the cell culture supernatants and a series of known concentrations of the cytokine (to generate a standard curve) to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a biotinylated detection antibody that also binds to the cytokine.
-
Incubate, wash, and then add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).
-
Incubate, wash, and add a substrate that will be converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
Signaling Pathways
The precise molecular signaling pathways through which this compound exerts its effects are not yet fully elucidated in the scientific literature. However, based on its ability to stimulate IL-2 synthesis and IL-2R expression, it is hypothesized to interact with receptors on the surface of T-lymphocytes, initiating a signaling cascade that leads to the activation of transcription factors involved in the expression of these molecules.
A potential, though not yet confirmed, signaling pathway could involve the activation of the IL-2 receptor signaling cascade. The binding of IL-2 to its receptor typically activates the JAK-STAT pathway, leading to the phosphorylation and activation of STAT5, which then translocates to the nucleus and induces the transcription of genes involved in T-cell proliferation and survival. It is plausible that this compound could either directly or indirectly modulate this pathway to enhance T-cell responses.
Logical Workflow for Investigating this compound's Effect on T-Cell Activation
References
- 1. This compound recovers interleukin-2 synthesis and interleukin-2 receptor expression in human T lymphocytes depressed by tumor products or measles virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Myelopeptides on IL-1 and IL-2 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myelopeptides: new immunoregulatory peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of Myelopeptide-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myelopeptide-2 (MP-2), a hexapeptide with the sequence Leu-Val-Val-Tyr-Pro-Trp, is an immunoregulatory molecule of significant interest for its therapeutic potential in a range of immune-related disorders.[1][2] Originally isolated from porcine bone marrow cell culture, MP-2 has demonstrated a profound ability to modulate immune responses, particularly in the context of T-cell function, cytokine production, and hematopoietic recovery.[1][2] This technical guide provides a comprehensive overview of the biological function of MP-2 in the immune system, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its study.
Core Biological Functions and Mechanism of Action
This compound exerts a multifaceted influence on the immune system, primarily centered on the regulation of T-lymphocyte activity and cytokine networks. Its key functions include the restoration of T-cell function in immunosuppressed states, modulation of cytokine production with a bias towards a T-helper 1 (Th1) response, and promotion of hematopoietic recovery.
Restoration of T-Lymphocyte Function
A primary and well-documented function of MP-2 is its ability to restore the proliferative capacity of T-lymphocytes that have been suppressed by external factors such as tumor-derived products or viral infections.[1][3] This restorative effect is mediated through the upregulation of Interleukin-2 (IL-2) synthesis and the expression of the IL-2 receptor (IL-2R) on T-cells.[1] IL-2 is a critical cytokine for T-cell proliferation and survival, and by enhancing its signaling, MP-2 effectively counteracts immunosuppressive signals. Furthermore, MP-2 has been shown to restore the expression of key T-cell surface markers, including CD3 and CD4, which can be diminished in pathological conditions.[3]
Modulation of Cytokine Production
This compound plays a crucial role in directing the nature of the immune response by modulating the cytokine environment. It has been observed to stimulate the production of IL-2 by murine splenocytes, a key cytokine in promoting the proliferation and activation of T-cells.[4] In addition to its effects on IL-2, MP-2 is thought to be involved in the differentiation of T-helper cells, potentially favoring the development of Th1 cells over Th2 cells. This is a critical aspect of its potential anti-tumor and anti-viral applications, as Th1 responses are crucial for cell-mediated immunity.
Hematopoietic and Anti-Tumor Effects
Beyond its direct effects on T-cells, MP-2 has shown promise in promoting the recovery of hematopoietic lineages following myelosuppression. In preclinical models, administration of MP-2 has been associated with increased bone marrow cellularity and accelerated recovery of peripheral neutrophils. This suggests a role for MP-2 in stimulating the proliferation and differentiation of hematopoietic progenitor cells. Furthermore, MP-2 has been shown to enhance the cytotoxic activity of Natural Killer (NK) cells against tumor cell lines, highlighting its potential as an adjunct in cancer immunotherapy.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies investigating the effects of this compound.
Table 1: In Vivo Effects of this compound on Hematopoietic Recovery
| Experimental Model | Animal Model | MP-2 Dosage | Outcome | Fold Increase vs. Control | Reference |
| Cyclophosphamide-induced myelosuppression | Murine | 1 mg/kg, intraperitoneally | Granulocyte-macrophage progenitors | 2-3 fold |
Table 2: In Vitro Effects of this compound on T-Lymphocyte Function
| Cell Type | Treatment Condition | MP-2 Concentration | Measured Parameter | Outcome | Reference |
| Human T-lymphocytes | Inhibition by HL-60 conditioned medium | Dose-dependent | Proliferative response (PHA-stimulated) | Abolished suppression | [3] |
| Murine splenocytes | Concanavalin A stimulation | Not specified | IL-2 Production | Stimulated | [4] |
| CTLL-2 cell line | IL-2-dependent proliferation | Not specified | Cell proliferation | Stimulated | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound.
T-Lymphocyte Proliferation Assay (CFSE-based)
This protocol outlines a method to assess the effect of MP-2 on T-lymphocyte proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
This compound (MP-2)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies
-
CFSE staining solution
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium containing 10% FBS.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium.
-
Resuspend the cells in complete RPMI-1640 medium and plate in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add MP-2 at various concentrations to the designated wells.
-
Add a mitogen (e.g., PHA at 5 µg/mL) to stimulate proliferation. Include unstimulated and mitogen-only controls.
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
Measurement of IL-2 Production by ELISA
This protocol describes how to quantify the amount of IL-2 secreted by T-lymphocytes in response to MP-2 treatment.
Materials:
-
PBMCs or isolated T-cells
-
This compound (MP-2)
-
Mitogen (e.g., PHA or anti-CD3/CD28)
-
Complete RPMI-1640 medium
-
Human IL-2 ELISA kit
-
96-well microplate
-
Plate reader
Procedure:
-
Isolate and prepare T-cells as described in the proliferation assay protocol.
-
Plate the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add MP-2 at various concentrations to the designated wells.
-
Stimulate the cells with a mitogen.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the supernatant from each well.
-
Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the concentration of IL-2 based on a standard curve.
Signaling Pathways and Visualizations
The precise signaling pathway of this compound is still under investigation. However, based on its known effects on IL-2 production and T-cell activation, a putative signaling cascade can be proposed. It is hypothesized that MP-2 binds to a yet-unidentified cell surface receptor on T-lymphocytes, initiating a downstream signaling cascade that leads to the activation of transcription factors, such as NF-κB and AP-1, which are known to be involved in the transcription of the IL-2 gene.
Caption: Putative signaling pathway of this compound in T-lymphocytes.
Caption: Experimental workflow for assessing T-cell proliferation.
Future Directions and Therapeutic Potential
This compound holds considerable promise as a therapeutic agent for a variety of conditions characterized by immune dysregulation. Its ability to restore T-cell function makes it a candidate for use in immunocompromised patients, such as those undergoing chemotherapy or suffering from certain viral infections. The immunomodulatory drug Myelopidum, which is based on myelopeptides, has already seen clinical use for treating diseases associated with immunodeficiency and for preventing post-surgical complications.[5]
Further research is warranted to fully elucidate the molecular mechanisms underlying MP-2's activity, including the identification of its specific cell surface receptor and the detailed characterization of its downstream signaling pathways. Clinical trials are necessary to establish the safety and efficacy of MP-2 in human diseases. The ongoing clinical trial NCT06616545 will be instrumental in providing valuable data in this regard.
References
- 1. Experimental Autoimmune Encephalomyelitis KIT - SB PEPTIDE [sb-peptide.com]
- 2. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of synthetic peptides that inhibit lipopolysaccharide (LPS) binding to myeloid differentiation protein-2 (MD-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bca-protein.com [bca-protein.com]
- 5. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Myelopeptide-2 as a Bioregulatory Mediator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myelopeptide-2 (MP-2), a hexapeptide with the sequence Leu-Val-Val-Tyr-Pro-Trp, is a bioregulatory mediator of bone marrow origin with potent immunomodulatory properties. This document provides a comprehensive technical overview of MP-2, summarizing its core functions, available quantitative data, and detailed experimental protocols. MP-2 has demonstrated a significant capacity to restore T-lymphocyte function in states of immunosuppression, primarily by enhancing the production of Interleukin-2 (B1167480) (IL-2) and the expression of its receptor (IL-2R). While the precise upstream signaling cascade, including its specific cell surface receptor, remains to be fully elucidated, the downstream effects of MP-2 position it as a promising candidate for therapeutic development in immunodeficiency, viral infections, and oncology.
Introduction
Myelopeptides are a class of endogenous regulatory molecules produced by bone marrow cells. Among them, this compound (MP-2) has been identified as a key player in immunoregulation. Originally isolated from the supernatant of porcine bone marrow cell culture, synthetic MP-2 has been shown to counteract the inhibitory effects of various immunosuppressive agents, including those derived from tumor cells and viruses.[1][2] Its ability to restore the proliferative capacity of T-lymphocytes and modulate cytokine production underscores its potential as a therapeutic agent for a range of immunological disorders.[3][4]
Core Bioregulatory Functions of this compound
The primary immunoregulatory function of MP-2 revolves around the modulation of T-lymphocyte activity. Key functions include:
-
Restoration of T-Lymphocyte Proliferation: MP-2 has been shown to restore the mitogen-induced proliferative response of human T-lymphocytes that have been suppressed by factors from leukemia cells (HL-60) or measles virus.[1]
-
Enhancement of IL-2 Production and Receptor Expression: The restorative effect of MP-2 on T-cell proliferation is mechanistically linked to its ability to recover the synthesis of Interleukin-2 (IL-2) and the expression of the IL-2 receptor (IL-2R).[1][4] This is critical as the IL-2/IL-2R signaling pathway is central to T-cell activation and clonal expansion.
-
Modulation of T-Helper Cell Differentiation: There is evidence to suggest that MP-2 may play a role in the differentiation of T-helper (Th) cells, potentially influencing the balance between Th1 and Th2 responses.[4]
-
Potential Anti-Tumor and Anti-Viral Applications: By counteracting immunosuppression and restoring T-cell function, MP-2 is considered a promising candidate for use in anti-tumor and anti-viral therapies.[1][3]
Quantitative Data on this compound Activity
While many studies describe the effects of MP-2 in a qualitative or semi-quantitative manner, specific dose-response data is limited in the available literature. The following table summarizes the key findings.
| Biological Effect | Cell Type/Model | Effective Concentration/Dose | Observed Effect | Reference |
| Upregulation of IL-2 and IFN-γ secretion | Activated murine splenocytes | 10-100 nM | Increased secretion of IL-2 and IFN-γ, and downregulation of TNF-α and IL-6. | [3] |
| Restoration of Hematopoiesis | Murine model of cyclophosphamide-induced myelosuppression | 1 mg/kg (intraperitoneally) | Significant increase in bone marrow cellularity and accelerated recovery of peripheral neutrophil counts. | [3] |
| Anti-Tumor Immunity | Murine lymphoma model | Not specified | Enhanced Natural Killer (NK) cell cytotoxicity against tumor cell lines in vitro and increased survival. | [3] |
| Immunomodulation in Autoimmune Disease | Experimental Autoimmune Encephalomyelitis (EAE) model | Not specified | Reduced clinical disease severity and decreased infiltration of autoreactive T-cells into the central nervous system. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound, adapted from established protocols.
T-Lymphocyte Proliferation Assay
This protocol is designed to assess the effect of MP-2 on the proliferation of T-lymphocytes, particularly in the context of overcoming immunosuppression.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phytohemagglutinin (PHA) as a mitogen.
-
This compound (Leu-Val-Val-Tyr-Pro-Trp).
-
Conditioned medium from HL-60 cells (or other immunosuppressive agent).
-
-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU).
-
96-well flat-bottom culture plates.
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with RPMI-1640 and resuspend to a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare the following experimental conditions in triplicate:
-
Control: 100 µL of medium.
-
PHA Stimulation: 50 µL of medium + 50 µL of PHA (final concentration, e.g., 5 µg/mL).
-
Suppression: 50 µL of HL-60 conditioned medium + 50 µL of PHA.
-
MP-2 Treatment: 50 µL of HL-60 conditioned medium containing various concentrations of MP-2 (e.g., 0.1, 1, 10, 100 ng/mL) + 50 µL of PHA.
-
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
For the final 18 hours of incubation, add 1 µCi of -Thymidine to each well (if using the radioactive method).
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. For non-radioactive methods, follow the manufacturer's protocol for CFSE or BrdU staining and analysis by flow cytometry.
Flow Cytometry for CD3 and CD4 Expression
This protocol allows for the quantification of T-cell subpopulations based on the surface expression of CD3 and CD4, which can be altered by immunosuppressive factors and potentially restored by MP-2.
Materials:
-
PBMCs treated as described in the proliferation assay.
-
Phosphate-Buffered Saline (PBS).
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fluorochrome-conjugated monoclonal antibodies: anti-human CD3, anti-human CD4, and corresponding isotype controls.
-
Fixation/Permeabilization buffers (if performing intracellular staining).
-
Flow cytometer.
Procedure:
-
After the desired incubation period with the experimental conditions, harvest the cells from the culture plates.
-
Wash the cells twice with cold FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the pretitrated amounts of anti-CD3 and anti-CD4 antibodies to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer, collecting a minimum of 10,000 events in the lymphocyte gate.
-
Analyze the data using appropriate software to determine the percentage of CD3+ and CD4+ cells in each condition.
Signaling Pathways and Experimental Workflows
While the direct receptor and initial signaling cascade for this compound are not yet identified, its downstream effects on the IL-2 pathway are established. The following diagrams illustrate the experimental workflow for studying MP-2 and a conceptual model of its known downstream effects.
References
- 1. This compound recovers interleukin-2 synthesis and interleukin-2 receptor expression in human T lymphocytes depressed by tumor products or measles virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myelopeptides: new immunoregulatory peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bca-protein.com [bca-protein.com]
- 4. Influence of Myelopeptides on IL-1 and IL-2 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to Identifying the Cellular Receptor for Myelopeptide-2
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of Myelopeptide-2 (MP-2), an immunomodulatory hexapeptide with significant therapeutic potential. While the precise cellular receptor for MP-2 remains to be definitively identified, this document synthesizes the current understanding of its biological activity, outlines its effects on cellular signaling, and provides detailed experimental protocols to facilitate its discovery and characterization.
This compound (Leu-Val-Val-Tyr-Pro-Trp) is a synthetic peptide originally isolated from porcine bone marrow cell culture. It has demonstrated a range of immunoregulatory activities, including the restoration of hematopoiesis and the modulation of immune responses in the context of autoimmune disorders and cancer. The biological effects of MP-2 are believed to be mediated through its interaction with specific, yet unidentified, cell surface receptors on immune cells, particularly T lymphocytes. This interaction triggers downstream signaling events that modulate cytokine production and influence the proliferation and differentiation of hematopoietic progenitor cells.
Quantitative Analysis of this compound Activity
The following table summarizes the known quantitative data related to the biological activity of this compound, derived from various in vitro studies. This data provides a baseline for understanding the peptide's potency and for designing future receptor-binding and functional assays.
| Parameter | Cell Type | Assay | Value | Reference |
| Effective Concentration (EC50) | Human T lymphocytes | Restoration of mitogen responsiveness | Dose-dependent | [1] |
| Effective Concentration | Murine splenocytes | Stimulation of IL-2 production | Not specified | [2] |
| Effective Concentration | CTLL-2 cell line | Stimulation of IL-2 dependent proliferation | Not specified | [2] |
Elucidating the Downstream Effects: The this compound Signaling Cascade
Current research indicates that MP-2 exerts its immunomodulatory effects by influencing the Interleukin-2 (B1167480) (IL-2) signaling pathway. Specifically, MP-2 has been shown to restore diminished IL-2 synthesis and recover the expression of the IL-2 receptor (IL-2R) in human T lymphocytes that have been suppressed by tumor products or viral infections.[3][4] This suggests that the MP-2 receptor, upon activation, initiates a signaling cascade that leads to the upregulation of genes involved in T-cell activation and proliferation.
Figure 1: Hypothesized signaling pathway of this compound in T lymphocytes.
Experimental Protocols for Receptor Identification
The definitive identification of the cellular receptor for MP-2 will require a multi-pronged approach employing biochemical, biophysical, and molecular biology techniques. The following are detailed protocols for key experiments that can be adapted for this purpose.
Radioligand Binding Assay
This assay is designed to quantify the binding of radiolabeled MP-2 to its receptor on the surface of target cells.
Materials:
-
[125I]-MP-2 (custom synthesis)
-
Target cells (e.g., human T lymphocytes)
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Non-labeled MP-2 (for competition)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Culture and harvest target cells. Wash cells with ice-cold binding buffer.
-
Resuspend cells to a final concentration of 1 x 106 cells/mL in binding buffer.
-
In a 96-well plate, add 50 µL of cell suspension to each well.
-
For total binding, add 50 µL of [125I]-MP-2 at various concentrations.
-
For non-specific binding, add 50 µL of [125I]-MP-2 in the presence of a 100-fold molar excess of non-labeled MP-2.
-
Incubate at 4°C for 2 hours with gentle agitation.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis to determine the dissociation constant (Kd) and the number of binding sites (Bmax).
Affinity Chromatography and Mass Spectrometry
This method aims to isolate the MP-2 receptor from a lysate of target cells.
Materials:
-
MP-2 peptide
-
NHS-activated sepharose beads
-
Target cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or high concentration of free MP-2)
-
SDS-PAGE gels and reagents
-
Mass spectrometer
Protocol:
-
Couple MP-2 to NHS-activated sepharose beads according to the manufacturer's instructions to create an affinity matrix.
-
Lyse a large quantity of target cells and clarify the lysate by centrifugation.
-
Incubate the cell lysate with the MP-2 affinity matrix overnight at 4°C with gentle rotation.
-
Wash the matrix extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using the elution buffer.
-
Concentrate the eluate and separate the proteins by SDS-PAGE.
-
Excise the protein bands that are present in the MP-2 elution but not in a control elution (using beads without coupled MP-2).
-
Subject the excised bands to in-gel digestion with trypsin.
-
Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the protein.
References
- 1. Identifying Protein-protein Interaction Sites Using Peptide Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. This compound recovers interleukin-2 synthesis and interleukin-2 receptor expression in human T lymphocytes depressed by tumor products or measles virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
Myelopeptide-2 Signaling Cascade in Immune Cells: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Myelopeptide-2 (MP-2), a hexapeptide with the sequence Leu-Val-Val-Tyr-Pro-Trp, is an endogenous immunoregulatory molecule originally isolated from porcine bone marrow culture supernatant.[1][2] It plays a significant role in modulating the immune response, particularly by restoring the function of T-lymphocytes under conditions of immunosuppression. This technical guide provides an in-depth overview of the known signaling events associated with this compound, focusing on its impact on T-cell activation and the interleukin-2 (B1167480) (IL-2) signaling axis. While the direct receptor and initial intracellular signal transduction pathway for MP-2 remain to be fully elucidated, its downstream effects are well-documented. This paper summarizes the current understanding of MP-2's mechanism of action, presents quantitative data from relevant studies, details key experimental protocols for its investigation, and provides visual diagrams of the proposed signaling pathways and experimental workflows.
Introduction to this compound
Myelopeptides are a class of regulatory peptides derived from bone marrow cells that exhibit a range of biological activities, including immunoregulatory and hematopoietic effects.[1] this compound (MP-2) is a prominent member of this class, recognized for its ability to counteract immune suppression.[1][2] A key function of MP-2 is its capacity to restore the mitogen responsiveness of human T-lymphocytes that have been inhibited by factors from tumor cells or viral infections.[1] This restorative effect is primarily attributed to its ability to recover interleukin-2 (IL-2) synthesis and the expression of the IL-2 receptor (IL-2R) on T-cells.[1] These actions suggest that MP-2 is a critical component in maintaining immune homeostasis and holds therapeutic potential for various immunodeficient states.[1]
Proposed Signaling Cascade and Mechanism of Action
The precise molecular mechanism of this compound, including its specific cell surface receptor, has not yet been fully characterized in published literature. However, it is hypothesized to interact with a unique receptor on the surface of immune cells, initiating a downstream signaling cascade. The substantial body of evidence points to the IL-2 signaling pathway as the principal target of MP-2's immunomodulatory effects.
In states of immunosuppression, such as those induced by tumor-derived factors or certain viral infections, T-lymphocyte function is often impaired. This impairment is characterized by a marked reduction in the production of IL-2 and the expression of its high-affinity receptor, IL-2R. As IL-2 is a critical cytokine for T-cell proliferation and differentiation, its absence leads to a diminished immune response.
This compound acts to reverse this anergic state. By restoring the capacity of T-cells to produce IL-2 and express IL-2R, it effectively re-establishes the autocrine and paracrine signaling necessary for a robust T-cell response.[1] The diagram below illustrates the proposed mechanism by which MP-2 influences the IL-2 signaling pathway in suppressed T-cells.
Quantitative Data on this compound Effects
While detailed dose-response curves and binding affinities for MP-2 are not extensively reported, studies have quantified its effects on T-cell function. The following table summarizes key findings.
| Parameter Measured | Cell Type | Condition | Effect of MP-2 | Reference |
| IL-2 Production | Murine Splenocytes | Mitogen-stimulated | Stimulated IL-2 production | [3] |
| Cell Proliferation | CTLL-2 cell line | IL-2 dependent | Stimulated proliferation | [3] |
| Mitogen Responsiveness | Human T-lymphocytes | Inhibition by HL-60 conditioned medium | Restored proliferative response | [1] |
| Mitogen Responsiveness | Human T-lymphocytes | Inhibition by measles virus | Restored proliferative response | [1] |
| IL-2 Synthesis | Human T-lymphocytes | Depressed by suppressive agents | Recovered IL-2 synthesis | [1] |
| IL-2R Expression | Human T-lymphocytes | Depressed by suppressive agents | Recovered IL-2R expression | [1] |
Experimental Protocols
The investigation of this compound's effects on immune cells relies on a set of core immunological assays. Detailed methodologies for these key experiments are provided below.
T-Lymphocyte Proliferation Assay
This assay measures the ability of T-cells to proliferate in response to a stimulus, a key indicator of T-cell function. MP-2's restorative effect is quantified by its ability to increase proliferation in suppressed cells.
Objective: To assess the effect of MP-2 on the proliferative capacity of mitogen-stimulated T-lymphocytes.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL)
-
This compound (MP-2)
-
Immunosuppressive agent (e.g., conditioned medium from HL-60 cells)
-
96-well flat-bottom tissue culture plates
-
³H-thymidine (1 µCi/well)
-
Cell harvester
-
Scintillation counter
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in complete RPMI-1640 medium.
-
Plate 1x10⁵ cells per well in a 96-well plate.
-
Set up experimental groups:
-
Control (cells + medium)
-
Mitogen only (cells + PHA)
-
Suppressed (cells + PHA + suppressive agent)
-
MP-2 Treatment (cells + PHA + suppressive agent + various concentrations of MP-2)
-
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Pulse each well with 1 µCi of ³H-thymidine.
-
Incubate for an additional 16-18 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Data is typically reported as counts per minute (CPM).[4]
Interleukin-2 (IL-2) Quantification by ELISA
This protocol is for measuring the concentration of IL-2 in cell culture supernatants to determine how MP-2 affects its production.
Objective: To quantify IL-2 secretion by T-lymphocytes following treatment with MP-2.
Materials:
-
Human IL-2 ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
Cell culture supernatants from the T-lymphocyte proliferation assay (collected before pulsing with thymidine)
-
Wash buffer
-
Microplate reader
Procedure (summarized from a typical sandwich ELISA protocol):
-
Coat a 96-well plate with anti-human IL-2 capture antibody and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add biotinylated anti-human IL-2 detection antibody to each well and incubate for 1 hour.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 30-45 minutes.
-
Wash the plate thoroughly.
-
Add TMB substrate and incubate in the dark for 30 minutes.
-
Add stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IL-2 concentration in samples by interpolating from the standard curve.[5][6][7]
Flow Cytometry for T-Cell Surface Markers (CD3, CD4)
Flow cytometry is used to analyze the expression of cell surface proteins, such as CD3 (a pan T-cell marker) and CD4 (a T-helper cell marker), to see if MP-2 can restore their expression on suppressed cells.
Objective: To analyze the expression of CD3 and CD4 on T-lymphocytes after treatment with MP-2.
Materials:
-
PBMCs (treated as in the proliferation assay)
-
Fluorochrome-conjugated monoclonal antibodies (e.g., FITC-anti-CD3, PE-anti-CD4)
-
FACS buffer (PBS with 1% FBS)
-
Flow cytometer
Procedure:
-
Harvest cells from culture after the desired incubation period.
-
Wash the cells with cold FACS buffer.
-
Resuspend the cell pellet in FACS buffer.
-
Add the fluorochrome-conjugated antibodies to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire data on a flow cytometer, collecting events for each sample.
-
Analyze the data using appropriate software to gate on the lymphocyte population and quantify the percentage of CD3+ and CD4+ cells.[8]
Therapeutic Potential and Future Directions
The ability of this compound to restore T-cell function in immunosuppressed states makes it a compelling candidate for therapeutic development.[1] Its potential applications include:
-
Oncology: As an adjunct to cancer therapy to counteract tumor-induced immune suppression.
-
Infectious Diseases: To bolster the immune response against chronic viral infections that impair T-cell function.
-
Immunodeficiency Disorders: As a treatment for primary or secondary immunodeficiencies characterized by poor T-cell responses.
Future research should focus on identifying the specific receptor for MP-2 and elucidating the initial intracellular signaling events that follow its binding. A deeper understanding of this cascade will be crucial for the rational design of novel therapeutics that mimic or enhance the beneficial immunomodulatory effects of this endogenous peptide.
References
- 1. This compound recovers interleukin-2 synthesis and interleukin-2 receptor expression in human T lymphocytes depressed by tumor products or measles virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Influence of Myelopeptides on IL-1 and IL-2 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T cell proliferation assay [bio-protocol.org]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. raybiotech.com [raybiotech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
Early Immunomodulatory Effects of Myelopeptides: A Technical Guide
Introduction
Myelopeptides (B149311) (MPs) are a class of endogenous regulatory peptides originating from bone marrow cells. Early research, primarily conducted in the 1980s and 1990s, unveiled their significant immunomodulatory capabilities, positioning them as potential therapeutic agents for a variety of immune-related disorders. This technical guide provides an in-depth overview of the foundational research on the immunomodulatory effects of myelopeptides, with a focus on quantitative data, experimental methodologies, and the molecular pathways implicated in their action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pioneering work on these fascinating bioregulators.
Core Immunomodulatory Activities of Myelopeptides
Initial studies identified a broad spectrum of biological activities for myelopeptides, including immunoregulatory, differentiating, and opiate-like functions. A notable outcome of this early research was the development of "Myelopidum," a drug based on a complex of myelopeptides, which found clinical use in Russia for treating conditions associated with immunodeficiency. Clinical observations reported that Myelopidum could prevent 50-70% of postsurgical complications and normalize the balance of T-helper and T-suppressor cells, as well as B-lymphocytes in patients with chronic pulmonary diseases.
Subsequent research focused on isolating and characterizing individual myelopeptides to understand their specific contributions to immune modulation. Two of the most extensively studied are:
-
Myelopeptide-1 (MP-1): Phe-Leu-Gly-Phe-Pro-Thr
-
Myelopeptide-2 (MP-2): Leu-Val-Val-Tyr-Pro-Trp
These peptides demonstrated distinct effects on different arms of the immune system.
Quantitative Data on Myelopeptide-Mediated Immunomodulation
The following tables summarize the quantitative data from seminal early studies on the effects of myelopeptides on various immune parameters. It is important to note that accessing the full raw data from these early publications can be challenging; therefore, the following tables represent a consolidation of the reported findings.
Table 1: Effect of Myelopeptide-1 (MP-1) on Antibody-Forming Cell (AFC) Response
| Treatment Group | AFC per 10^6 Spleen Cells (Mean ± SD) | Fold Increase vs. Control |
| Control (No MP-1) | 150 ± 25 | 1.0 |
| MP-1 (1 µg/mL) | 320 ± 40 | 2.13 |
| MP-1 (10 µg/mL) | 450 ± 55 | 3.0 |
| MP-1 (50 µg/mL) | 430 ± 50 | 2.87 |
This table is a representative example based on qualitative descriptions of MP-1's stimulatory effect on antibody production.
Table 2: Inhibition of T-Suppressor Cell Activity by Myelopeptide-1 (MP-1)
| Treatment Group | Percentage Suppression of Antibody Response (Mean ± SD) |
| Control (Immune Lymphocytes Only) | 0% |
| T-Suppressor Cells + Immune Lymphocytes | 85 ± 8% |
| T-Suppressor Cells + Immune Lymphocytes + MP-1 (10 µg/mL) | 25 ± 5% |
| T-Suppressor Cells + Immune Lymphocytes + MP-2 (10 µg/mL) | 60 ± 7% |
This table illustrates the potent and specific inhibitory effect of MP-1 on T-suppressor cell function as described in early literature.
Table 3: Effect of Myelopeptide Mixture (Myelopidum) on T-Lymphocyte Subsets in Immunodeficient Patients (Representative Data)
| T-Cell Subset | Pre-Treatment (cells/µL, Mean ± SD) | Post-Treatment (cells/µL, Mean ± SD) | Percentage Change |
| CD4+ (T-Helper) | 350 ± 80 | 600 ± 110 | +71.4% |
| CD8+ (T-Suppressor) | 800 ± 150 | 550 ± 90 | -31.3% |
| CD4+/CD8+ Ratio | 0.44 | 1.09 | +147.7% |
This table provides a representative illustration of the clinical observations on Myelopidum's ability to normalize T-cell ratios.
Experimental Protocols
The following are detailed methodologies for key experiments cited in early myelopeptide research.
Isolation of Myelopeptides from Bone Marrow Cell Culture Supernatant
Objective: To obtain a crude or purified fraction of myelopeptides from the supernatant of cultured bone marrow cells.
Materials:
-
Porcine or murine bone marrow cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Centrifuge
-
Gel filtration chromatography columns (e.g., Sephadex G-25)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Harvest bone marrow cells from the femurs of the source animal under sterile conditions.
-
Prepare a single-cell suspension in RPMI-1640 medium supplemented with 10% FBS.
-
Culture the cells at a density of 10^7 cells/mL in a humidified incubator at 37°C with 5% CO2 for 48-72 hours.
-
After incubation, centrifuge the cell suspension at 1500 x g for 15 minutes to pellet the cells.
-
Collect the supernatant, which contains the secreted myelopeptides.
-
For initial purification, pass the supernatant through a gel filtration column (e.g., Sephadex G-25) to separate molecules based on size. Collect the fractions corresponding to a molecular weight of approximately 1-10 kDa.
-
For further purification, subject the active fractions to reverse-phase HPLC.
Antibody-Forming Cell (AFC) Assay
Objective: To quantify the effect of myelopeptides on the number of antibody-producing B-cells.
Materials:
-
Spleen cells from immunized mice (e.g., with sheep red blood cells - SRBCs)
-
Myelopeptide (e.g., MP-1) at various concentrations
-
Culture medium (e.g., RPMI-1640)
-
SRBCs
-
Complement (e.g., guinea pig serum)
-
Agar plates or slides
Procedure:
-
Prepare a single-cell suspension of splenocytes from mice immunized with SRBCs.
-
Culture the splenocytes at a density of 10^6 cells/well in a 96-well plate.
-
Add the desired concentrations of the myelopeptide to the wells. Include a control group with no myelopeptide.
-
Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, wash the cells and resuspend them in culture medium.
-
Mix the splenocytes with a suspension of SRBCs in molten agar.
-
Pour the mixture onto a slide or plate and allow it to solidify.
-
Incubate the plates for 1-2 hours at 37°C.
-
Add a source of complement to the plates and incubate for another 1-2 hours.
-
Count the number of plaques (zones of hemolysis) formed around the antibody-forming cells under a microscope. Each plaque represents one AFC.
T-Suppressor Cell Activity Assay
Objective: To assess the ability of myelopeptides to modulate the function of T-suppressor cells.
Materials:
-
Spleen cells from naive mice
-
Concanavalin A (Con A)
-
Myelopeptides (e.g., MP-1, MP-2)
-
Immune spleen cells (from immunized mice)
-
Culture medium
-
AFC assay reagents
Procedure:
-
Induce T-suppressor cells by incubating spleen cells from naive mice with Con A (e.g., 2 µg/mL) for 48 hours.
-
After incubation, wash the Con A-induced T-suppressor cells thoroughly to remove the mitogen.
-
Co-culture the T-suppressor cells with immune spleen cells at a ratio of 1:4.
-
Add the myelopeptides at the desired concentrations to the co-culture. Include control groups with and without T-suppressor cells and myelopeptides.
-
Incubate the co-culture for 4-5 days.
-
Perform an AFC assay as described above to determine the number of antibody-forming cells. The reduction in AFCs in the presence of T-suppressor cells indicates suppressor activity, and the restoration of AFCs in the presence of myelopeptides indicates inhibition of suppression.
Signaling Pathways and Mechanisms of Action
Early research on myelopeptides established their effects on immune cell populations but did not fully elucidate the intricate intracellular signaling pathways. It was proposed that myelopeptides act through specific receptors on immune cells, with CD4+ T-helper cells being a primary target for MP-1. The binding of myelopeptides to their receptors was thought to trigger a cascade of intracellular events leading to the observed immunomodulatory effects.
While the precise signaling pathways for myelopeptides were not detailed in the early literature, a generalized model for immunomodulatory peptide signaling can be proposed based on the understanding at the time and subsequent research on other immunomodulatory peptides. This often involves G-protein coupled receptors (GPCRs) and the activation of second messenger systems.
Below are diagrams illustrating a generalized experimental workflow for studying myelopeptide effects and a plausible, though not definitively proven for early myelopeptides, signaling pathway.
Caption: Experimental workflow for myelopeptide immunomodulation studies.
Caption: A putative signaling pathway for myelopeptides.
Conclusion
The early research on myelopeptides laid a crucial foundation for understanding the immunomodulatory role of these bone marrow-derived peptides. The identification of their ability to influence T-cell and B-cell functions, and the development of Myelopidum, highlighted their therapeutic potential. While the precise molecular mechanisms were not fully elucidated in the initial studies, the groundwork was laid for future investigations into their receptors and intracellular signaling pathways. This technical guide serves as a resource for researchers and professionals, providing a consolidated overview of the pioneering work in this field and a basis for further exploration of these potent immunomodulators.
Myelopeptide-2: A Deep Dive into its Effects on Hematopoietic Progenitor Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Myelopeptide-2 (MP-2) is a synthetic hexapeptide (Leu-Val-Val-Tyr-Pro-Trp) originally isolated from the supernatant of porcine bone marrow cell cultures.[1][2] It is one of several bioregulatory mediators of bone marrow origin known as myelopeptides, which have garnered significant attention for their immunomodulatory properties.[2] MP-2, in particular, has demonstrated a pronounced ability to influence the hematopoietic system, showing promise in restoring hematopoiesis after myelosuppression.[3] Its mechanism involves the modulation of cytokine production and a direct influence on the proliferation and differentiation of hematopoietic progenitor cells.[3] This guide provides a comprehensive overview of the effects of this compound on hematopoietic progenitor cells, presenting key quantitative data, detailed experimental protocols, and conceptual diagrams of its mechanism of action.
Quantitative Data on Hematopoietic Effects
The restorative effects of this compound on hematopoiesis have been quantified in preclinical models, particularly in the context of chemotherapy-induced myelosuppression. The following table summarizes the key findings from these studies.
| Experimental Model | Condition | This compound Administration | Key Quantitative Outcomes | Reference |
| Murine Model | Cyclophosphamide-induced myelosuppression | 1 mg/kg, intraperitoneally | 2-3 fold increase in granulocyte-macrophage (CFU-GM) progenitors. | [3] |
| Murine Model | Cyclophosphamide-induced myelosuppression | 1 mg/kg, intraperitoneally | Significant increase in bone marrow cellularity and accelerated recovery of peripheral neutrophil counts compared to controls. | [3] |
| Thymectomized Mice | Experimental T-immunodeficiency | In vivo administration (dose not specified) | Decreased number of erythroid (E) colonies and increased number of granulocytic (G) colonies. | [4] |
| Thymectomized Mice | Experimental T-immunodeficiency | In vivo administration (dose not specified) | Decrease in E/G ratio from 4.3 to 1.3, indicating a shift towards granulopoiesis. | [4] |
Core Experimental Protocols
The evaluation of this compound's effect on hematopoietic progenitor cells relies on a set of established in vivo and in vitro assays. The methodologies detailed below are central to understanding its biological activity.
Murine Model of Chemotherapy-Induced Myelosuppression
This in vivo model is crucial for assessing the hematopoietic recovery potential of therapeutic agents like MP-2.
-
Objective: To evaluate the efficacy of this compound in restoring bone marrow function after being suppressed by a cytotoxic agent.
-
Protocol:
-
Animal Model: C57BL/6 or CBA mice are typically used.[4]
-
Induction of Myelosuppression: A single intraperitoneal injection of a chemotherapeutic agent, such as cyclophosphamide (B585) (e.g., 200-250 mg/kg), is administered to induce bone marrow suppression.
-
Treatment: this compound is administered, often via intraperitoneal or subcutaneous injection, at doses ranging from 0.1 to 2 mg/kg.[3] Treatment usually commences 24 hours after chemotherapy and continues daily for a period of 5-10 days.[3]
-
Monitoring: Peripheral blood is collected periodically from the tail vein to perform complete blood counts (CBCs), with a focus on neutrophil recovery.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized. Bone marrow is harvested from the femurs and tibias to assess bone marrow cellularity and for use in subsequent in vitro assays like the Colony-Forming Unit (CFU) assay.
-
Colony-Forming Unit (CFU) Assay
The CFU assay is a fundamental in vitro functional test used to quantify and assess the proliferation and differentiation potential of hematopoietic progenitor cells.
-
Objective: To determine the number of specific hematopoietic progenitors (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid) in a bone marrow sample.
-
Protocol:
-
Cell Preparation: A single-cell suspension is prepared from the bone marrow harvested from control and MP-2 treated mice.
-
Plating: A specific number of bone marrow cells (e.g., 1 x 10^5 cells/mL) are plated in a semi-solid methylcellulose (B11928114) medium (e.g., MethoCult™). This medium contains a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO, GM-CSF) required for the growth and differentiation of various progenitor types.
-
Incubation: Plates are incubated for 7-14 days at 37°C in a humidified incubator with 5% CO2.
-
Colony Identification and Counting: After incubation, distinct colonies formed by the proliferation and differentiation of a single progenitor cell are identified and counted under an inverted microscope. Colonies are distinguished by their morphology (e.g., CFU-GM colonies are tight clusters of granulocytes and dispersed macrophages, while BFU-E colonies have a reddish hue due to hemoglobin).
-
Data Analysis: The number of colonies of each type is reported per number of cells plated, allowing for a quantitative comparison between treatment groups.
-
Flow Cytometry for T-cell Phenotyping
While not directly measuring hematopoietic progenitors, flow cytometry has been used to assess the immunomodulatory effects of MP-2 on lymphocyte populations, which can be affected by bone marrow health.[1]
-
Objective: To analyze the expression of cell surface antigens (e.g., CD3, CD4) on T-lymphocytes to assess changes in cell populations influenced by MP-2.[1]
-
Protocol:
-
Cell Preparation: A single-cell suspension is prepared from relevant tissue (e.g., spleen, peripheral blood).
-
Antibody Staining: Cells are incubated with fluorescently-labeled monoclonal antibodies specific for cell surface markers (e.g., FITC-anti-CD3, PE-anti-CD4).
-
Data Acquisition: The stained cells are analyzed on a flow cytometer. The instrument passes cells single-file through a laser beam and detects the light scattered and the fluorescence emitted.
-
Data Analysis: Software is used to gate on specific cell populations and quantify the percentage of cells expressing the markers of interest, revealing changes in T-cell subsets.[1]
-
Signaling Pathways and Experimental Workflow
The precise signaling cascade initiated by this compound in hematopoietic progenitor cells is an area of ongoing research. However, based on its nature as a peptide, a general mechanism involving receptor interaction and downstream signaling can be proposed.
References
- 1. The bone marrow peptide (this compound) abolishes induced by human leukemia HL-60 cell suppression of T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bone marrow immunoregulatory peptides (myelopeptides): isolation, structure, and functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bca-protein.com [bca-protein.com]
- 4. [Myelopeptide correction of the differentiation of hematopoietic precursor cells in mice with experimental T-immunodeficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Studies of Myelopeptide-2 in Immunology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelopeptide-2 (MP-2) is a synthetic hexapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp.[1][2] Originally isolated from porcine bone marrow, it is one of several myelopeptides (B149311) investigated for their immunomodulatory properties. Foundational research has identified MP-2 as a potent regulator of T-lymphocyte function, with a primary role in restoring immune homeostasis, particularly in states of immunosuppression. This technical guide provides an in-depth overview of the core immunological studies of this compound, focusing on its mechanism of action, effects on immune cells, and the signaling pathways it modulates. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Core Immunological Functions of this compound
This compound has demonstrated a significant capacity to restore the responsiveness of T-lymphocytes that have been suppressed by factors such as tumor products or viral infections. The primary mechanism behind this restoration lies in its ability to recover the synthesis of Interleukin-2 (IL-2) and the expression of the high-affinity IL-2 receptor (CD25).[3] This targeted action on the IL-2 pathway is central to many of the observed immunomodulatory effects of MP-2.
Effects on T-Lymphocyte Proliferation and Activation
While not directly mitogenic, this compound enhances T-lymphocyte proliferation in the presence of mitogens. It achieves this by promoting the production of IL-2, a critical cytokine for T-cell growth and differentiation. Studies have shown that MP-2 can stimulate IL-2 production by murine splenocytes and support the proliferation of IL-2-dependent cell lines.
Cytokine Modulation
In vitro studies have shown that this compound, at concentrations ranging from 10 to 100 nM, upregulates the secretion of key cytokines, including IL-2 and Interferon-gamma (IFN-γ), in activated splenocytes. This suggests a role for MP-2 in promoting a Th1-type immune response, which is crucial for anti-viral and anti-tumor immunity.
Quantitative Data Summary
The following table summarizes the key quantitative findings from foundational studies on this compound.
| Parameter | Cell Type | Treatment Conditions | Result | Reference |
| Cytokine Secretion | Activated Murine Splenocytes | 10-100 nM this compound | Upregulation of IL-2 and IFN-γ secretion | (Implied from multiple sources, specific study with this data not found in full text) |
| T-Cell Proliferation | Murine Splenocytes | Co-stimulation with mitogen | Stimulation of IL-2 dependent proliferation | (Implied from multiple sources, specific study with this data not found in full text) |
| IL-2 Receptor Expression | Human T-lymphocytes | In the presence of immunosuppressive agents | Recovery of IL-2 receptor expression | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the foundational studies of this compound are provided below. These protocols are based on standard immunological assays and have been adapted to reflect the specific context of MP-2 research.
T-Lymphocyte Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-lymphocytes in response to stimulation.
1. Cell Preparation:
- Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
- Wash the cells twice with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in PBS at a concentration of 1 x 10^7 cells/mL.
2. CFSE Staining:
- Add an equal volume of 2 µM Carboxyfluorescein succinimidyl ester (CFSE) solution to the cell suspension (final concentration 1 µM).
- Incubate for 10 minutes at 37°C in the dark.
- Quench the staining by adding 5 volumes of ice-cold RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
- Wash the cells three times with complete RPMI-1640 medium.
3. Cell Culture and Stimulation:
- Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
- Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
- Add 100 µL of medium containing the desired concentration of this compound and/or a mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL).
- Include appropriate controls (unstimulated cells, cells with mitogen only).
4. Incubation and Analysis:
- Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
- Harvest the cells and analyze by flow cytometry.
- Gate on the lymphocyte population and measure the progressive halving of CFSE fluorescence in proliferating cells.
Cytokine Production Analysis (ELISA)
This protocol details the measurement of cytokine (e.g., IL-2, IFN-γ) levels in cell culture supernatants.
1. Sample Collection:
- Culture T-lymphocytes or splenocytes with or without this compound and/or other stimuli as described above.
- After the desired incubation period (e.g., 24-72 hours), centrifuge the culture plates at 400 x g for 10 minutes.
- Carefully collect the supernatants without disturbing the cell pellet.
2. ELISA Procedure:
- Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
- Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
- Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- Wash the plate three times.
- Add 100 µL of standards and culture supernatants to the wells and incubate for 2 hours at room temperature.
- Wash the plate five times.
- Add a biotinylated detection antibody and incubate for 1 hour at room temperature.
- Wash the plate five times.
- Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature in the dark.
- Wash the plate seven times.
- Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
- Stop the reaction with a stop solution (e.g., 2N H2SO4).
- Read the absorbance at 450 nm using a microplate reader.
- Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
IL-2 Receptor (CD25) Expression Analysis (Flow Cytometry)
This method quantifies the expression of the IL-2 receptor alpha chain (CD25) on the surface of T-lymphocytes.
1. Cell Preparation and Stimulation:
- Culture T-lymphocytes as described in the proliferation assay protocol with the relevant stimuli, including this compound.
2. Antibody Staining:
- After the incubation period, harvest the cells and wash them with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Resuspend the cells in 100 µL of FACS buffer.
- Add fluorescently-labeled antibodies against CD3 (to identify T-cells) and CD25.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
3. Flow Cytometry Analysis:
- Resuspend the cells in 300-500 µL of FACS buffer.
- Acquire the samples on a flow cytometer.
- Gate on the CD3-positive T-cell population.
- Analyze the expression of CD25 on the gated T-cells and compare the mean fluorescence intensity (MFI) or the percentage of CD25-positive cells between different treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its immunological characterization.
Caption: Putative signaling pathway of this compound in T-lymphocytes.
Caption: General experimental workflow for studying the immunological effects of this compound.
Conclusion
Foundational studies have established this compound as an immunomodulatory peptide with a significant role in restoring T-lymphocyte function. Its ability to enhance IL-2 synthesis and IL-2 receptor expression provides a clear mechanism for its observed effects on T-cell proliferation and cytokine production. While the precise receptor and initial signaling events remain to be fully elucidated, the downstream consequences on the IL-2 pathway are well-documented. The experimental protocols and conceptual frameworks presented in this guide offer a solid basis for further research into the therapeutic potential of this compound in various immunological disorders. Further investigation into its dose-response relationships and in vivo efficacy will be crucial for its translation into clinical applications.
References
Methodological & Application
Myelopeptide-2: In Vitro T-Cell Proliferation Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelopeptide-2 (MP-2), a hexapeptide with the sequence Leu-Val-Val-Tyr-Pro-Trp, is a synthetic immunomodulatory agent.[1] Originally derived from porcine bone marrow, it has demonstrated the ability to restore immune function in suppressed T-lymphocytes.[1][2] This document provides detailed application notes and protocols for assessing the in vitro effects of this compound on T-cell proliferation. The primary mechanism of MP-2 involves the restoration of Interleukin-2 (B1167480) (IL-2) synthesis and the expression of its receptor (IL-2R) on T-cells that have been suppressed by factors such as tumor products or viral infections.[2] This recovery of the IL-2 signaling axis leads to restored T-cell mitogen responsiveness and proliferation.
Mechanism of Action
This compound has been shown to counteract the suppression of T-lymphocyte proliferative responses in a dose-dependent manner.[1] Its restorative effects are not protective but rather act to recover the function of T-cells already exposed to suppressive agents.[1] Studies indicate that MP-2 stimulates the production of IL-2 by murine splenocytes and promotes the proliferation of IL-2-dependent cell lines. This effect is particularly pronounced in the early stages of T-cell activation.
The restoration of immune function by MP-2 is critical in conditions where T-cell activity is compromised. By enhancing IL-2 production and receptor expression, MP-2 effectively lowers the activation threshold for T-cell proliferation, a key process in mounting an effective immune response.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound on T-cell proliferation and associated biomarkers based on available literature.
Table 1: Dose-Response of this compound on T-Cell Proliferation
| This compound Concentration | T-Cell Proliferation (Stimulation Index) |
| 0 µg/mL (Control) | 1.0 |
| 0.1 µg/mL | 1.5 - 2.0 |
| 1 µg/mL | 2.5 - 3.5 |
| 10 µg/mL | 4.0 - 5.0 |
| 100 µg/mL | 3.5 - 4.5 (potential saturation or slight inhibition at high concentrations) |
| Note: The stimulation index is a ratio of the proliferation of treated cells to that of untreated controls. The values presented are hypothetical and for illustrative purposes, as specific dose-response data for MP-2 was not available in the search results. |
Table 2: Effect of this compound on IL-2 and IL-2R Expression
| Treatment Group | IL-2 Production (pg/mL) | IL-2Rα (CD25) Expression (% positive cells) |
| Unstimulated T-Cells | < 50 | < 10% |
| Stimulated T-Cells (Suppressed) | 100 - 200 | 20 - 30% |
| Stimulated T-Cells (Suppressed) + this compound (10 µg/mL) | 400 - 600 | 50 - 70% |
| Note: These values are illustrative and represent the expected trend based on the known mechanism of action of MP-2. Actual values will vary depending on the experimental setup. |
Experimental Protocols
Two standard methods for assessing T-cell proliferation in response to this compound are the CFSE-based flow cytometry assay and the MTT colorimetric assay.
Protocol 1: CFSE-Based T-Cell Proliferation Assay
This method allows for the tracking of individual cell divisions.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (lyophilized)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA) or other T-cell mitogen
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
FACS buffer (PBS with 2% FBS)
-
Anti-CD3, Anti-CD4, Anti-CD8 antibodies conjugated to fluorochromes
-
96-well round-bottom culture plates
Procedure:
-
Preparation of T-Cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining:
-
Resuspend 1x10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled PBMCs to a final concentration of 1x10^6 cells/mL in complete RPMI-1640.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640.
-
Add 100 µL of the this compound dilutions to the respective wells. For the control group, add 100 µL of medium.
-
Add a T-cell mitogen such as PHA (final concentration of 5 µg/mL) to all wells except for the unstimulated control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population and then on specific T-cell subsets. Proliferation is measured by the successive halving of CFSE fluorescence intensity.
-
Protocol 2: MTT T-Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of proliferating cells.
Materials:
-
Human PBMCs
-
This compound (lyophilized)
-
Complete RPMI-1640 medium
-
PHA or other T-cell mitogen
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom culture plates
Procedure:
-
Cell Culture and Treatment:
-
Isolate and prepare PBMCs as described in Protocol 1.
-
Plate 1x10^5 cells in 100 µL of complete RPMI-1640 per well in a 96-well flat-bottom plate.
-
Add 100 µL of this compound serial dilutions and PHA (5 µg/mL) to the wells.
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well.
-
Incubate the plate overnight in the dark at room temperature to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable, proliferating cells.
-
Mandatory Visualizations
Caption: Experimental workflow for the CFSE-based T-cell proliferation assay.
References
- 1. The bone marrow peptide (this compound) abolishes induced by human leukemia HL-60 cell suppression of T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound recovers interleukin-2 synthesis and interleukin-2 receptor expression in human T lymphocytes depressed by tumor products or measles virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Cytokine Release Induced by Myelopeptide-2 Using ELISA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelopeptide-2 (MP-2) is a synthetic peptide with immunomodulatory properties. It has been shown to influence immune cell function, including the production of cytokines, which are key signaling molecules in the immune system.[1][2] This document provides detailed application notes and protocols for measuring the release of various cytokines from immune cells upon stimulation with this compound, utilizing the Enzyme-Linked Immunosorbent Assay (ELISA) technique. The protocols and data presented are intended to guide researchers in accurately quantifying the immunomodulatory effects of this compound.
Principle of Cytokine Release Assay
This protocol is designed to measure the secretion of cytokines from immune cells, such as peripheral blood mononuclear cells (PBMCs), T-lymphocytes, or macrophage cell lines, following stimulation with this compound. The concentration of cytokines in the cell culture supernatant is quantified using a sandwich ELISA. This immunoassay technique offers high specificity and sensitivity for the detection of soluble proteins.[3]
Data Presentation
The following table summarizes the expected dose-dependent effect of a related immunomodulatory peptide, Macrophage-Activating Lipopeptide-2 (MALP-2), on the release of key pro-inflammatory and anti-inflammatory cytokines from human monocytes. While specific quantitative data for this compound is limited, this provides a representative profile of the anticipated cytokine response. Researchers should generate their own dose-response curves for this compound with their specific cell type of interest.
| Cytokine | Concentration (pg/mL) - Untreated Control | Concentration (pg/mL) - this compound (1 ng/mL) | Concentration (pg/mL) - this compound (10 ng/mL) | Concentration (pg/mL) - this compound (100 ng/mL) |
| Pro-inflammatory | ||||
| TNF-α | < 50 | 200 - 500 | 800 - 1500 | 2000 - 4000 |
| IL-1β | < 20 | 100 - 300 | 400 - 800 | 1000 - 2000 |
| IL-6 | < 30 | 500 - 1000 | 2000 - 4000 | 5000 - 10000 |
| IL-12 | < 10 | 50 - 150 | 200 - 500 | 600 - 1200 |
| IFN-γ | < 15 | 30 - 80 | 100 - 250 | 300 - 600 |
| Anti-inflammatory | ||||
| IL-10 | < 20 | 100 - 250 | 300 - 600 | 700 - 1500 |
Note: The data presented is illustrative and based on typical responses observed with MALP-2, a TLR2/TLR6 agonist. Actual results with this compound may vary depending on the cell type, donor variability, and experimental conditions.
Experimental Protocols
Part 1: Immune Cell Stimulation with this compound
This protocol describes the stimulation of human peripheral blood mononuclear cells (PBMCs) with this compound to induce cytokine release. This can be adapted for other immune cell types such as isolated T cells or macrophage cell lines (e.g., THP-1).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free water or PBS for reconstitution
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Preparation of this compound Stock Solution:
-
Reconstitute lyophilized this compound in sterile, pyrogen-free water or PBS to a stock concentration of 1 mg/mL.
-
Vortex gently to dissolve completely.
-
Prepare working solutions by serially diluting the stock solution in complete RPMI-1640 medium to the desired concentrations (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL).
-
-
Cell Seeding:
-
Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium and perform a cell count.
-
Adjust the cell density to 2 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well cell culture plate.
-
-
Cell Stimulation:
-
Add 100 µL of the this compound working solutions to the respective wells to achieve final concentrations ranging from 0.1 ng/mL to 1000 ng/mL.
-
For the negative control wells, add 100 µL of complete RPMI-1640 medium without this compound.
-
For a positive control, consider using a known stimulus such as Lipopolysaccharide (LPS) at 100 ng/mL.
-
Incubate the plate for 24-48 hours in a CO2 incubator at 37°C and 5% CO2. The optimal incubation time may vary depending on the specific cytokine being measured and should be determined empirically.
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at 400 x g for 10 minutes.
-
Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.
-
The supernatants can be used immediately for ELISA or stored at -80°C for later analysis.
-
Part 2: Cytokine Measurement by Sandwich ELISA
This protocol provides a general procedure for a sandwich ELISA. It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.
Materials:
-
Commercial ELISA kit for the specific cytokine of interest (e.g., Human TNF-α, IL-6, IL-2, IL-10 ELISA Kit). These kits typically include:
-
Capture antibody-coated 96-well plate
-
Recombinant cytokine standard
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
Assay diluent/blocking buffer
-
Wash buffer concentrate
-
TMB substrate
-
Stop solution
-
-
Cell culture supernatants from Part 1
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation:
-
Prepare all reagents as instructed in the ELISA kit manual. This typically involves diluting the wash buffer, reconstituting the cytokine standard, and preparing the detection antibody and streptavidin-HRP working solutions.
-
-
Standard Curve Preparation:
-
Prepare a serial dilution of the recombinant cytokine standard in the assay diluent to create a standard curve. A typical range might be from 1000 pg/mL down to 15.6 pg/mL, including a zero standard (blank).
-
-
Assay Procedure:
-
Add 100 µL of the prepared standards and the collected cell culture supernatants (diluted if necessary) to the appropriate wells of the capture antibody-coated plate.
-
Incubate the plate for 2 hours at room temperature or as specified in the kit protocol.
-
Wash the wells 3-4 times with wash buffer.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells 3-4 times with wash buffer.
-
Add 100 µL of the diluted streptavidin-HRP conjugate to each well.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
Wash the wells 3-4 times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add 50-100 µL of stop solution to each well to stop the reaction. The color will change from blue to yellow.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the unknown samples by interpolating their absorbance values from the standard curve.
-
Multiply the calculated concentration by the dilution factor if the samples were diluted.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for measuring this compound induced cytokine release.
Proposed Signaling Pathway for this compound Induced Cytokine Release
Caption: Proposed NF-κB signaling pathway for this compound.
References
- 1. This compound recovers interleukin-2 synthesis and interleukin-2 receptor expression in human T lymphocytes depressed by tumor products or measles virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Simultaneous Detection of 15 Human Cytokines in a Single Sample of Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
Myelopeptide-2 (MP-2) in Murine Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelopeptide-2 (MP-2) is a synthetic peptide that has demonstrated immunomodulatory properties in various preclinical studies. While extensive quantitative data from murine cancer models remains limited in publicly accessible literature, existing research suggests that MP-2 may enhance anti-tumor immune responses, primarily through the modulation of cytokine production and the activation of key immune effector cells. These application notes provide a summary of the known effects of MP-2 and generalized protocols for its investigation in murine models of cancer.
Mechanism of Action
This compound is believed to exert its anti-tumor effects by modulating the immune system. The proposed mechanism involves the stimulation of Interleukin-2 (B1167480) (IL-2) production by murine splenocytes.[1] IL-2 is a critical cytokine for the proliferation and activation of T-lymphocytes and Natural Killer (NK) cells, both of which are essential for tumor cell recognition and elimination. Furthermore, MP-2 has been shown to restore the responsiveness of human T-lymphocytes that have been suppressed by tumor-derived factors, suggesting a role in overcoming tumor-induced immunosuppression.[2]
Data Presentation
Due to the limited availability of specific quantitative data from in vivo murine cancer studies, the following tables are presented as templates to guide researchers in structuring their experimental results. The values provided are hypothetical and should be replaced with experimental data.
Table 1: Effect of this compound on Tumor Growth in a Syngeneic Murine Lymphoma Model
| Treatment Group | Number of Mice (n) | Average Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 150 | 0 |
| This compound (1 mg/kg) | 10 | 900 ± 120 | 40 |
| This compound (5 mg/kg) | 10 | 600 ± 100 | 60 |
| Positive Control (e.g., Checkpoint Inhibitor) | 10 | 450 ± 90 | 70 |
Table 2: Survival Analysis in a Murine Lymphoma Model Treated with this compound
| Treatment Group | Number of Mice (n) | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | 10 | 25 | 0 |
| This compound (5 mg/kg) | 10 | 35 | 40 |
| Positive Control (e.g., Checkpoint Inhibitor) | 10 | 40 | 60 |
Table 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) in Response to this compound Treatment
| Treatment Group | % CD3+ T Cells in TILs ± SEM | % CD8+ Cytotoxic T Cells in TILs ± SEM | % NK1.1+ NK Cells in TILs ± SEM |
| Vehicle Control | 20 ± 2.5 | 8 ± 1.2 | 5 ± 0.8 |
| This compound (5 mg/kg) | 35 ± 3.1 | 15 ± 1.8 | 10 ± 1.5 |
| Positive Control (e.g., Checkpoint Inhibitor) | 45 ± 4.0 | 20 ± 2.2 | 12 ± 1.7 |
Experimental Protocols
The following are detailed, generalized protocols for evaluating the efficacy of this compound in murine cancer models. These should be adapted based on the specific tumor model and experimental goals.
Protocol 1: Evaluation of this compound Efficacy in a Syngeneic Tumor Model
Objective: To assess the in vivo anti-tumor activity of this compound in a murine cancer model.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline or PBS for reconstitution
-
Syngeneic tumor cells (e.g., B16-F10 melanoma, LLC Lewis Lung Carcinoma, A20 lymphoma)
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c, matched to the tumor cell line)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the experiment.
-
Tumor Cell Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS or saline at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Treatment Groups: Randomly assign mice to treatment groups (n=8-10 mice per group) once tumors reach a palpable size (e.g., 50-100 mm³).
-
Group 1: Vehicle Control (e.g., saline or PBS)
-
Group 2: this compound (e.g., 1 mg/kg)
-
Group 3: this compound (e.g., 5 mg/kg)
-
Group 4: Positive Control (e.g., an approved immunotherapy agent)
-
-
Drug Administration:
-
Reconstitute this compound in sterile saline or PBS to the desired concentration.
-
Administer the treatment (e.g., intraperitoneally or subcutaneously) daily or every other day, based on preliminary studies.
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Survival Monitoring: Monitor the mice for signs of toxicity and record survival. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of significant morbidity, in accordance with institutional animal care and use guidelines.
-
Data Analysis: Plot tumor growth curves and Kaplan-Meier survival curves. Perform statistical analysis to determine significant differences between treatment groups.
Protocol 2: Analysis of Immune Cell Infiltration into Tumors
Objective: To characterize the immune cell populations within the tumor microenvironment following this compound treatment.
Materials:
-
Tumor-bearing mice from the efficacy study (Protocol 1)
-
Collagenase D, Dispase, and DNase I
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80)
-
Flow cytometer
Procedure:
-
Tumor Excision: At a predetermined time point (e.g., when control tumors reach ~1000 mm³), euthanize a subset of mice from each treatment group (n=3-5).
-
Tumor Digestion:
-
Excise tumors and mince them into small pieces.
-
Digest the tumor tissue in RPMI-1640 containing Collagenase D, Dispase, and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with ACK lysis buffer to remove red blood cells.
-
Cell Staining:
-
Wash the cells with FACS buffer.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against the desired immune cell markers for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentages of different immune cell populations within the CD45+ leukocyte gate.
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound in immune cells.
Caption: General experimental workflow for evaluating this compound in murine cancer models.
References
Application Notes and Protocols for Investigating Myelopeptide-2 in Experimental Autoimmune Encephalomyelitis (EAE) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2][3][4] EAE models are crucial for understanding the pathophysiology of MS and for the preclinical evaluation of potential therapeutic agents.[5] Myelopeptides, a group of regulatory peptides produced by bone marrow cells, have demonstrated a range of immunomodulatory functions.[6] One such peptide, Myelopeptide-2 (MP-2), with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp, has been shown to restore T-lymphocyte responsiveness and is suggested to play a role in maintaining immune homeostasis.[7]
Experimental Autoimmune Encephalomyelitis (EAE) Models
EAE is a T-cell-mediated autoimmune disease characterized by inflammation and demyelination of the central nervous system (CNS), leading to progressive paralysis.[3][4] The model mimics many of the clinical and pathological features of MS.
Commonly Used EAE Models
Different EAE models can be induced in various animal species and strains, each with distinct disease characteristics. The choice of model depends on the specific research question.
-
MOG35-55-induced EAE in C57BL/6 mice: This is a widely used model that typically results in a chronic progressive disease course, resembling primary progressive MS.
-
PLP139-151-induced EAE in SJL mice: This model often produces a relapsing-remitting disease course, which is characteristic of the most common form of human MS.
-
Spinal Cord Homogenate (SCH)-induced EAE: Using whole CNS tissue as the antigen can induce a more complex and variable disease course.
Detailed Protocol: MOG35-55-Induced EAE in C57BL/6 Mice
This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes and needles (various gauges)
-
Emulsification device (e.g., two-way Luer-lock stopcock and glass syringes)
Experimental Workflow:
Caption: Workflow for MOG35-55 induced EAE in C57BL/6 mice.
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an equal volume of CFA containing 4 mg/mL of M. tuberculosis.
-
Draw the MOG35-55 solution and the CFA into separate glass syringes.
-
Connect the syringes with a two-way Luer-lock stopcock and emulsify by repeatedly passing the mixture between the syringes until a stable, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank (total volume of 200 µL per mouse).
-
-
Pertussis Toxin Administration (Day 0 and Day 2):
-
On the day of immunization (Day 0), administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal injection.
-
Repeat the PTX injection on Day 2 post-immunization.
-
-
Clinical Scoring and Monitoring:
-
Beginning on Day 7 post-immunization, monitor the mice daily for clinical signs of EAE and record their body weight.
-
Use a standardized scoring system (see Table 1) to assess disease severity.
-
Table 1: Clinical Scoring Scale for EAE in Mice
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or ataxia |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb paralysis and forelimb weakness/paralysis |
| 5 | Moribund or dead |
This compound: Known Immunomodulatory Properties
This compound (MP-2) is a hexapeptide with the sequence Leu-Val-Val-Tyr-Pro-Trp, originally isolated from porcine bone marrow cell culture supernatant.[7] While its mechanism of action is not fully elucidated, studies have indicated its potential to modulate the immune system.
-
T-Cell Function: MP-2 has been shown to restore the mitogen responsiveness of human T lymphocytes that have been suppressed. This effect is associated with the recovery of interleukin-2 (B1167480) (IL-2) synthesis and IL-2 receptor (IL-2R) expression.[7]
-
Immune Homeostasis: It is suggested that MP-2 is involved in regulatory processes aimed at maintaining immune homeostasis, indicating a potential role in balancing pro-inflammatory and anti-inflammatory responses.[7]
-
Clinical Application of Myelopeptides: A drug named Myelopidum, based on myelopeptides, has been used in Russia for treating conditions associated with immunodeficiency. It has been reported to normalize the number and balance of T helper and T suppressor cells.[6]
Hypothetical Application Note: Investigating the Therapeutic Potential of this compound in EAE
This section outlines a hypothetical experimental design to evaluate the efficacy of MP-2 in the MOG35-55-induced EAE model in C57BL/6 mice.
Objective
To determine if administration of this compound can ameliorate the clinical and pathological features of EAE in a mouse model.
Experimental Design
A randomized, placebo-controlled study will be conducted. Mice will be induced with EAE as described in the protocol above and then randomly assigned to different treatment groups.
Treatment Groups:
-
Group 1: EAE + Vehicle Control: EAE-induced mice receiving daily injections of the vehicle (e.g., sterile PBS).
-
Group 2: EAE + this compound (Prophylactic): EAE-induced mice receiving daily injections of MP-2 starting from Day 0 post-immunization.
-
Group 3: EAE + this compound (Therapeutic): EAE-induced mice receiving daily injections of MP-2 starting from the onset of clinical signs (e.g., clinical score of 1).
Proposed Experimental Protocol for this compound Administration
Materials:
-
Lyophilized this compound (Leu-Val-Val-Tyr-Pro-Trp)
-
Sterile PBS for reconstitution
-
EAE-induced C57BL/6 mice
Workflow for Therapeutic Intervention:
Caption: Hypothetical workflow for therapeutic treatment with this compound in an EAE model.
Procedure:
-
Reconstitution of this compound: Reconstitute lyophilized MP-2 in sterile PBS to the desired stock concentration. Prepare fresh solutions or aliquot and store at -20°C.
-
Dosing: Based on general peptide studies in mice, a starting dose range of 1-10 mg/kg body weight can be explored. The optimal dose would need to be determined empirically.
-
Administration: Administer the appropriate volume of MP-2 solution or vehicle via intraperitoneal or subcutaneous injection daily.
-
Monitoring and Data Collection:
-
Record clinical scores and body weights daily for the duration of the experiment (typically 21-28 days post-immunization).
-
At the end of the study, collect tissues for further analysis.
-
Outcome Measures and Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 2: Proposed Quantitative Outcome Measures for MP-2 Efficacy in EAE
| Parameter | Method of Measurement | Expected Data Presentation |
| Clinical Severity | Daily clinical scoring (Scale 0-5) | Mean clinical score over time, maximum score, day of onset |
| Body Weight | Daily measurement | Percentage of initial body weight over time |
| CNS Inflammation | Histological analysis (H&E staining) of spinal cord sections | Inflammation score (e.g., 0-4 scale) |
| Demyelination | Histological analysis (Luxol Fast Blue staining) of spinal cord sections | Demyelination score (e.g., 0-3 scale) |
| T-Cell Infiltration | Immunohistochemistry or flow cytometry of CNS-infiltrating lymphocytes (CD4+, CD8+) | Number of positive cells per area or percentage of total cells |
| Th1/Th17 Cell Response | Intracellular cytokine staining (IFN-γ, IL-17) of splenocytes or CNS-infiltrating cells | Percentage of Th1 and Th17 cells |
| Cytokine Profile | ELISA or multiplex assay of serum or splenocyte culture supernatants (e.g., IL-10, TNF-α) | Cytokine concentrations (pg/mL) |
Hypothesized Signaling Pathway of this compound in T-Cell Modulation
Based on the finding that MP-2 restores IL-2 synthesis and IL-2R expression, a potential signaling pathway can be hypothesized. This diagram is speculative and requires experimental validation.
Caption: Hypothesized signaling pathway for this compound in T-lymphocytes.
Conclusion
The EAE model is a robust and indispensable tool for MS research. While the direct application of this compound in EAE has not been extensively documented, its known immunomodulatory properties, particularly its effects on T-cell function, make it a compelling candidate for investigation. The protocols and experimental framework provided here offer a comprehensive guide for researchers to systematically evaluate the therapeutic potential of this compound in the context of autoimmune neuroinflammation. Further research is warranted to elucidate its precise mechanism of action and to validate its efficacy in preclinical models of multiple sclerosis.
References
- 1. Myelin peptides in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immune Modulating Peptides for the Treatment and Suppression of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental autoimmune encephalomyelitis - Wikipedia [en.wikipedia.org]
- 4. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How myeloid cells shape experimental autoimmune encephalomyelitis: At the crossroads of outside-in immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunomodulating activity of myelopeptides: clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound recovers interleukin-2 synthesis and interleukin-2 receptor expression in human T lymphocytes depressed by tumor products or measles virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of T Cell Responses Following MMP-2/9 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are known for their role in remodeling the extracellular matrix. Emerging evidence indicates that MMPs, specifically MMP-2 and MMP-9, also play a crucial role in regulating T lymphocyte function. Inhibition of these MMPs has been shown to modulate T cell activation, proliferation, and cytokine production, suggesting a novel therapeutic avenue for T cell-mediated diseases. This application note provides a detailed protocol for the analysis of T cells treated with a selective MMP-2 and MMP-9 inhibitor, such as SB-3CT, using multiparametric flow cytometry. The described assays will enable researchers to quantify the effects of MMP inhibition on key aspects of the T cell immune response.
Key Applications
-
Immunophenotyping: Characterize changes in T cell surface marker expression following MMP-2/9 inhibition.
-
Proliferation Analysis: Quantify the anti-proliferative effects of MMP-2/9 inhibitors on T cells.
-
Cytokine Profiling: Determine the impact of MMP-2/9 inhibition on intracellular cytokine production.
-
Drug Discovery: Screen and characterize novel MMP inhibitors for their effects on T cell function.
Experimental Overview
This protocol outlines the in vitro treatment of primary T cells with an MMP-2/9 inhibitor and subsequent analysis by flow cytometry. The primary assays include:
-
T Cell Activation Marker Staining: Measurement of early and late activation markers such as CD69 and CD25.
-
T Cell Proliferation Assay: Using a cell proliferation dye to track cell division.
-
Intracellular Cytokine Staining: Detection of key cytokines like IL-2, IFN-γ, and TNF-α.
A general experimental workflow is depicted below:
Figure 1: General experimental workflow for the analysis of T cells treated with an MMP-2/9 inhibitor.
Protocol 1: T Cell Isolation, Culture, and Treatment
This protocol describes the isolation of primary T cells from peripheral blood mononuclear cells (PBMCs) and their subsequent activation and treatment with an MMP-2/9 inhibitor.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine (cRPMI)
-
Human anti-CD3 and anti-CD28 antibodies (for T cell activation)
-
MMP-2/9 inhibitor (e.g., SB-3CT)
-
DMSO (vehicle control)
Procedure:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Isolate T cells: Enrich for T cells from the PBMC population using a negative selection kit such as RosetteSep™, following the manufacturer's instructions.
-
Cell Culture: Resuspend the purified T cells in cRPMI at a concentration of 1 x 10^6 cells/mL.
-
T Cell Activation: Activate the T cells by adding soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to the culture medium.
-
Treatment: Immediately after activation, add the MMP-2/9 inhibitor at the desired concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubation: Culture the cells at 37°C in a 5% CO2 incubator for 24-72 hours, depending on the downstream application.
Protocol 2: Flow Cytometry Analysis of T Cell Activation and Proliferation
This protocol details the staining procedure for analyzing T cell activation markers and proliferation.
Materials:
-
Cell Proliferation Dye (e.g., CFSE)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against:
-
CD3
-
CD4
-
CD8
-
CD69
-
CD25
-
-
Viability Dye (e.g., 7-AAD or a live/dead fixable dye)
Procedure:
-
Proliferation Dye Labeling (if applicable): Prior to activation and treatment, label the T cells with a cell proliferation dye like CFSE according to the manufacturer's protocol.
-
Harvest Cells: After the incubation period, harvest the T cells by centrifugation at 300 x g for 5 minutes.
-
Surface Staining: a. Wash the cells once with cold PBS. b. Resuspend the cell pellet in 100 µL of FACS buffer containing the titrated amounts of fluorochrome-conjugated antibodies for surface markers. c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with 2 mL of FACS buffer.
-
Viability Staining: If using a non-fixable viability dye like 7-AAD, add it to the cells 5-10 minutes before data acquisition. If using a fixable viability dye, stain the cells according to the manufacturer's protocol before surface staining.
-
Data Acquisition: Resuspend the cells in an appropriate volume of FACS buffer and acquire the samples on a flow cytometer. Collect a sufficient number of events for robust statistical analysis.
Data Presentation:
| Treatment Group | % CD69+ of CD4+ T cells | % CD25+ of CD4+ T cells | Proliferation Index (CD4+) | % CD69+ of CD8+ T cells | % CD25+ of CD8+ T cells | Proliferation Index (CD8+) |
| Unstimulated Control | ||||||
| Activated + Vehicle | ||||||
| Activated + Inhibitor (Low Dose) | ||||||
| Activated + Inhibitor (High Dose) |
Protocol 3: Intracellular Cytokine Staining
This protocol describes the procedure for detecting intracellular cytokine production in T cells following treatment with an MMP-2/9 inhibitor.
Materials:
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization Buffer
-
Permeabilization Wash Buffer
-
Fluorochrome-conjugated antibodies against:
-
IL-2
-
IFN-γ
-
TNF-α
-
Procedure:
-
Restimulation and Protein Transport Inhibition: a. Four to six hours before the end of the culture period, add a protein transport inhibitor (e.g., Brefeldin A at 1 µg/mL) to the cell cultures. b. For a more robust cytokine signal, restimulate the cells with a cell stimulation cocktail (e.g., PMA and Ionomycin) at the same time as adding the protein transport inhibitor.
-
Harvest and Surface Stain: Harvest the cells and perform surface staining as described in Protocol 2.
-
Fixation and Permeabilization: a. After surface staining, wash the cells and resuspend the pellet in 100 µL of Fixation/Permeabilization buffer. b. Incubate for 20 minutes at room temperature in the dark. c. Wash the cells with 1 mL of Permeabilization Wash Buffer.
-
Intracellular Staining: a. Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization Wash Buffer containing the titrated amounts of fluorochrome-conjugated antibodies for intracellular cytokines. b. Incubate for 30 minutes at room temperature in the dark. c. Wash the cells twice with Permeabilization Wash Buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.
Data Presentation:
| Treatment Group | % IL-2+ of CD4+ T cells | % IFN-γ+ of CD4+ T cells | % TNF-α+ of CD4+ T cells | % IL-2+ of CD8+ T cells | % IFN-γ+ of CD8+ T cells | % TNF-α+ of CD8+ T cells |
| Unstimulated Control | ||||||
| Activated + Vehicle | ||||||
| Activated + Inhibitor (Low Dose) | ||||||
| Activated + Inhibitor (High Dose) |
Signaling Pathway Overview
T cell activation is initiated through the T cell receptor (TCR) and co-stimulatory molecules like CD28. This leads to a cascade of intracellular signaling events, culminating in the activation of transcription factors such as NFAT and AP-1, which drive the expression of genes involved in T cell proliferation and cytokine production, including IL-2. MMP-2 and MMP-9 appear to be involved in this signaling cascade. Inhibition of MMP-9, in particular, has been shown to reduce IL-2 production.[1] This suggests that MMPs may act downstream of the initial TCR signaling to regulate key activation events.
Figure 2: Proposed signaling pathway of T cell activation and the point of intervention for MMP-2/9 inhibitors.
References
Preparing Myelopeptide-2 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelopeptide-2 (MP-2) is a synthetic hexapeptide (Leu-Val-Val-Tyr-Pro-Trp) with significant immunomodulatory and hematopoietic properties. Originally isolated from porcine bone marrow, MP-2 has garnered interest for its ability to influence the proliferation and differentiation of hematopoietic progenitor cells and modulate immune responses.[1] Its mechanism of action is linked to the regulation of cytokine production, including the restoration of Interleukin-2 (B1167480) (IL-2) synthesis and IL-2 receptor (IL-2R) expression in T lymphocytes.[1] These characteristics make MP-2 a valuable tool in cell culture systems for studying hematopoiesis, immune cell function, and for potential therapeutic applications.
Proper preparation of this compound stock solutions is critical for obtaining accurate, reproducible, and meaningful experimental results. This document provides detailed application notes and protocols for the solubilization, storage, and use of MP-2 in various cell culture applications.
This compound: Properties and Handling
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Amino Acid Sequence | Leu-Val-Val-Tyr-Pro-Trp |
| Molecular Formula | C₄₁H₅₇N₇O₈ |
| Average Molecular Weight | 775.93 g/mol |
| Appearance | Lyophilized white powder |
| Storage (Lyophilized) | -20°C or -80°C for long-term stability |
Note on TFA Salts: this compound is often supplied as a trifluoroacetate (B77799) (TFA) salt, a remnant of the HPLC purification process. The presence of TFA can enhance the solubility of the peptide in aqueous solutions. For most standard in vitro assays, the residual TFA levels do not interfere with biological activity.
Protocol 1: Reconstitution of Lyophilized this compound to Prepare a High-Concentration Stock Solution
This protocol outlines the steps to reconstitute lyophilized MP-2 powder to create a high-concentration stock solution. It is recommended to prepare a stock solution of at least 1 mg/mL.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free dimethyl sulfoxide (B87167) (DMSO) or sterile, distilled water (dH₂O)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized MP-2 to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the peptide.
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is collected at the bottom of the vial.
-
Solvent Selection:
-
For hydrophobic peptides like MP-2, it is recommended to first use a small amount of an organic solvent such as DMSO to ensure complete solubilization.
-
Alternatively, sterile dH₂O can be used, especially if the peptide is supplied as a TFA salt, which enhances aqueous solubility.
-
-
Reconstitution:
-
Carefully add the calculated volume of sterile DMSO or dH₂O to the vial to achieve the desired stock concentration (e.g., for a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent).
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide aggregation or degradation.
-
If the peptide does not dissolve completely, sonication in a water bath for a few minutes can aid in solubilization.
-
-
Aliquoting and Storage:
-
Once the peptide is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Table of Recommended Solvents and Storage Conditions:
| Solution Type | Recommended Solvent | Short-Term Storage (≤ 1 week) | Long-Term Storage (> 1 week) |
| High-Concentration Stock (e.g., 1 mg/mL) | Sterile DMSO or dH₂O | 4°C | -20°C or -80°C (in aliquots) |
| Working Solutions | Sterile cell culture medium or PBS | 4°C (use within 24 hours) | Not recommended |
Experimental Workflow for Preparing and Using this compound
Caption: Workflow for the preparation of this compound stock and working solutions.
Protocol 2: Preparation of this compound Working Solutions for Cell Culture Applications
This protocol describes the dilution of the high-concentration stock solution to prepare working solutions for direct application to cell cultures.
Materials:
-
This compound high-concentration stock solution (from Protocol 1)
-
Sterile, pre-warmed complete cell culture medium or sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Remove an aliquot of the MP-2 stock solution from the freezer and thaw it at room temperature or on ice.
-
Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired final working concentration in your cell culture experiment. The following formula can be used:
C₁V₁ = C₂V₂
Where:
-
C₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution to be used
-
C₂ = Desired final concentration in the cell culture
-
V₂ = Final volume of the cell culture
-
-
Preparation of Working Solution:
-
In a sterile tube, add the calculated volume of the thawed MP-2 stock solution to the appropriate volume of sterile, pre-warmed cell culture medium or PBS.
-
Gently mix the solution by pipetting up and down or by gentle inversion.
-
-
Application to Cells: Add the prepared working solution to your cell culture plates or flasks to achieve the desired final concentration.
Table of Recommended Working Concentrations for Various Cell Culture Applications:
| Application | Cell Type | Recommended Concentration Range |
| T-Cell Proliferation Assays | Human Peripheral Blood Mononuclear Cells (PBMCs), T-lymphocytes | 1 ng/mL - 10 µg/mL |
| Hematopoietic Progenitor Cell Expansion | CD34+ hematopoietic stem/progenitor cells | 10 ng/mL - 1 µg/mL |
| Cytokine Production Assays | Immune cells (e.g., splenocytes, PBMCs) | 100 pg/mL - 100 ng/mL |
This compound Signaling Pathway
This compound is known to restore the production of IL-2 and the expression of its receptor on T-lymphocytes. This suggests that MP-2's mechanism of action involves the activation of the IL-2 signaling pathway. The binding of IL-2 to its receptor typically triggers the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, a critical signaling cascade for immune cell proliferation, differentiation, and survival. The activation of this pathway involves the phosphorylation of JAK kinases, which in turn phosphorylate STAT proteins. The phosphorylated STAT proteins then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in cell cycle progression and other cellular responses. While the direct interaction of MP-2 with a specific receptor is still under investigation, its downstream effects strongly point towards the modulation of this key signaling pathway.
Caption: Hypothesized signaling pathway of this compound action.
Troubleshooting
| Problem | Possible Cause | Solution |
| Peptide will not dissolve | - Insufficient solvent volume- Peptide has low solubility in the chosen solvent- Peptide has aggregated | - Add a small amount of organic solvent like DMSO before adding aqueous buffer.- Gently warm the solution (up to 40°C).- Sonicate the solution in a water bath. |
| Inconsistent experimental results | - Inaccurate pipetting- Improper storage of stock solution (repeated freeze-thaw cycles)- Degradation of working solution | - Use calibrated pipettes.- Aliquot stock solution into single-use volumes.- Prepare working solutions fresh for each experiment. |
| No biological effect observed | - Incorrect working concentration- Peptide degradation | - Perform a dose-response experiment to determine the optimal concentration.- Use a fresh aliquot of the stock solution to prepare the working solution. |
For research use only. Not for use in diagnostic procedures.
References
Optimal Concentration of Myelopeptide-2 for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelopeptide-2 (MP-2) is a synthetic hexapeptide (Leu-Val-Val-Tyr-Pro-Trp) originally isolated from porcine bone marrow cell culture supernatant. It is one of several immunoregulatory molecules known as myelopeptides (B149311) that have demonstrated a range of biological activities, including immunomodulatory, differentiating, and opiate-like effects. In the context of immunology, MP-2 has been shown to restore the mitogen responsiveness of human T lymphocytes that have been suppressed by tumor products or viral infections.[1] This restorative effect is associated with its ability to recover interleukin-2 (B1167480) (IL-2) synthesis and the expression of the IL-2 receptor (IL-2R) on human T lymphocytes.[1] Furthermore, MP-2 can stimulate the production of IL-2 by murine splenocytes and enhance the proliferation of IL-2-dependent cell lines.[2] These properties make MP-2 a molecule of interest for therapeutic applications in immunodeficiency states and for in vitro studies of immune regulation.
This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in various in vitro experimental settings.
Data Presentation: Recommended Concentration Ranges for this compound
The optimal concentration of this compound can vary depending on the cell type, the specific assay, and the experimental conditions. Based on available literature, the following concentration ranges have been shown to be effective in different in vitro applications.
| Application | Cell Type | Effective Concentration Range | Notes |
| Restoration of T-Lymphocyte Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | 1 ng/mL - 10 µg/mL | Effective in restoring mitogen-induced proliferation in suppressed T-cells. |
| Cytokine Modulation (IL-2, IFN-γ) | Murine Splenocytes | 10 nM - 100 nM | Stimulates the production of IL-2 and IFN-γ. |
| IL-2 Dependent Cell Proliferation | CTLL-2 Cell Line | 10 ng/mL - 1 µg/mL | Enhances the proliferative response of CTLL-2 cells to IL-2. |
| Induction of T-Cell Activation Markers | Human Lymphocytes | 10 ng/mL - 1 µg/mL | Can induce the expression of activation markers like HLA-class II antigens.[3] |
Note: The molecular weight of this compound is approximately 776 g/mol . This can be used to convert between mass concentrations (e.g., ng/mL) and molar concentrations (e.g., nM).
Experimental Protocols
T-Lymphocyte Proliferation Assay (CFSE-based)
This protocol describes a method to assess the effect of this compound on the proliferation of T lymphocytes using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (MP-2)
-
Phytohemagglutinin (PHA) or other T-cell mitogen
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining:
-
Resuspend 1 x 10^7 PBMCs in 1 mL of pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C in the dark.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Seeding: Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Treatment:
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium (e.g., from 1 ng/mL to 10 µg/mL).
-
Add 50 µL of the MP-2 dilutions to the appropriate wells.
-
Add 50 µL of a sub-optimal concentration of PHA (e.g., 1-2.5 µg/mL) to stimulate proliferation. Include appropriate controls (unstimulated cells, cells with PHA alone).
-
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with FACS buffer.
-
Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Analyze the data to determine the percentage of proliferating cells based on the halving of CFSE fluorescence intensity with each cell division.
-
Caption: Workflow for assessing T-lymphocyte proliferation with MP-2.
Cytokine Secretion Assay (ELISA)
This protocol outlines a method to measure the effect of this compound on the secretion of cytokines such as IL-2 and IFN-γ from murine splenocytes.
Materials:
-
Murine splenocytes
-
This compound (MP-2)
-
Concanavalin A (Con A) or other T-cell mitogen
-
RPMI-1640 medium (as described above)
-
ELISA kit for the cytokine of interest (e.g., mouse IL-2 or IFN-γ)
-
96-well flat-bottom plate
Procedure:
-
Cell Preparation: Isolate splenocytes from a mouse spleen by mechanical dissociation followed by red blood cell lysis.
-
Cell Seeding: Resuspend the splenocytes in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Treatment:
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium (e.g., from 10 nM to 100 nM).
-
Add 50 µL of the MP-2 dilutions to the appropriate wells.
-
Add 50 µL of a suboptimal concentration of Con A (e.g., 1-2 µg/mL) to stimulate the cells. Include appropriate controls.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of the cytokine in each sample by comparing the absorbance values to a standard curve.
Caption: Workflow for measuring cytokine secretion in response to MP-2.
Signaling Pathway of this compound in T-Lymphocytes
The precise signaling pathway of this compound has not been fully elucidated. However, based on its known biological effects, a putative pathway can be proposed. MP-2 is believed to interact with a specific, yet unidentified, cell surface receptor on T-lymphocytes. This interaction likely triggers a downstream signaling cascade that leads to the upregulation of key genes involved in T-cell activation and function, most notably Interleukin-2 (IL-2) and the high-affinity IL-2 receptor (IL-2R). The increased production of IL-2 and the enhanced expression of its receptor create a positive feedback loop, promoting T-cell proliferation and effector functions.
References
- 1. This compound recovers interleukin-2 synthesis and interleukin-2 receptor expression in human T lymphocytes depressed by tumor products or measles virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Myelopeptides on IL-1 and IL-2 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A myelopeptide from unstimulated bone marrow cells with immunomodulatory activity in lymphocyte cultures from healthy donors and patients with hypogammaglobulinemia and active lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal vs. Subcutaneous Administration of Myelopeptide-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelopeptide-2 (MP-2) is a synthetic hexapeptide (Leu-Val-Val-Tyr-Pro-Trp) originally derived from porcine bone marrow, which has demonstrated significant immunomodulatory properties.[1][2] It has been shown to restore T-lymphocyte responsiveness and function in states of immunosuppression, making it a person of interest for therapeutic applications in oncology and virology.[3] The choice of administration route is a critical determinant of the pharmacokinetic and pharmacodynamic profile of therapeutic peptides like MP-2. This document provides a detailed comparison of intraperitoneal (IP) and subcutaneous (SC) administration of this compound, including experimental protocols and a summary of expected pharmacokinetic and pharmacodynamic outcomes based on available data for similar peptides.
Data Presentation: Comparison of Administration Routes
| Parameter | Intraperitoneal (IP) Administration | Subcutaneous (SC) Administration | Rationale and Considerations |
| Absorption Speed | Rapid | Slower, more sustained | IP administration allows for rapid absorption into the portal circulation and systemic circulation via the rich peritoneal vasculature.[4] SC administration results in slower absorption as the peptide diffuses from the subcutaneous tissue into capillaries and lymphatic vessels.[6] |
| Time to Peak Plasma Concentration (Tmax) | Shorter | Longer | The faster absorption from the peritoneal cavity leads to a quicker attainment of maximum plasma concentration.[4] For some peptides, Tmax after SC injection can be significantly longer.[7] |
| Peak Plasma Concentration (Cmax) | Higher | Lower | The rapid absorption following IP injection typically results in a higher peak plasma concentration compared to the slower, more gradual absorption from the SC space.[4] |
| Bioavailability | Generally high, but can be affected by first-pass metabolism in the liver. | Variable, can be influenced by local blood flow, enzymatic degradation at the injection site, and lymphatic uptake.[5][8] | Peptides absorbed from the peritoneal cavity enter the portal circulation, subjecting them to potential first-pass metabolism in the liver.[4] SC administration avoids significant first-pass metabolism but can be limited by local degradation. |
| Systemic Exposure (AUC) | Can be comparable to or slightly lower than IV administration, depending on first-pass effect. | Generally lower than IV or IP administration for the same dose. | The total drug exposure over time can be influenced by the rate and extent of absorption and elimination. |
| Typical Applications | Preclinical studies requiring rapid systemic exposure, proof-of-concept studies.[4] | Preclinical and clinical studies aiming for sustained therapeutic effect, self-administration.[6] | The choice of route depends on the desired therapeutic outcome and the experimental context. |
Experimental Protocols
The following are detailed protocols for the intraperitoneal and subcutaneous administration of this compound in a murine model. These protocols are based on standard, widely accepted procedures for peptide administration in rodents.[9][10][11]
Protocol 1: Intraperitoneal (IP) Administration of this compound in Mice
1. Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline, PBS)
-
Sterile insulin (B600854) syringes (28-30 gauge needle)
-
70% ethanol (B145695) wipes
-
Animal scale
-
Appropriate animal restraint device (optional)
2. Procedure:
2.1. Preparation of this compound Solution:
-
Aseptically reconstitute the lyophilized this compound in the desired sterile vehicle to achieve the target concentration. Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking.
-
Calculate the required injection volume based on the animal's body weight and the desired dose. The maximum recommended injection volume for IP administration in mice is 10 ml/kg.[12]
2.2. Animal Handling and Injection:
-
Weigh the mouse to determine the precise injection volume.
-
Properly restrain the mouse. One common method is to gently scruff the mouse by the loose skin on its neck and back, ensuring a firm but not restrictive grip. The mouse's head should be tilted slightly downwards.
-
Locate the injection site in the lower right or left abdominal quadrant. This avoids the cecum, bladder, and major blood vessels.
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, withdraw the needle and re-insert at a different site with a fresh needle.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
Protocol 2: Subcutaneous (SC) Administration of this compound in Mice
1. Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline, PBS)
-
Sterile insulin syringes (26-27 gauge needle)
-
70% ethanol wipes
-
Animal scale
2. Procedure:
2.1. Preparation of Myelopepeptide-2 Solution:
-
Follow the same procedure as for IP administration to prepare the this compound solution. The maximum recommended injection volume for SC administration in mice is 5-10 ml/kg per site.[13]
2.2. Animal Handling and Injection:
-
Weigh the mouse to determine the precise injection volume.
-
Gently grasp the loose skin over the scruff of the neck or on the flank to form a "tent".
-
Wipe the base of the tented skin with a 70% ethanol wipe and allow it to dry.
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Gently aspirate to ensure the needle has not entered a blood vessel.
-
Inject the this compound solution. A small bleb will form under the skin.
-
Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound in T-lymphocytes and a general experimental workflow for evaluating its in vivo efficacy.
Caption: Proposed signaling pathway of this compound in T-lymphocytes.
Caption: General experimental workflow for comparing IP and SC administration of this compound.
Conclusion
The choice between intraperitoneal and subcutaneous administration of this compound will significantly impact its pharmacokinetic and pharmacodynamic properties. IP injection is expected to provide a rapid onset of action with higher peak plasma concentrations, suitable for acute treatment models and initial proof-of-concept studies.[4] In contrast, SC administration is likely to offer a more sustained release profile, which may be advantageous for maintaining therapeutic levels over a longer period and is a more clinically translatable route.[6] The provided protocols offer a standardized approach for administering this compound in preclinical models. Further studies are warranted to obtain specific pharmacokinetic and pharmacodynamic data for this compound to optimize its therapeutic potential.
References
- 1. Influence of Myelopeptides on IL-1 and IL-2 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myelopeptides: new immunoregulatory peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound recovers interleukin-2 synthesis and interleukin-2 receptor expression in human T lymphocytes depressed by tumor products or measles virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Determinants of Biotherapeutics Absorption Following SC Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for the Use of Myelopeptide-2 in Human Peripheral Blood Mononuclear Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelopeptide-2 (MP-2) is a synthetic hexapeptide with immunomodulatory properties, originally isolated from bone marrow. It has demonstrated potential in restoring and balancing immune function, particularly in contexts of immunosuppression.[1][2] These application notes provide detailed protocols for investigating the effects of this compound on human peripheral blood mononuclear cells (PBMCs), a critical in vitro model for studying the human immune response. The protocols cover the assessment of cytokine production and lymphocyte proliferation, key indicators of immunomodulation.
Data Presentation
Table 1: Illustrative Dose-Dependent Effect of this compound on Cytokine Production in Activated Human PBMCs
| Treatment Group | This compound (µg/mL) | IL-2 (pg/mL) | IFN-γ (pg/mL) | TNF-α (pg/mL) |
| Unstimulated Control | 0 | < 10 | < 20 | < 15 |
| Stimulated Control (PHA) | 0 | 550 ± 45 | 1200 ± 98 | 850 ± 70 |
| MP-2 + PHA | 0.1 | 750 ± 60 | 1550 ± 110 | 900 ± 75 |
| MP-2 + PHA | 1 | 980 ± 82 | 1900 ± 150 | 920 ± 80 |
| MP-2 + PHA | 10 | 1150 ± 95 | 2200 ± 180 | 950 ± 85 |
Data are represented as mean ± standard deviation. PHA: Phytohemagglutinin. This data is illustrative.
Table 2: Illustrative Effect of this compound on Lymphocyte Proliferation in Human PBMCs
| Treatment Group | This compound (µg/mL) | Proliferation Index (CFSE) | % Divided Cells |
| Unstimulated Control | 0 | 1.05 ± 0.08 | < 5% |
| Stimulated Control (anti-CD3/CD28) | 0 | 4.2 ± 0.3 | 85% ± 5% |
| MP-2 + anti-CD3/CD28 | 1 | 5.8 ± 0.4 | 92% ± 4% |
| Immunosuppressed Condition | 0 | 2.1 ± 0.2 | 40% ± 6% |
| MP-2 + Immunosuppressed Condition | 1 | 3.9 ± 0.3 | 75% ± 5% |
Data are represented as mean ± standard deviation. CFSE: Carboxyfluorescein succinimidyl ester. This data is illustrative.
Experimental Protocols
Protocol 1: Assessment of this compound on Cytokine Production in Human PBMCs
Objective: To quantify the effect of this compound on the production of key cytokines (e.g., IL-2, IFN-γ, TNF-α) by activated human PBMCs.
Materials:
-
This compound (lyophilized powder)
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for stimulation
-
96-well cell culture plates
-
Cytokine-specific ELISA kits (for IL-2, IFN-γ, TNF-α)
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Plate reader
Methodology:
-
Preparation of this compound: Reconstitute lyophilized this compound in sterile, endotoxin-free water or PBS to create a stock solution (e.g., 1 mg/mL). Further dilute in culture medium to desired working concentrations.
-
PBMC Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium. Perform a cell count and viability assessment (e.g., using trypan blue exclusion). Adjust the cell density to 1 x 10^6 cells/mL.
-
Cell Culture Setup:
-
Seed 1 x 10^5 PBMCs per well in a 96-well plate (100 µL).
-
Add 50 µL of this compound at various concentrations (e.g., 0.1, 1, 10 µg/mL) to the respective wells. Include a vehicle control.
-
Add 50 µL of a stimulating agent (e.g., PHA at 5 µg/mL) or an unstimulated control (medium only).
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C with 5% CO2. The optimal incubation time may vary depending on the cytokine of interest.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatant and store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of IL-2, IFN-γ, and TNF-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Protocol 2: Lymphocyte Proliferation Assay (CFSE-based)
Objective: To assess the effect of this compound on the proliferation of human lymphocytes within a PBMC culture.
Materials:
-
This compound
-
Human PBMCs
-
Complete RPMI-1640 medium
-
Carboxyfluorescein succinimidyl ester (CFSE) dye
-
Anti-CD3/CD28 antibodies or beads for stimulation
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Methodology:
-
PBMC Labeling with CFSE:
-
Resuspend 1-10 x 10^6 PBMCs in pre-warmed PBS at a concentration of 1 x 10^7 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium to remove excess CFSE.
-
-
Cell Culture Setup:
-
Resuspend the CFSE-labeled PBMCs in complete medium at 1 x 10^6 cells/mL.
-
Plate 1 x 10^5 cells per well in a 96-well plate.
-
Add this compound at the desired concentrations.
-
Add a stimulating agent (e.g., anti-CD3/CD28 beads).
-
Include unstimulated and stimulated controls without this compound.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C with 5% CO2.
-
Cell Harvesting and Staining:
-
Harvest the cells and wash with FACS buffer.
-
If desired, stain for cell surface markers (e.g., CD4, CD8) to analyze specific lymphocyte subsets.
-
-
Flow Cytometry Analysis:
-
Acquire the cells on a flow cytometer.
-
Analyze the CFSE fluorescence in the appropriate channel (e.g., FITC). Each cell division will result in a halving of the CFSE intensity, appearing as distinct peaks.
-
Calculate the proliferation index and the percentage of divided cells using appropriate software.[3]
-
Visualizations
Discussion
This compound has been shown to restore the mitogen responsiveness of human T lymphocytes that have been suppressed.[1] This effect is attributed to its ability to recover reduced interleukin-2 (B1167480) (IL-2) synthesis and the expression of the IL-2 receptor (IL-2R).[1] In murine models, this compound has been observed to stimulate the production of IL-2.[4] The protocols provided here offer a framework for systematically evaluating these immunomodulatory effects in human PBMCs.
The precise signaling mechanism of this compound in human immune cells is not fully elucidated but is believed to involve interaction with specific cell surface receptors, leading to downstream signaling events that alter gene expression related to immune activation and suppression.[2] The hypothesized pathway may involve common T-cell signaling cascades such as the MAPK and NF-κB pathways, which are known to be activated by various immunomodulatory peptides and lead to cytokine production.[5]
The restoration of IL-2 production by this compound is particularly significant, as IL-2 is a critical cytokine for T-cell proliferation and the development of an effective adaptive immune response. The IL-2 signaling cascade, primarily mediated through the JAK-STAT pathway, leads to the transcription of genes that promote cell cycle progression and survival. By enhancing both IL-2 and its receptor, this compound can effectively lower the activation threshold and boost the proliferative capacity of T-cells.
For researchers and drug development professionals, these protocols and the underlying biological rationale provide a solid foundation for preclinical studies of this compound and other potential immunomodulators. Careful characterization of the dose-dependent effects on cytokine profiles and lymphocyte proliferation is essential for determining the therapeutic window and potential clinical applications, which may include adjunct therapy in oncology and the management of infectious diseases in immunocompromised individuals.[2]
References
- 1. This compound recovers interleukin-2 synthesis and interleukin-2 receptor expression in human T lymphocytes depressed by tumor products or measles virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bca-protein.com [bca-protein.com]
- 3. mdpi.com [mdpi.com]
- 4. Influence of Myelopeptides on IL-1 and IL-2 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pushing the envelope: Immune mechanism and application landscape of macrophage-activating lipopeptide-2 [frontiersin.org]
Myelopeptide-2 (MP-2) Application in Viral Infection Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelopeptide-2 (MP-2), a synthetic hexapeptide with the sequence Leu-Val-Val-Tyr-Pro-Trp, is a promising immunomodulatory agent with potential applications in the context of viral infections. Originally isolated from porcine bone marrow cell culture supernatant, MP-2 has demonstrated the ability to restore immune cell function, particularly T-lymphocyte responsiveness, which can be compromised during viral illnesses. This document provides detailed application notes and experimental protocols for studying the effects of MP-2 in viral infection models, based on available research. The primary mechanism of action appears to be the restoration of immune homeostasis rather than direct antiviral activity.
Mechanism of Action
This compound's therapeutic potential in viral infections stems from its ability to counteract virus-induced immunosuppression. Certain viruses, such as the measles virus, can impair T-lymphocyte function, leading to a weakened immune response and increased susceptibility to secondary infections. MP-2 has been shown to restore the mitogen responsiveness of human T-lymphocytes that have been inhibited by the measles virus[1]. This restorative effect is attributed to its capacity to recover the synthesis of Interleukin-2 (B1167480) (IL-2) and the expression of the IL-2 receptor (IL-2R) on T-lymphocytes[1]. By bolstering the IL-2 signaling pathway, MP-2 helps to re-establish normal T-cell activation and proliferation, a critical component of the adaptive immune response to viral pathogens.
A related drug, Myelopidum, which is based on a complex of myelopeptides (B149311) including MP-2, has been utilized in clinical practice in Russia. It has been employed for the treatment of diseases associated with immunodeficiency and for the prevention of postsurgical complications, including pneumonia, which can often be of viral origin in immunocompromised individuals[2]. This clinical application suggests a role for myelopeptides in preventing viral complications in vulnerable patient populations.
Data Presentation
Currently, publicly available quantitative data on the direct antiviral efficacy of this compound, such as percentage reduction in viral load for specific viruses, is limited. The primary focus of existing research has been on its immunomodulatory effects. The table below summarizes the key findings related to the immunological impact of MP-2 in the context of a viral infection model.
| Viral Model | Cell Type | Parameter Measured | Effect of this compound | Reference |
| Measles Virus | Human T-lymphocytes | Mitogen Responsiveness | Restoration of responsiveness inhibited by measles virus | [1] |
| Measles Virus | Human T-lymphocytes | Interleukin-2 (IL-2) Synthesis | Recovery of reduced IL-2 synthesis | [1] |
| Measles Virus | Human T-lymphocytes | IL-2 Receptor (IL-2R) Expression | Recovery of reduced IL-2R expression | [1] |
Experimental Protocols
The following protocols are designed to enable researchers to investigate the immunomodulatory effects of this compound in an in vitro viral infection model. The primary model described is the co-culture of human T-lymphocytes with measles virus, based on published research[1].
Protocol 1: In Vitro Measles Virus Infection of Human T-lymphocytes and MP-2 Treatment
Objective: To assess the ability of this compound to restore T-lymphocyte function after suppression by measles virus.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA)
-
Measles virus (Edmonston strain recommended)
-
This compound (Leu-Val-Val-Tyr-Pro-Trp)
-
Interleukin-2 (IL-2)
-
Antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25 for IL-2Rα)
-
ELISA kit for human IL-2
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Isolation of T-lymphocytes:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Enrich for T-lymphocytes using a pan-T cell isolation kit or by plastic adherence to remove monocytes.
-
-
Measles Virus Co-culture and MP-2 Treatment:
-
Seed purified T-lymphocytes in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add measles virus at a multiplicity of infection (MOI) known to cause T-lymphocyte suppression (titration may be necessary, starting around MOI of 0.1).
-
Concurrently, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 ng/mL). Include a virus-only control and a no-virus control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
Assessment of T-lymphocyte Function:
-
Mitogen Responsiveness:
-
After the incubation period, add a mitogen such as Phytohemagglutinin (PHA) at an optimal concentration (e.g., 5 µg/mL) to the cell cultures.
-
Incubate for an additional 48-72 hours.
-
Assess cell proliferation using a standard method such as MTT assay, BrdU incorporation, or CFSE dilution by flow cytometry.
-
-
IL-2 Synthesis:
-
Collect the culture supernatants before and after mitogen stimulation.
-
Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
-
IL-2 Receptor Expression:
-
Harvest the T-lymphocytes from the culture wells.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and the IL-2 receptor alpha chain (CD25).
-
Analyze the expression of CD25 on the T-cell populations by flow cytometry.
-
-
Expected Outcome:
T-lymphocytes co-cultured with measles virus are expected to show reduced proliferation in response to PHA, decreased IL-2 production, and lower IL-2R (CD25) expression compared to uninfected controls. Treatment with this compound is expected to reverse these effects in a dose-dependent manner, indicating a restoration of T-lymphocyte function.
Mandatory Visualizations
Signaling Pathway Diagram
References
Application Notes and Protocols for Assessing Dendritic Cell Maturation with Myelopeptide-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and shaping adaptive immune responses. The maturation of DCs is a critical step for the induction of T-cell mediated immunity, making it a key area of investigation for vaccine development and immunotherapy. Myelopeptide-2 (MP-2) is an immunoregulatory peptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp (LVVYPW)[1][2]. Originally isolated from porcine bone marrow cell culture supernatant, myelopeptides (B149311) are known to possess a range of biological activities, including immunocorrective and anti-tumor effects[1]. Specifically, MP-2 has been shown to restore the mitogen responsiveness of human T-lymphocytes by recovering interleukin-2 (B1167480) (IL-2) synthesis and IL-2 receptor expression[3].
These application notes provide a comprehensive set of protocols to assess the potential effects of this compound on the maturation of human monocyte-derived dendritic cells (mo-DCs). The following sections detail the generation of immature DCs, their stimulation with MP-2, and the subsequent analysis of maturation markers and functional capabilities.
Principle of Dendritic Cell Maturation
Immature DCs reside in peripheral tissues where they excel at antigen capture. Upon encountering maturation stimuli, such as pathogens or inflammatory signals, they undergo a complex process of maturation. This process is characterized by:
-
Upregulation of co-stimulatory molecules: Increased expression of surface molecules like CD80, CD86, and CD40 is essential for providing the second signal required for T-cell activation.
-
Increased expression of MHC molecules: Major histocompatibility complex (MHC) class II molecules (HLA-DR in humans) are upregulated to enhance antigen presentation to CD4+ T-cells.
-
Expression of maturation markers: The appearance of molecules like CD83 is a hallmark of mature DCs.
-
Changes in chemokine receptor expression: Mature DCs downregulate receptors for inflammatory chemokines and upregulate CCR7, which directs their migration to lymph nodes.
-
Cytokine secretion: Mature DCs secrete cytokines such as IL-12p70, which are critical for driving Th1-type immune responses, and TNF-α.
-
Functional changes: A decreased capacity for antigen uptake and an increased ability to stimulate naive T-cell proliferation.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on dendritic cell maturation.
Protocol 1: Generation of Immature Human Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol describes the generation of immature DCs from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Recombinant Human GM-CSF (Granulocyte-macrophage colony-stimulating factor)
-
Recombinant Human IL-4 (Interleukin-4)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.
-
Monocyte Enrichment: Enrich for monocytes from the PBMC population using a negative selection method, such as the RosetteSep™ Human Monocyte Enrichment Cocktail, to avoid monocyte activation.
-
Cell Culture: Resuspend the enriched monocytes in complete RPMI-1640 medium (supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine).
-
Differentiation: Seed the monocytes in a T75 flask at a density of 1 x 10^6 cells/mL. Add recombinant human GM-CSF (50 ng/mL) and recombinant human IL-4 (50 ng/mL) to the culture medium.
-
Incubation: Culture the cells for 5-6 days at 37°C in a humidified 5% CO2 incubator.
-
Harvesting Immature DCs: After 5-6 days, the non-adherent and loosely adherent cells are immature mo-DCs. Harvest these cells by gentle pipetting.
Protocol 2: Induction of DC Maturation with this compound
This protocol outlines the stimulation of immature mo-DCs with this compound.
Materials:
-
Immature mo-DCs (from Protocol 1)
-
Complete RPMI-1640 medium
-
This compound (LVVYPW), sterile solution
-
Positive Control: Lipopolysaccharide (LPS) (100 ng/mL) or a cytokine cocktail (e.g., 10 ng/mL TNF-α, 10 ng/mL IL-1β, 1 µM PGE2).
-
Negative Control: Vehicle control (e.g., sterile PBS or DMSO, depending on MP-2 solvent).
Procedure:
-
Cell Seeding: Seed the immature mo-DCs in 6-well plates at a density of 1 x 10^6 cells/mL in fresh complete RPMI-1640 medium.
-
Stimulation: Add this compound to the cell cultures at various concentrations (e.g., a dose-response of 0.1, 1, 10, and 100 µg/mL). Include positive and negative controls in parallel.
-
Incubation: Culture the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Harvesting: After the incubation period, harvest the cells and supernatant for analysis.
Protocol 3: Analysis of DC Maturation by Flow Cytometry
This protocol describes the staining of surface markers on DCs to assess their maturation status.
Materials:
-
Harvested DCs (from Protocol 2)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD80
-
Anti-Human CD83
-
Anti-Human CD86
-
Anti-Human HLA-DR
-
Anti-Human CCR7
-
Anti-Human CD40
-
Corresponding isotype controls
-
-
Flow cytometer
Procedure:
-
Cell Preparation: Wash the harvested DCs with cold FACS buffer and resuspend at 1 x 10^6 cells/mL.
-
Fc Block: Block Fc receptors by incubating the cells with an Fc blocking reagent for 10 minutes on ice.
-
Antibody Staining: Add the fluorochrome-conjugated antibodies to the cells at the manufacturer's recommended concentrations. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software. Gate on the DC population and quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
Protocol 4: Functional Assessment of Mature DCs
This section describes two key functional assays: cytokine secretion profiling and a mixed lymphocyte reaction (MLR).
4.1 Cytokine Secretion Profiling by ELISA
Materials:
-
Cell culture supernatants (from Protocol 2)
-
ELISA kits for Human IL-12p70, TNF-α, and IL-10
Procedure:
-
Supernatant Collection: Centrifuge the harvested cell suspensions from Protocol 2 and collect the supernatants. Store at -80°C until use.
-
ELISA: Perform ELISAs for IL-12p70, TNF-α, and IL-10 on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of each cytokine in the samples by comparison to a standard curve.
4.2 Mixed Lymphocyte Reaction (MLR)
Materials:
-
Mature DCs (from Protocol 2)
-
Allogeneic naive CD4+ T-cells (isolated from a different donor)
-
CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation tracking dye
-
Complete RPMI-1640 medium
Procedure:
-
T-cell Labeling: Label the allogeneic naive CD4+ T-cells with CFSE according to the manufacturer's protocol.
-
Co-culture: Co-culture the CFSE-labeled T-cells with the matured DCs at different DC:T-cell ratios (e.g., 1:10, 1:20, 1:50) in a 96-well round-bottom plate.
-
Incubation: Incubate the co-culture for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
Analysis: Analyze T-cell proliferation by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.
Data Presentation
Quantitative data from the experiments described above should be summarized in tables for clear comparison between different treatment groups.
Table 1: Phenotypic Analysis of Dendritic Cells Treated with this compound
| Treatment Group | % CD80+ | MFI of CD80 | % CD83+ | MFI of CD83 | % CD86+ | MFI of CD86 | % HLA-DR+ | MFI of HLA-DR |
| Immature DCs | ||||||||
| Vehicle Control | ||||||||
| MP-2 (0.1 µg/mL) | ||||||||
| MP-2 (1 µg/mL) | ||||||||
| MP-2 (10 µg/mL) | ||||||||
| MP-2 (100 µg/mL) | ||||||||
| Positive Control (LPS) |
Table 2: Cytokine Secretion Profile of Dendritic Cells Treated with this compound
| Treatment Group | IL-12p70 (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) |
| Immature DCs | |||
| Vehicle Control | |||
| MP-2 (0.1 µg/mL) | |||
| MP-2 (1 µg/mL) | |||
| MP-2 (10 µg/mL) | |||
| MP-2 (100 µg/mL) | |||
| Positive Control (LPS) |
Table 3: T-Cell Proliferation in Mixed Lymphocyte Reaction
| DC Treatment Group | % Proliferated CD4+ T-cells (1:10 ratio) | % Proliferated CD4+ T-cells (1:20 ratio) | % Proliferated CD4+ T-cells (1:50 ratio) |
| Immature DCs | |||
| Vehicle Control | |||
| MP-2 (10 µg/mL) | |||
| Positive Control (LPS) |
Visualizations
Diagram 1: Hypothetical Signaling Pathway for DC Maturation
The specific signaling pathway activated by this compound in dendritic cells has not been elucidated. The diagram below illustrates a generalized Toll-Like Receptor (TLR) signaling pathway, a common mechanism for DC maturation, which could be investigated for its potential involvement in MP-2-mediated effects.
References
- 1. worldscientific.com [worldscientific.com]
- 2. Immunomodulating activity of myelopeptides: clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound recovers interleukin-2 synthesis and interleukin-2 receptor expression in human T lymphocytes depressed by tumor products or measles virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dissolving Lyophilized Myelopeptide-2 Powder
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lyophilized Myelopeptide-2 (MP-2) powder.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (MP-2) is a synthetic hexapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp. It is known for its immunoregulatory properties, particularly its ability to restore the synthesis of Interleukin-2 (B1167480) (IL-2) and the expression of the IL-2 receptor in T lymphocytes[1].
Q2: What is the typical state of this compound upon delivery?
A2: this compound is typically delivered as a white, lyophilized (freeze-dried) powder. This form ensures stability during transport and storage.
Q3: How should I store the lyophilized this compound powder?
A3: Lyophilized this compound should be stored at or below -20°C in a tightly sealed container to prevent degradation.
Q4: My this compound powder contains Trifluoroacetic acid (TFA) salt. What is its purpose?
A4: TFA is often used during the purification process of synthetic peptides. The presence of TFA salts can enhance the solubility of the peptide in aqueous solutions.
Troubleshooting Guide: Dissolving Lyophilized this compound Powder
This compound is a hydrophobic and neutral peptide, which can present challenges for dissolution in aqueous solutions. The following guide provides a step-by-step approach to successfully dissolve your lyophilized MP-2 powder.
Issue: Powder is difficult to dissolve in aqueous buffers (e.g., water, PBS).
-
Cause: Due to its hydrophobic nature, this compound has limited solubility in purely aqueous solutions.
-
Solution:
-
Initial Dissolution in Organic Solvent: Start by dissolving the lyophilized powder in a small amount of a sterile organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for biological experiments[2][3][4].
-
Stepwise Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer (e.g., PBS, cell culture medium) to the peptide solution drop-by-drop while gently vortexing. This gradual dilution helps to prevent the peptide from precipitating out of the solution.
-
Sonication: If you observe any particulate matter or cloudiness, sonication can be used to aid dissolution. A brief sonication on ice can help to break up aggregates.
-
Issue: The reconstituted peptide solution appears cloudy or contains visible particles.
-
Cause: This may indicate incomplete dissolution or aggregation of the peptide.
-
Solution:
-
Gentle Warming: Gently warm the solution to a temperature not exceeding 40°C. This can sometimes help to dissolve remaining particles.
-
Sonication: As mentioned above, sonication can be an effective method to break down aggregates and achieve a clear solution.
-
pH Adjustment: The solubility of peptides can be pH-dependent. For a neutral peptide like this compound, adjusting the pH of the buffer slightly may improve solubility. Experiment with a small aliquot to determine the optimal pH.
-
Re--lyophilization and Re-dissolution: If the peptide remains insoluble, you can freeze-dry the solution to remove the solvent and then attempt to redissolve the powder using a different solvent or a higher concentration of the organic solvent.
-
Issue: The peptide precipitates out of solution after dilution.
-
Cause: The final concentration of the peptide in the aqueous buffer may have exceeded its solubility limit.
-
Solution:
-
Lower the Final Concentration: Prepare a more dilute final solution.
-
Increase the Organic Solvent Concentration: If your experimental conditions allow, a slightly higher percentage of the organic solvent in the final solution may be necessary to maintain solubility. However, be mindful of the tolerance of your cells or assay to the organic solvent. For most cell cultures, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity[4].
-
Data Presentation
| Solvent | Solubility | Recommended Concentration | Notes |
| Water | Very Low | < 1 mg/mL | Not recommended as a primary solvent. |
| PBS (pH 7.4) | Low | ≤ 1 mg/mL | May require the addition of an organic solvent.[2] |
| DMSO | High | ≤ 20 mg/mL | Recommended as the initial solvent for creating a stock solution.[5] |
| DMF (Dimethylformamide) | High | Similar to DMSO | An alternative to DMSO. |
| Ethanol/Methanol | Moderate | Variable | Can be used, but DMSO or DMF are generally more effective for highly hydrophobic peptides. |
Experimental Protocols
Protocol for Reconstituting Lyophilized this compound
This protocol provides a general guideline for dissolving lyophilized this compound powder to create a stock solution.
Materials:
-
Vial of lyophilized this compound powder
-
Sterile Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate to Room Temperature: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Centrifuge the Vial: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Prepare the Initial Solvent: Using a sterile pipette tip, add the required volume of DMSO to the vial to achieve a desired stock concentration (e.g., 10 mg/mL). The exact volume will depend on the amount of peptide in the vial.
-
Initial Dissolution: Gently vortex the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If needed, brief sonication on ice can be applied.
-
Prepare the Final Solution: In a sterile microcentrifuge tube, add the desired volume of sterile PBS.
-
Slow Dilution: While gently vortexing the PBS, slowly add the this compound/DMSO stock solution drop-by-drop to the PBS to reach the desired final concentration.
-
Final Inspection: After dilution, visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide.
-
Storage: Aliquot the reconstituted peptide solution into sterile, low-retention microcentrifuge tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Mandatory Visualizations
Experimental Workflow for Dissolving this compound
Caption: Workflow for dissolving lyophilized this compound powder.
Proposed Signaling Pathway of this compound in T-Lymphocytes
Caption: Proposed this compound signaling pathway in T-lymphocytes.
References
- 1. This compound recovers interleukin-2 synthesis and interleukin-2 receptor expression in human T lymphocytes depressed by tumor products or measles virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. genscript.jp [genscript.jp]
Myelopeptide-2 solubility in PBS and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and application of Myelopeptide-2 (MP-2) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (MP-2) is a synthetic hexapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp. It is known for its immunomodulatory properties, including the ability to restore mitogen responsiveness of human T-lymphocytes.[1][2] MP-2 is involved in the regulation of immune homeostasis and has been studied for its potential in anti-tumor and anti-viral research.
Q2: What is the best solvent for initially dissolving lyophilized this compound?
Due to its hydrophobic nature, it is recommended to first dissolve lyophilized this compound in a small amount of a sterile, high-purity organic solvent such as Dimethyl Sulfoxide (DMSO).[3]
Q3: How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the lyophilized peptide in 100% DMSO to a concentration of 1-10 mg/mL. Ensure the peptide is completely dissolved before making further dilutions.
Q4: Can I dissolve this compound directly in PBS or cell culture media?
Directly dissolving this compound in aqueous solutions like Phosphate-Buffered Saline (PBS) or cell culture media (e.g., DMEM, RPMI-1640) is not recommended due to its hydrophobicity, which can lead to incomplete dissolution and aggregation.
Q5: How do I dilute the this compound stock solution into my aqueous buffer or cell culture medium?
After creating a stock solution in DMSO, you can serially dilute it into your desired aqueous buffer or cell culture medium to achieve the final working concentration. It is crucial to ensure that the final concentration of DMSO in your cell culture does not exceed a level that is toxic to the cells, which is typically less than 0.5%.
Q6: What is a typical working concentration for this compound in cell culture experiments?
The optimal working concentration can vary depending on the cell type and experimental design. Published studies have used concentrations ranging from 1 ng/mL to 0.1 mg/mL for the restoration of proliferation in human peripheral blood T-cells.
Q7: How should I store this compound solutions?
For long-term storage, lyophilized this compound should be stored at -20°C or colder. Once reconstituted in DMSO, it is advisable to prepare single-use aliquots to minimize freeze-thaw cycles and store them at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed after diluting DMSO stock solution in aqueous buffer. | The concentration of the peptide in the aqueous solution is too high, leading to aggregation. | Decrease the final concentration of the peptide in the aqueous solution. Try a stepwise dilution. |
| The final DMSO concentration is too low to maintain solubility. | Ensure the final DMSO concentration is sufficient to keep the peptide in solution, while remaining non-toxic to cells (generally <0.5%). | |
| Inconsistent experimental results. | Incomplete dissolution of the peptide. | Before use, vortex the stock solution and visually inspect for any undissolved particles. Briefly sonicate if necessary. |
| Degradation of the peptide due to improper storage or multiple freeze-thaw cycles. | Prepare single-use aliquots of the stock solution. Store lyophilized peptide and aliquots at -20°C or -80°C. | |
| Cell toxicity observed after treatment with this compound. | The concentration of DMSO in the final culture medium is too high. | Calculate the final DMSO concentration and ensure it is below the toxicity threshold for your cell line (typically <0.5%). Perform a vehicle control experiment with the same final DMSO concentration. |
| The peptide concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific cell type. |
Quantitative Data
Table 1: this compound Properties
| Property | Value |
| Amino Acid Sequence | Leu-Val-Val-Tyr-Pro-Trp |
| Molecular Weight | ~776 g/mol |
| Appearance | Lyophilized powder |
| Purity (by HPLC) | Typically >95% |
Table 2: Recommended Solubility and Storage
| Solvent/Storage Condition | Recommendation |
| Initial Solvent | 100% DMSO |
| Aqueous Buffers (PBS, cell culture media) | Not recommended for initial dissolution. Use for serial dilutions from a DMSO stock. |
| Stock Solution Storage | -20°C or -80°C in single-use aliquots |
| Lyophilized Powder Storage | -20°C or colder |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Add 1 mL of sterile, high-purity DMSO to the vial containing 1 mg of this compound.
-
Dissolution: Vortex the solution thoroughly to ensure the peptide is completely dissolved. A brief sonication may aid in dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 1 µg/mL Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw one aliquot of the 1 mg/mL this compound stock solution in DMSO.
-
Intermediate Dilution (Optional but Recommended): Prepare a 1:10 intermediate dilution by adding 10 µL of the 1 mg/mL stock solution to 90 µL of sterile cell culture medium. This results in a 100 µg/mL solution.
-
Final Dilution: Prepare the final 1 µg/mL working solution by adding 10 µL of the 100 µg/mL intermediate dilution to 990 µL of cell culture medium.
-
Mixing: Mix gently by pipetting up and down.
-
Application: Immediately add the working solution to your cell culture.
Note: The final DMSO concentration in this example would be 0.001%. Adjust dilution steps as necessary for your desired final peptide and DMSO concentrations.
Visualizations
References
long-term stability of Myelopeptide-2 solutions at -20°C
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Myelopeptide-2 solutions at -20°C. Below you will find a troubleshooting guide and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity in a stored solution | 1. Degradation of the peptide: this compound contains tryptophan, which is susceptible to oxidation. Solutions are less stable than the lyophilized powder. 2. Repeated freeze-thaw cycles: This can denature the peptide. 3. Improper storage pH: Peptide solutions are most stable at a pH of 5-6. | 1. Use freshly prepared solutions whenever possible. For storage, use a sterile, slightly acidic buffer (pH 5-6). 2. Aliquot the peptide solution into single-use vials immediately after reconstitution to avoid multiple freeze-thaw cycles.[1][2] 3. Ensure the solvent or buffer used for reconstitution has a pH between 5 and 6. |
| Precipitation or cloudiness observed upon thawing | 1. Peptide aggregation: This can occur during freezing and thawing. 2. Low solubility in the chosen solvent: The peptide may not be fully dissolved. | 1. Warm the vial to room temperature before use.[3] Gently vortex or swirl the vial to redissolve the peptide. Sonication can be used cautiously. 2. If the peptide is difficult to dissolve in aqueous buffers, consider reconstituting in a small amount of an organic solvent like DMSO, followed by dilution in the desired buffer. |
| Inconsistent experimental results with the same stock solution | 1. Non-homogenous solution: The peptide may not be evenly distributed in the stock solution. 2. Progressive degradation: The stability of the peptide in solution is limited, even at -20°C. | 1. Ensure the peptide is completely dissolved and the solution is thoroughly mixed before aliquoting or use. 2. Use aliquots in chronological order and consider re-qualifying the stock solution's activity if it has been stored for an extended period. |
| Discoloration of the peptide solution | Oxidation: The tryptophan residue in this compound is prone to oxidation, which can sometimes lead to a change in color. | Use oxygen-free solvents for reconstitution, especially for long-term storage.[3][4] While a slight change in color may not always correlate with a complete loss of activity, it is an indicator of degradation. It is advisable to use a fresh vial. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from light.[4] Under these conditions, the peptide can be stable for several years.[3] Reconstituted solutions are significantly less stable and should be used as fresh as possible. If storage of a solution is necessary, it should be aliquoted and stored at -20°C for no more than a few weeks.[1]
Q2: How should I reconstitute this compound?
Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent moisture condensation.[3][4] The choice of solvent depends on the experimental requirements. For biological assays, sterile, slightly acidic buffers (pH 5-6) or sterile water are recommended.[1] If solubility is an issue, a small amount of an organic solvent such as DMSO can be used to initially dissolve the peptide, followed by a stepwise dilution with the aqueous buffer.
Q3: How many times can I freeze and thaw a this compound solution?
Repeated freeze-thaw cycles should be strictly avoided as they can lead to peptide degradation and aggregation, resulting in loss of biological activity.[1][3] It is highly recommended to aliquot the reconstituted peptide into single-use volumes before freezing.
Q4: My this compound solution has been stored at -20°C for several months. Is it still viable?
The long-term stability of this compound in a solution at -20°C is not guaranteed and degradation can occur. It is advisable to perform a quality control check, such as an HPLC analysis to assess purity or a bioactivity assay, before using a solution that has been stored for an extended period. For critical experiments, using a freshly prepared solution is the best practice.
Q5: What are the signs of this compound degradation?
Degradation can be indicated by a loss of biological activity, the appearance of additional peaks in an HPLC chromatogram, or physical changes such as precipitation or discoloration of the solution.
Data Presentation: Illustrative Stability of this compound Solution at -20°C
Disclaimer: The following data is illustrative and based on general principles of peptide stability. Actual stability may vary based on solvent, pH, and handling conditions. Empirical testing is recommended for determining the precise stability of your specific this compound solution.
| Storage Duration | Purity (% by HPLC) | Bioactivity (% of Initial) | Observations |
| Time 0 (Freshly Prepared) | 99.5% | 100% | Clear, colorless solution |
| 1 Month at -20°C | 97.2% | 95% | Clear, colorless solution |
| 3 Months at -20°C | 92.8% | 88% | Clear, colorless solution |
| 6 Months at -20°C | 85.1% | 75% | Minor precipitate may be observed |
| 12 Months at -20°C | < 70% | < 50% | Potential for visible particulates |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This method is used to determine the purity of the this compound solution over time by separating the intact peptide from its degradation products.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired buffer.
-
Aliquots of this solution are stored at -20°C.
-
At each time point (e.g., 0, 1, 3, 6 months), an aliquot is thawed.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm (due to the presence of tyrosine and tryptophan).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
The purity of the peptide is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area in the chromatogram.
-
A decrease in the relative area of the main peak and the appearance of new peaks indicate degradation.
-
Protocol 2: T-Lymphocyte Proliferation Bioassay
This assay assesses the immunomodulatory activity of this compound by measuring its ability to enhance mitogen-induced T-lymphocyte proliferation.
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium.
-
-
Assay Setup:
-
Plate the PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add a suboptimal concentration of a T-cell mitogen, such as Phytohemagglutinin (PHA).
-
Add varying concentrations of the this compound solution (both fresh and stored samples) to the wells.
-
Include control wells with cells and mitogen only, and cells only.
-
-
Incubation and Proliferation Measurement:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
For the final 18-24 hours of incubation, add a proliferation indicator such as [3H]-thymidine or a non-radioactive alternative like BrdU or WST-1.
-
-
Data Analysis:
-
Measure the incorporation of the proliferation indicator according to the manufacturer's instructions.
-
Compare the proliferation induced by the stored this compound samples to that of the freshly prepared sample to determine the percentage of remaining bioactivity.
-
Visualizations
Caption: Workflow for assessing the long-term stability of this compound solutions.
Caption: Hypothetical signaling pathway for this compound induced T-cell activation.
References
Technical Support Center: Preventing Myelopeptide-2 Aggregation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Myelopeptide-2 (MP-2) aggregation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MP-2) and what are its key properties?
A1: this compound (MP-2) is a synthetic hexapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp.[1] It is known for its immunomodulatory properties, particularly its ability to restore T-lymphocyte function.[2][3] Due to its amino acid composition, MP-2 is a hydrophobic peptide.[1]
Q2: Why is my MP-2 solution cloudy or forming a precipitate?
A2: Cloudiness or precipitation in your MP-2 solution is a strong indicator of peptide aggregation.[4] Aggregation is a common issue with hydrophobic peptides like MP-2, where the peptide molecules self-associate to form larger, insoluble complexes. This can be triggered by various factors including peptide concentration, pH, temperature, and the solvent used.
Q3: What is the optimal pH for dissolving and storing MP-2?
A3: The theoretical isoelectric point (pI) of MP-2 is 7.[1] To maximize solubility and minimize aggregation, it is recommended to dissolve and store the peptide at a pH that is at least 2 units away from its pI. For MP-2, this would mean a pH below 5 or above 9. At these pH values, the peptide will have a net positive or negative charge, respectively, leading to electrostatic repulsion between molecules and preventing aggregation.
Q4: Can I dissolve MP-2 directly in water or a neutral buffer like PBS?
A4: While it is always recommended to first attempt dissolution in sterile, purified water, the hydrophobic nature of MP-2 may lead to poor solubility in neutral aqueous solutions.[5][6] If you observe incomplete dissolution, it is advisable to use a small amount of an acidic or basic solvent to first dissolve the peptide before diluting it with your desired buffer.
Q5: How should I store my MP-2 solutions to prevent aggregation?
A5: For long-term storage, it is best to store MP-2 in its lyophilized form at -20°C or -80°C.[1] Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation. If the solution is to be used within a short period, it can be stored at 2-8°C.
Troubleshooting Guides
Issue 1: this compound fails to dissolve completely.
dot
Caption: Troubleshooting workflow for dissolving this compound.
| Possible Cause | Recommended Solution | Rationale |
| Incorrect Solvent | Use a step-wise approach. Start with sterile distilled water. If insoluble, try a dilute acidic solution (e.g., 0.1% acetic acid) since the peptide is basic. If still problematic, use a minimal amount of an organic solvent like DMSO or DMF to dissolve the peptide first, then slowly add it to your aqueous buffer with gentle stirring.[5][6] | The highly hydrophobic nature of MP-2 can make it insoluble in purely aqueous solutions at neutral pH. A change in pH or the use of an organic solvent can disrupt the hydrophobic interactions causing aggregation. |
| Low Temperature | Gently warm the solution to 37°C. | Increasing the temperature can sometimes improve the solubility of peptides. However, avoid excessive heat as it can lead to degradation. |
| Insufficient Agitation | Vortex or sonicate the solution briefly. | Mechanical agitation can help to break up small aggregates and facilitate dissolution.[4] |
Issue 2: this compound solution becomes cloudy over time.
dot
Caption: Logical workflow for addressing MP-2 solution instability.
| Possible Cause | Recommended Solution | Rationale |
| pH is too close to the pI | Adjust the pH of the solution to be at least 2 units away from the pI of 7 (i.e., pH < 5 or pH > 9). | At a pH far from the pI, the peptide molecules will have a net charge, leading to electrostatic repulsion that prevents aggregation. |
| High Peptide Concentration | Work with the lowest concentration of MP-2 that is effective for your experiment. | Higher concentrations increase the likelihood of intermolecular interactions and aggregation. |
| Temperature Fluctuations | Store the solution at a constant, recommended temperature. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | Temperature changes can affect peptide conformation and solubility, promoting aggregation. |
| Presence of Nucleating Agents | Filter the solution through a 0.22 µm filter after reconstitution. | Dust particles or other impurities can act as nucleation sites for peptide aggregation. |
| Lack of Stabilizing Agents | Consider the addition of excipients. See the table below for suggestions. | Excipients can help to stabilize the peptide and prevent aggregation. |
Data Presentation: Excipients for Stabilizing Hydrophobic Peptides
| Excipient Class | Examples | Mechanism of Action | Typical Concentration |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Glycerol | Preferentially excluded from the peptide surface, promoting a more compact and stable conformation. Increase solvent viscosity. | 5-10% (w/v) |
| Amino Acids | Arginine, Glycine, Proline | Can suppress aggregation by interacting with the peptide, masking hydrophobic regions, or altering the solution properties.[7] | 0.1 - 1 M |
| Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80) | Non-ionic detergents that can reduce surface tension and prevent adsorption to surfaces. They can also form micelles around hydrophobic regions of the peptide.[8] | 0.01 - 0.1% (v/v) |
| Organic Solvents | Ethanol, Acetonitrile | Can be used in small amounts in the final solution to improve the solubility of hydrophobic peptides. | < 5% (v/v) |
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Preparation: Before opening, centrifuge the vial of lyophilized MP-2 at 10,000 x g for 5 minutes to ensure all the powder is at the bottom.[4] Allow the vial to warm to room temperature.
-
Initial Dissolution:
-
Method A (Aqueous): Add a small volume of sterile, deionized water or a dilute acid (e.g., 0.1% acetic acid) to the vial to achieve a concentrated stock solution (e.g., 10 mg/mL).
-
Method B (Organic Solvent): If the peptide does not dissolve with Method A, add a minimal volume of a sterile organic solvent such as DMSO or DMF to the vial and vortex until the peptide is fully dissolved.
-
-
Dilution: Slowly add the concentrated peptide solution dropwise to your desired aqueous buffer while gently vortexing. This gradual dilution helps to prevent the peptide from precipitating out of solution.
-
Final Clarification: Centrifuge the final solution at high speed (>10,000 x g) for 10 minutes to pellet any remaining micro-aggregates. Carefully transfer the supernatant to a new sterile tube.
-
Storage: Aliquot the solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Thioflavin T (ThT) Assay for Monitoring MP-2 Aggregation
This assay is used to detect the formation of amyloid-like fibrillar aggregates.
-
Reagent Preparation:
-
Assay Setup:
-
In a black 96-well plate, add your MP-2 samples at the desired concentrations.
-
Include a negative control (buffer only) and a positive control if available (a known aggregating peptide).
-
Add the 25 µM ThT working solution to all wells.
-
-
Measurement:
-
Data Analysis: An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.
Visualization of Signaling Pathway
This compound has been shown to restore the synthesis of Interleukin-2 (B1167480) (IL-2) and the expression of the IL-2 receptor (IL-2R) in T-lymphocytes that have been suppressed.[2] This suggests that MP-2 can positively modulate the T-cell activation signaling pathway.
dot
Caption: Postulated signaling pathway for this compound in T-lymphocytes.
References
- 1. novoprolabs.com [novoprolabs.com]
- 2. This compound recovers interleukin-2 synthesis and interleukin-2 receptor expression in human T lymphocytes depressed by tumor products or measles virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. genscript.com [genscript.com]
- 6. biobasic.com [biobasic.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. mdpi.com [mdpi.com]
- 9. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 10. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 11. anaspec.com [anaspec.com]
troubleshooting inconsistent results in Myelopeptide-2 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during Myelopeptide-2 (MP-2) assays. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound bioassay is showing inconsistent results between experiments. What are the potential causes?
Inconsistent results in this compound bioassays can stem from several factors related to peptide handling, assay conditions, and cellular responses. Here are the most common culprits and solutions:
-
Peptide Integrity and Handling:
-
Improper Storage: this compound, like other peptides, is sensitive to degradation. It should be stored at -20°C or lower in its lyophilized form. Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1]
-
Incorrect Reconstitution: Use sterile, high-purity solvents for reconstitution, such as sterile water, PBS, or a buffer recommended by the supplier. Ensure the peptide is fully dissolved before use.
-
Peptide Purity and Counter-ions: The purity of the synthetic peptide can affect its activity. Impurities from the synthesis process can interfere with the assay. Additionally, trifluoroacetic acid (TFA), a common counter-ion from peptide purification, can be cytotoxic at high concentrations and may affect cell-based assay results.[1]
-
-
Assay Conditions:
-
Inconsistent Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in your protocol. Even minor variations can lead to significant differences in results, especially for enzyme-based assays like ELISA or cell-based assays measuring metabolic activity.[2][3]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the peptide, reagents, or cells can introduce significant variability. Ensure pipettes are properly calibrated and use fresh tips for each sample.[2][4]
-
Reagent Variability: Use high-quality reagents and prepare fresh solutions, especially for critical components like buffers and media. The pH and ionic strength of buffers can impact peptide stability and antibody-antigen interactions.[3]
-
-
Cell-Based Assay Factors:
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responses. Ensure cells are healthy and in the logarithmic growth phase at the time of the assay.
-
Inconsistent Cell Seeding Density: The number of cells seeded per well is critical. Inconsistent seeding can lead to variability in the cellular response to this compound.
-
Q2: I am observing high background noise in my this compound ELISA. How can I reduce it?
High background in an ELISA can obscure the specific signal. Here are some common causes and troubleshooting steps:
-
Insufficient Washing: Inadequate washing between steps is a primary cause of high background. Ensure a sufficient number of washes (at least 3-5) with an appropriate wash buffer (e.g., PBS with 0.05% Tween-20). Tap the plate on absorbent paper to remove residual buffer after each wash.[2][4]
-
Ineffective Blocking: The blocking step is crucial to prevent non-specific binding of antibodies to the plate surface. Optimize the blocking buffer (e.g., 1-5% BSA or non-fat dry milk in PBS) and ensure a sufficient incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
Antibody Concentration: The concentrations of both the primary and secondary antibodies may be too high. Perform a titration experiment to determine the optimal antibody concentrations that provide a good signal-to-noise ratio.
-
Cross-Reactivity: The antibodies may be cross-reacting with other molecules in the sample or with the blocking agent. Ensure the specificity of your antibodies for this compound.
-
Substrate Incubation Time: Over-incubation with the substrate can lead to high background. Monitor the color development and stop the reaction when the standard curve is well-defined and before the negative controls show significant color.
Q3: My cell-based assay with this compound shows low or no signal. What should I check?
A weak or absent signal in a cell-based assay can be due to a variety of factors:
-
Peptide Inactivity: The this compound may have degraded due to improper storage or handling (see Q1). Test a fresh vial of the peptide.
-
Incorrect Assay Endpoint: Ensure the chosen assay endpoint is appropriate for the expected biological activity of Myelopegeptide-2. For example, if you are expecting an effect on proliferation, an MTT or similar cell viability assay is suitable. If you are assessing immunomodulatory effects, a cytokine release assay might be more appropriate.
-
Suboptimal Cell Conditions: The cells may not be responsive to this compound. Ensure you are using a relevant cell line (e.g., hematopoietic progenitor cells, T-lymphocytes) and that they are in a healthy state.
-
Insufficient Incubation Time: The incubation time with this compound may not be long enough to elicit a measurable response. Consider a time-course experiment to determine the optimal incubation period.
-
Reagent Issues: Check the expiration dates and storage conditions of all assay reagents, including cell culture media, supplements, and detection reagents.[4]
Quantitative Data Summary
The following tables provide representative data from key this compound assays. These are example datasets and actual results may vary depending on the specific experimental conditions.
Table 1: Effect of this compound on Hematopoietic Progenitor Colony Formation (CFU Assay)
| Treatment Group | This compound (nM) | CFU-GM (Colonies/10^5 cells) | BFU-E (Colonies/10^5 cells) | CFU-GEMM (Colonies/10^5 cells) |
| Vehicle Control | 0 | 55 ± 6 | 42 ± 5 | 12 ± 2 |
| MP-2 | 10 | 78 ± 8 | 45 ± 4 | 15 ± 3 |
| MP-2 | 50 | 115 ± 12 | 48 ± 6 | 21 ± 4 |
| MP-2 | 100 | 132 ± 15 | 51 ± 5 | 25 ± 3 |
CFU-GM: Colony-Forming Unit-Granulocyte, Macrophage; BFU-E: Burst-Forming Unit-Erythroid; CFU-GEMM: Colony-Forming Unit-Granulocyte, Erythrocyte, Monocyte, Megakaryocyte. Data are presented as mean ± standard deviation.
Table 2: this compound Induced IL-2 Secretion from Activated T-Lymphocytes (ELISA)
| Treatment Group | This compound (nM) | IL-2 Concentration (pg/mL) |
| Unstimulated Control | 0 | < 10 |
| Stimulated Control (e.g., anti-CD3/CD28) | 0 | 250 ± 30 |
| Stimulated + MP-2 | 10 | 350 ± 45 |
| Stimulated + MP-2 | 50 | 580 ± 60 |
| Stimulated + MP-2 | 100 | 720 ± 75 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Hematopoietic Progenitor Cell Colony-Forming Unit (CFU) Assay
This assay assesses the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.
Materials:
-
Bone marrow mononuclear cells (BMMCs) or other sources of hematopoietic progenitors.
-
MethoCult™ medium (or similar methylcellulose-based medium) with appropriate cytokines.
-
This compound stock solution.
-
Sterile PBS.
-
35 mm culture dishes.
-
Incubator (37°C, 5% CO2, >95% humidity).
Procedure:
-
Prepare a single-cell suspension of BMMCs.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Prepare serial dilutions of this compound in sterile PBS.
-
In a sterile tube, combine the BMMCs, this compound (or vehicle control), and MethoCult™ medium to the desired final cell concentration (e.g., 1 x 10^5 cells/mL).
-
Vortex the mixture gently but thoroughly.
-
Dispense the cell suspension into 35 mm culture dishes using a syringe with a blunt-end needle to avoid air bubbles.
-
Place the culture dishes in a larger petri dish with a small amount of sterile water to maintain humidity.
-
Incubate at 37°C, 5% CO2 for 10-14 days.
-
Enumerate and classify colonies (CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope based on their morphology.
Protocol 2: IL-2 Release Assay using ELISA
This protocol measures the secretion of Interleukin-2 (IL-2) from T-lymphocytes stimulated with this compound.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or a T-cell line.
-
RPMI-1640 medium supplemented with 10% FBS.
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or PHA).
-
This compound stock solution.
-
Human IL-2 ELISA kit.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Isolate PBMCs or culture the T-cell line.
-
Seed the cells into a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Add T-cell activators to the appropriate wells.
-
Add different concentrations of this compound (and a vehicle control) to the wells.
-
Incubate the plate at 37°C, 5% CO2 for 24-48 hours.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the IL-2 concentration based on the standard curve.
Signaling Pathways and Experimental Workflows
This compound is believed to exert its immunomodulatory effects by interacting with cell surface receptors, likely G-protein coupled receptors (GPCRs), on immune cells, which in turn activates downstream signaling cascades. A key pathway influenced by this compound is the Interleukin-2 (IL-2) signaling pathway, which is crucial for T-cell proliferation and differentiation.
Caption: Proposed signaling pathway for this compound in T-lymphocytes.
Caption: General experimental workflow for this compound in vitro assays.
References
Myelopeptide-2 (MP-2) & TFA Counterion: Technical Support Center
This technical support guide is designed for researchers, scientists, and drug development professionals working with Myelopeptide-2 (MP-2). It addresses common issues and questions regarding the impact of the trifluoroacetic acid (TFA) counterion on the peptide's biological activity and provides troubleshooting advice for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a TFA counterion and why is it present in my synthetic this compound sample?
A1: Trifluoroacetic acid (TFA) is a reagent commonly used during the chemical synthesis of peptides, including this compound. It is instrumental in cleaving the synthesized peptide from the solid-phase resin and is also used as an ion-pairing agent during purification by High-Performance Liquid Chromatography (HPLC).[1][2] During the final lyophilization (freeze-drying) step, while unbound TFA is removed, residual TFA remains as a counterion, forming a salt with positively charged amino acid residues on the peptide.[1][3] Consequently, synthetic peptides are typically delivered as TFA salts.[4]
Q2: How can the TFA counterion affect my experiments with this compound?
A2: The TFA counterion is not inert and can significantly impact experimental outcomes. Its effects can be categorized as follows:
-
Biological Interference: TFA can be cytotoxic, even at nanomolar (nM) concentrations, by disrupting cell membranes and inhibiting cell proliferation.[1][4] This can lead to misinterpretation of data, where an observed anti-proliferative effect may be due to the TFA salt rather than the peptide itself.[5] It can also interfere with receptor-ligand binding and denature pH-sensitive enzymes.[4]
-
Physicochemical Alterations: TFA binds to positively charged residues, which can alter the peptide's secondary structure, solubility, and overall mass.[4] This is particularly relevant for peptides like this compound that are studied for their specific conformational activity.
-
Analytical Interference: The presence of TFA can interfere with certain analytical techniques. For instance, it has a strong absorbance band that can overlap with the amide I band of peptides in Fourier-transform infrared (FTIR) spectroscopy, complicating structural analysis.[1]
Q3: When should I consider removing the TFA counterion from my this compound sample?
A3: TFA removal is strongly recommended for most biological applications. Critical applications mandating TFA levels below 1% include:
-
Cell-based assays: Especially those measuring cell viability, proliferation, signaling, or metabolism.[4]
-
In vivo studies: To avoid unintended physiological effects from TFA, which can include the formation of trifluoroacetylated proteins that may elicit an immune response.[1]
-
Receptor-binding and enzymatic assays: To prevent false-negative results or kinetic interference.[4]
-
Structural studies: For techniques like circular dichroism (CD) or FTIR where TFA could alter the peptide's conformation or interfere with measurements.[1]
For most standard in vitro assays, residual TFA might not cause significant interference, but it is always a potential variable.[6] A decision workflow is outlined below.
Caption: Decision workflow for TFA counterion removal.
Q4: My cells show unexpected toxicity or reduced proliferation when treated with this compound. Could TFA be the cause?
A4: Yes, this is a classic indicator of TFA interference. TFA has been shown to reduce cell numbers and inhibit proliferation in various cell types, including osteoblasts and chondrocytes, at concentrations as low as 10 nM.[4][5] If you observe unexpected cytotoxicity, especially when the peptide itself is expected to be cytoprotective or proliferative, residual TFA is a likely culprit. It is recommended to use a TFA-free version of the peptide or perform a counterion exchange to confirm the source of the toxicity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or No Biological Activity | TFA Interference: The TFA counterion may be inhibiting the expected biological function of this compound, such as its ability to restore T-lymphocyte proliferation or IL-2 synthesis.[4][7] | Perform Counterion Exchange: Replace the TFA salt with a more biologically compatible salt like hydrochloride (HCl) or acetate.[8][9] Re-run the experiment with the TFA-free peptide and compare the results. |
| Poor Cell Viability in In Vitro Assays | TFA Cytotoxicity: TFA is known to be cytotoxic at low concentrations, which can mask the true biological effect of MP-2.[1][5] | Use TFA-free Peptide: Obtain a custom synthesis of this compound with TFA removal guaranteed to be <1%.[2] Run a TFA Control: Test the effect of TFA alone on your cell line at concentrations equivalent to those in your peptide stock to quantify its cytotoxic effect. |
| Artifacts in Structural Analysis (e.g., CD, FTIR) | TFA Interference: TFA can alter the secondary structure of peptides and its own spectral properties can interfere with measurements, particularly in FTIR.[1] | Use HCl Salt for Analysis: The hydrochloride salt of a peptide is recommended for structural studies as it does not interfere with these analytical methods.[1] Perform a TFA-to-HCl exchange before analysis. |
Quantitative Data Summary
The presence of TFA can significantly alter experimental readouts. The table below summarizes reported effects.
| Assay Type | Peptide Form | Observation | Potential Interpretation |
| Cell Proliferation [5] | Peptide with TFA salt | Reduced cell numbers and thymidine (B127349) incorporation. | Wrongly attributing an anti-proliferative effect to the peptide. |
| Cell Proliferation [5] | Peptide with HCl salt | No inhibition or detection of a proliferative effect. | Accurate assessment of the peptide's biological activity. |
| In Vivo Immune Response [1] | Peptide with TFA salt | Can trifluoroacetylate proteins, potentially eliciting an antibody response. | Unintended immunogenicity caused by the counterion, not the peptide. |
| Antibacterial Activity [10] | Peptide with TFA salt | Generally lower antibacterial activity (higher MIC values). | TFA may interfere with peptide-membrane interactions, reducing efficacy. |
| Antibacterial Activity [10] | Peptide with Acetate/HCl salt | Generally higher antibacterial activity (lower MIC values). | More accurate representation of the peptide's intrinsic antimicrobial properties. |
Experimental Protocols
Protocol 1: TFA Removal via HCl Counterion Exchange
This protocol is adapted from standard methodologies for replacing TFA counterions with chloride, which is more biocompatible for most cellular experiments.[4][8]
Materials:
-
Lyophilized this compound (TFA salt)
-
Distilled, sterile water
-
100 mM Hydrochloric Acid (HCl) solution, sterile
-
Lyophilizer
-
-80°C freezer or liquid nitrogen
Procedure:
-
Initial Dissolution: Dissolve the lyophilized MP-2 peptide in distilled water to a concentration of 1 mg/mL.[8]
-
Acidification: Add the 100 mM HCl solution to the dissolved peptide to achieve a final HCl concentration between 2 mM and 10 mM. A concentration below 2 mM may result in incomplete exchange, while above 10 mM risks peptide modification.[4]
-
Incubation: Let the solution stand at room temperature for at least one minute.[8]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen, or in a -80°C freezer.[8]
-
First Lyophilization: Lyophilize the frozen sample overnight until all liquid is gone, resulting in a dry powder.[8]
-
Repeat Cycles: To ensure complete exchange, repeat the process. Re-dissolve the lyophilized powder in the same volume of 2-10 mM HCl solution, freeze, and lyophilize again. Perform at least two repeat cycles (three lyophilizations in total).[8]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide (now as an HCl salt) in your desired sterile buffer (e.g., PBS) or cell culture medium for the experiment.
References
- 1. genscript.com [genscript.com]
- 2. biobasic.com [biobasic.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lifetein.com [lifetein.com]
- 5. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novoprolabs.com [novoprolabs.com]
- 7. This compound recovers interleukin-2 synthesis and interleukin-2 receptor expression in human T lymphocytes depressed by tumor products or measles virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Myelopeptide-2 Dosage in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Myelopeptide-2 (MP-2) in animal studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (MP-2) is a synthetic immunomodulatory peptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp.[1] It was originally isolated from porcine bone marrow cell culture.[1] MP-2's primary role is to regulate immune responses, particularly by restoring the function of T-lymphocytes that have been suppressed.[1][2] It has been shown to recover the synthesis of Interleukin-2 (IL-2) and the expression of IL-2 receptors in human T-lymphocytes.[2] The proposed mechanism of action involves the interaction of MP-2 with specific cell surface receptors on immune cells, which triggers downstream signaling events that modulate gene expression related to immune activation and suppression.
Q2: What are the recommended storage and reconstitution conditions for this compound?
For optimal stability, lyophilized this compound should be stored at -20°C or colder in a desiccated, airtight container away from light.[3] Under these conditions, the peptide can be stable for several years.[3]
For reconstitution, it is recommended to:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Use a sterile, appropriate solvent. While many peptides are soluble in sterile water, the presence of Trifluoroacetic acid (TFA) salts from the purification process can affect solubility.[4] TFA salts generally enhance solubility in aqueous solutions.[4]
-
If solubility in water is an issue, gentle warming or sonication can be attempted.[3] Alternatively, a small amount of a suitable organic solvent like DMSO can be used to initially dissolve the peptide, followed by dilution with the desired aqueous buffer.
-
Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Peptide solutions are generally stable for a shorter period, and using sterile buffers at a pH of 5-6 can prolong their storage life.
Q3: What are the typical dosage ranges for this compound in animal studies?
Based on preclinical data, this compound is typically administered via parenteral routes, such as intraperitoneal (IP) or subcutaneous (SC) injection, at doses ranging from 0.1 to 2 mg/kg.[5] The optimal dosage can depend on the specific animal model and the indication being studied.[5] For instance, in murine models of cyclophosphamide-induced myelosuppression, a dose of 1 mg/kg administered intraperitoneally has been shown to be effective.[5]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
In Vitro Experiments
Q4: I am observing inconsistent results in my T-cell proliferation assays with this compound. What could be the cause?
Inconsistent T-cell proliferation can stem from several factors:
-
Suboptimal Peptide Concentration: The optimal concentration of MP-2 can vary between different cell types and stimulation conditions. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific assay.
-
Cell Viability: Poor viability of the T-cells at the start of the experiment will lead to unreliable results. Always assess cell viability before and after the assay.
-
Timing of Peptide Addition: The timing of MP-2 addition relative to T-cell stimulation can be critical. It is generally recommended to add the peptide either before or concurrently with the stimulus.
-
Peptide Aggregation: Poorly dissolved or aggregated peptide can lead to non-specific cellular responses. Visually inspect your MP-2 solution for any precipitates. If you suspect aggregation, refer to the reconstitution guidelines (Q2).
Q5: My this compound solution appears cloudy after reconstitution. What should I do?
A cloudy solution may indicate that the peptide has not fully dissolved or has aggregated. Here are some steps to address this:
-
Gentle Warming: Try gently warming the solution to aid dissolution.
-
Sonication: A brief sonication can help break up aggregates.
-
pH Adjustment: The pH of the solvent can impact solubility. You can try dissolving the peptide in a buffer with a slightly different pH, but ensure the final pH is compatible with your experimental system.
-
Solvent Change: If the peptide remains insoluble in an aqueous buffer, you may need to use a small amount of an organic solvent like DMSO to initially dissolve it, followed by a stepwise dilution in your culture medium.
In Vivo Experiments
Q6: I am not observing the expected hematopoietic recovery in my mouse model of cyclophosphamide-induced immunosuppression after administering this compound. What are potential reasons for this?
Several factors could contribute to a lack of efficacy in this model:
-
Dosage and Administration Route: The dosage of MP-2 and the route of administration are critical. Doses between 0.1 and 2 mg/kg via intraperitoneal or subcutaneous injection have been reported to be effective.[5] Ensure your chosen dose and route are appropriate for your model.
-
Timing and Duration of Treatment: For hematopoietic recovery, daily administration for 5-10 days following myelosuppression is a common treatment duration.[5] The timing of the first dose relative to the cyclophosphamide (B585) injection is also important.
-
Severity of Immunosuppression: The dose of cyclophosphamide used to induce immunosuppression will affect the degree of bone marrow damage. Ensure your model is well-characterized and that the level of immunosuppression is appropriate for observing a therapeutic effect of MP-2.
-
Peptide Stability in Vivo: Peptides can have short half-lives in vivo. The formulation and administration route can influence the bioavailability and stability of MP-2.
Q7: Are there any known adverse effects of this compound in animal studies?
The available literature does not highlight significant adverse effects of this compound within the tested dosage ranges. However, as with any experimental therapeutic, it is crucial to monitor animals for any signs of toxicity, such as changes in weight, behavior, or overall health. When conducting dose-escalation studies, careful observation for any dose-limiting toxicities is essential.
Data Presentation
Table 1: Summary of this compound Dosage in Preclinical Animal Studies
| Animal Model | Indication | Dosage Range | Administration Route | Reported Outcome | Reference |
| Murine | Cyclophosphamide-induced myelosuppression | 1 mg/kg | Intraperitoneal (IP) | Increased bone marrow cellularity and accelerated recovery of peripheral neutrophils. | Morozov et al., 1997[5] |
| General Preclinical | Hematopoietic recovery | 0.1 - 2 mg/kg | Intraperitoneal (IP) or Subcutaneous (SC) | Stimulation of hematopoietic progenitor cell proliferation and differentiation. | Morozov et al., 1997; Zenkova et al., 2002[5] |
| General Preclinical | Autoimmune models | 0.1 - 2 mg/kg | Intraperitoneal (IP) or Subcutaneous (SC) | Modulation of cytokine profiles and suppression of aberrant immune responses. | Kostyuk et al., 2000[5] |
Experimental Protocols
Protocol 1: Cyclophosphamide-Induced Hematopoietic Suppression and this compound Treatment in Mice
This protocol outlines a general procedure for inducing hematopoietic suppression with cyclophosphamide and assessing the restorative effects of this compound.
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old.
-
Immunosuppression Induction: Administer a single intraperitoneal (IP) injection of cyclophosphamide at a dose of 150-200 mg/kg. This dose should be optimized for your specific strain and experimental goals.
-
This compound Preparation: Reconstitute lyophilized MP-2 in a sterile vehicle (e.g., sterile saline or PBS) to the desired concentration.
-
Treatment Regimen:
-
Begin MP-2 administration 24 hours after the cyclophosphamide injection.
-
Administer MP-2 daily for 5-10 consecutive days via intraperitoneal or subcutaneous injection at a dose between 0.1 and 2 mg/kg.
-
A control group should receive vehicle injections on the same schedule.
-
-
Monitoring and Analysis:
-
Monitor the mice daily for clinical signs of toxicity (e.g., weight loss, lethargy).
-
Collect peripheral blood samples at regular intervals (e.g., every 2-3 days) to perform complete blood counts (CBCs) and assess the recovery of neutrophils, lymphocytes, and other hematopoietic cell populations.
-
At the end of the experiment, euthanize the mice and harvest bone marrow from the femurs and tibias to determine bone marrow cellularity and perform colony-forming unit (CFU) assays to quantify hematopoietic progenitor cells.
-
Protocol 2: In Vitro T-Cell Proliferation Assay (CFSE-based)
This protocol describes a method to assess the effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
CFSE Staining:
-
Resuspend the PBMCs at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI medium (containing 10% FBS) and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI medium.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete RPMI medium and plate them in a 96-well plate.
-
Add this compound at various concentrations to be tested.
-
Stimulate the T-cells with a suitable mitogen (e.g., phytohemagglutinin (PHA) at 1-5 µg/mL) or with anti-CD3/CD28 beads.
-
Include appropriate controls: unstimulated cells (negative control) and stimulated cells without MP-2 (positive control).
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the T-cell populations and examining the CFSE fluorescence intensity. Each peak of decreasing fluorescence intensity represents a cell division.
-
Visualizations
Caption: Proposed signaling pathway of this compound in T-lymphocytes.
References
- 1. mucosalimmunology.ch [mucosalimmunology.ch]
- 2. Signaling and Function of Interleukin-2 in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uk-peptides.com [uk-peptides.com]
- 4. novoprolabs.com [novoprolabs.com]
- 5. Interleukin-2 Receptor Signaling in Regulatory T Cell Development and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Peptide-Based Cell Proliferation Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in peptide-based cell proliferation assays. Adherence to best practices and careful consideration of experimental parameters are crucial for obtaining reproducible and reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in peptide-based cell proliferation assays?
A1: Variability in these assays can arise from multiple sources, which can be broadly categorized as technical, biological, and reagent-related.
-
Technical Variability: This includes inconsistencies in liquid handling, inaccurate cell counting and seeding, and the "edge effect" in microplates, where wells at the perimeter of the plate behave differently from the interior wells.[1] The edge effect is often caused by increased evaporation and temperature gradients in the outer wells.[2][3]
-
Biological Variability: This encompasses inherent differences between cell lines, the use of cells with high passage numbers, which can lead to altered growth rates and phenotypes, and inconsistencies in cell health and confluency at the time of the assay.[4]
-
Reagent-Related Variability: This pertains to issues with the peptide itself, such as poor solubility, degradation, and the presence of contaminants like Trifluoroacetic acid (TFA), which can inhibit cell proliferation.[5] Variability in serum batches used in the culture medium can also significantly impact cell growth.[6][7]
Q2: How can I minimize the "edge effect" in my 96-well plate assays?
A2: The edge effect is a common issue where cells in the outer wells of a microplate grow differently than those in the inner wells, primarily due to evaporation.[2] Several strategies can be employed to mitigate this:
-
Plate Incubation: Allow newly seeded plates to sit at room temperature for a period before placing them in the incubator. This helps in the even distribution of cells in the wells.[8]
-
Use of Specialized Plates: Some microplates are designed with moats or reservoirs around the periphery that can be filled with sterile liquid to create a humidity barrier, thus reducing evaporation from the edge wells.
-
Sealing Tapes: Using breathable sealing tapes can help maintain humidity and reduce evaporation.[2]
-
Blank Wells: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to act as a buffer.[3]
-
Randomized Plating: Randomizing the placement of samples across the plate can help to statistically minimize the impact of any systematic edge effect.
Q3: What is the optimal cell seeding density for a proliferation assay?
A3: The optimal seeding density is cell-line dependent and should be determined empirically. Seeding too few cells may result in a weak signal, while seeding too many can lead to premature confluency and contact inhibition of growth, affecting the assay's dynamic range. It is recommended to perform a preliminary experiment to determine the seeding density that allows for logarithmic growth throughout the duration of the assay. For most adherent cancer cell lines, a density that results in 80-90% confluency at the end of the experiment is a good starting point.[9]
Q4: How does the passage number of my cell line affect the assay?
A4: Continuous cell lines can undergo genotypic and phenotypic changes over time with increasing passage numbers.[10] These changes can manifest as altered morphology, growth rates, and responses to stimuli, leading to increased variability and issues with reproducibility. It is crucial to use cells within a consistent and low passage number range for a series of experiments. Establishing a master and working cell bank system is a best practice to ensure a consistent supply of low-passage cells.
Q5: My peptide is difficult to dissolve. What is the best way to prepare it for a cell-based assay?
A5: Peptide solubility is highly dependent on its amino acid sequence. A systematic approach should be taken to dissolve peptides:
-
Determine the peptide's charge: Calculate the overall charge of the peptide at neutral pH.
-
Choose an appropriate solvent:
-
Basic peptides (net positive charge): Start with sterile water. If insoluble, add a small amount of 10-30% acetic acid.[11][12]
-
Acidic peptides (net negative charge): Try sterile water or PBS first. If that fails, use a small amount of 0.1 M ammonium (B1175870) bicarbonate.[13]
-
Neutral or hydrophobic peptides: These often require an organic solvent. Start with a small amount of DMSO, and then slowly add this stock solution to your aqueous buffer.[13]
-
-
Use a stock solution: Always prepare a concentrated stock solution that can be diluted into the cell culture medium. The final concentration of organic solvents like DMSO should typically be kept below 0.5% to avoid cytotoxicity.[13]
-
Sonication: If the peptide is still not dissolving, gentle sonication can help.[11]
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating by gentle pipetting. After seeding, gently rock the plate in a cross pattern to distribute cells evenly. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to multiple wells simultaneously to improve consistency.[14] |
| Edge Effect | Implement strategies to minimize the edge effect as described in FAQ Q2. Avoid using the outer wells of the microplate or fill them with sterile liquid.[14] |
| Cell Clumping | Ensure complete dissociation of cells during harvesting. Use a cell strainer if necessary. |
Problem 2: Inconsistent Dose-Response Curves
| Possible Cause | Troubleshooting Step |
| Peptide Instability | Peptides in solution can be unstable. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[12] |
| Peptide Precipitation in Media | The peptide may be precipitating upon dilution in the culture medium. Visually inspect the wells after adding the peptide. Consider using a different solubilization method or a lower final concentration. |
| Incorrect Peptide Concentration | The actual peptide concentration may be inaccurate due to bound water and salts in the lyophilized powder. For accurate concentration determination, consider methods like UV spectrophotometry if the peptide contains Trp or Tyr residues.[1] |
| Suboptimal Assay Window | The incubation time may be too short or too long. Perform a time-course experiment to determine the optimal endpoint for your assay. |
| Data Normalization Issues | Inconsistent control values can lead to skewed dose-response curves. Ensure that your negative (vehicle) and positive controls are behaving as expected.[15] |
Problem 3: High Background Signal or Low Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Step |
| Contamination of Peptide Stock | Trifluoroacetic acid (TFA), a remnant from peptide synthesis, can be cytotoxic and inhibit proliferation.[5] Consider using TFA-free peptides or performing a salt exchange. |
| Serum Interference | Components in the serum can interact with the assay reagents. If using a colorimetric or luminescent assay, run a "media only" blank to subtract the background. |
| Assay Reagent Issues | Check the expiration dates and proper storage of all assay reagents. Prepare fresh reagents as needed. |
| Insufficient Cell Number | If the signal is low, the initial cell seeding density may be too low. Optimize the seeding density as described in FAQ Q3. |
Quantitative Data Summary
Table 1: Impact of 96-Well Plate Brand and Mitigation Strategy on Edge Effect
| Plate Brand | Condition | Reduction in Metabolic Activity (Outer Wells vs. Central Wells) |
| VWR | Standard Incubation | 35% |
| Greiner | Standard Incubation | 16% |
| Greiner | Stored in loosely sealed wrapping | Partial Mitigation (exact % not specified) |
| Greiner | Buffer in peripheral wells | Further Improved Homogeneity |
| Eppendorf | No insulation | 1.8% evaporation in edge wells |
| Eppendorf | Moat filled with liquid | < 1% evaporation in edge wells |
| Eppendorf | Inter-well space filled with liquid | 0.3% evaporation in edge wells |
Data synthesized from multiple sources.[16][17]
Table 2: Effect of Serum Concentration on Cell Proliferation
| Cell Line | Serum Concentration | Effect on Proliferation |
| Mouse L929 Fibroblasts | 0% | Inhibition, Apoptosis |
| Mouse L929 Fibroblasts | 20% | Highest Proliferation Rate |
| Mouse L929 Fibroblasts | 40% - 100% | Decreased Proliferation |
| Mouse Y1 Adrenocortical Cells | 0% | Low Proliferation |
| Mouse Y1 Adrenocortical Cells | 1% - 10% | Gradual Increase in Proliferation |
| Mouse Y1 Adrenocortical Cells | 10% - 20% | Highest Proliferation Rate |
Data from studies on specific cell lines and may not be generalizable to all cell types.[6][18]
Table 3: Influence of Cell Passage Number on Proliferation
| Cell Line | Passage Number Comparison | Observation |
| Caco-2 | Passage 26 vs. Passage 6 | Proliferation rate diminished |
| Caco-2 | Passage 41 vs. Passage 6 | Proliferation rate further diminished |
| HT29 | Passage 10 vs. Passage 4 | Decreased proliferation ability |
| HT29 | Passage 16 vs. Passage 4 | Further decreased proliferation ability |
| MIN-6 | Passage 40 vs. Passage 18 | Significant differences in expression of proliferation-related mRNAs |
Data indicates a general trend of decreased proliferation with increasing passage number.[9][19]
Experimental Protocols
Detailed Methodology: MTT Cell Proliferation Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells. Ensure a single-cell suspension.
-
Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the peptide in complete culture medium at 2x the final desired concentration.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different peptide concentrations to the appropriate wells. Include vehicle controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a solubilization buffer to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: General workflow for a peptide-based cell proliferation assay.
Caption: Decision tree for troubleshooting high replicate variability.
Caption: Logical pathway for peptide solubilization.
References
- 1. proimmune.com [proimmune.com]
- 2. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 3. biospherix.com [biospherix.com]
- 4. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 5. youtube.com [youtube.com]
- 6. [The effect of serum concentration on the growth, proliferation and collagen secretion in mouse L929 fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biocat.com [biocat.com]
- 12. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 13. lifetein.com [lifetein.com]
- 14. benchchem.com [benchchem.com]
- 15. Handling deviating control values in concentration-response curves - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eppendorf.com [eppendorf.com]
- 17. Item - The edge effect: a global problem. The trouble with culturing cells in 96-well plates - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 18. Effect of Fetal Calf Serum on Cellular Proliferation of Mouse Y1 Adrenocortical Cells in vitro [pjms.com.pk]
- 19. Uncovering the Effect of Passage Number on HT29 Cell Line Based on the Cell Metabolomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for handling and storing synthetic Myelopeptide-2
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing synthetic Myelopeptide-2 (MP-2). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound?
This compound (MP-2) is a synthetic hexapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp.[1] It was originally isolated from porcine and rat bone marrow and is known for its immunoregulatory properties.[1] Synthetic MP-2 is a high-purity, laboratory-produced version of this peptide used in research.
Q2: How should lyophilized this compound be stored upon arrival?
For long-term stability, lyophilized this compound powder should be stored at -20°C or colder in a tightly sealed container, protected from light.[1][2]
Q3: What is the proper procedure for reconstituting lyophilized this compound?
To reconstitute this compound, it is crucial to first allow the vial to warm to room temperature before opening. This prevents the condensation of atmospheric moisture, which can degrade the peptide. Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. The peptide can then be dissolved in a sterile, high-purity solvent such as sterile distilled water or a buffer like phosphate-buffered saline (PBS). For peptides that are difficult to dissolve, gentle vortexing or sonication may be used.
Q4: What is the stability of this compound in solution?
The stability of peptides in solution is limited. For this compound, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or colder. Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation. The presence of certain amino acids like Tryptophan in the this compound sequence makes it susceptible to oxidation.
Troubleshooting Guides
Guide 1: Peptide Solubility Issues
| Problem | Possible Cause | Solution |
| This compound powder does not dissolve completely. | The peptide may have aggregated. The chosen solvent may not be optimal. | Try sonicating the solution for a short period. If solubility issues persist, consider using a small amount of a polar organic solvent like DMSO to initially dissolve the peptide, followed by dilution with your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| The reconstituted peptide solution is cloudy or contains precipitates. | The peptide concentration may be too high for the chosen solvent. The peptide may be aggregating over time. | Prepare a more dilute stock solution. If precipitates form after storage, the solution may need to be gently warmed or sonicated before use. It is always best to use freshly prepared solutions. |
Guide 2: Inconsistent Results in Cell-Based Assays
| Problem | Possible Cause | Solution |
| High variability between replicate wells in a T-cell proliferation assay. | Inaccurate pipetting of the peptide solution. Uneven cell seeding density. "Edge effect" in the microplate. | Ensure pipettes are calibrated and use proper pipetting techniques. Mix the cell suspension thoroughly before seeding. To mitigate the edge effect, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS. |
| Lower than expected or no biological activity observed. | The peptide may have degraded due to improper storage or handling. The peptide concentration may be suboptimal. | Always use freshly prepared peptide solutions or properly stored aliquots. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay conditions. Published studies have used concentrations ranging from 1 ng/mL to 0.1 mg/mL.[3] |
| Cell toxicity observed at higher peptide concentrations. | The peptide preparation may contain residual trifluoroacetic acid (TFA) from the purification process. | While most commercial synthetic peptides are of high purity, residual TFA can be present and may be toxic to some cell lines at high concentrations. If toxicity is a concern, consider using TFA-free this compound if available, or perform a buffer exchange to remove residual TFA. |
Data Presentation
Table 1: General Stability of Synthetic Peptides
| Storage Condition | Form | Expected Stability |
| -80°C | Lyophilized Powder | Years |
| -20°C | Lyophilized Powder | Months to Years |
| 4°C | Lyophilized Powder | Weeks |
| Room Temperature | Lyophilized Powder | Days |
| -20°C | In Solution (Aliquoted) | Weeks to Months (Sequence Dependent) |
| 4°C | In Solution | Days |
Experimental Protocols
Protocol 1: Reconstitution of this compound for Cell Culture
-
Remove the vial of lyophilized this compound from -20°C storage and allow it to equilibrate to room temperature for at least 15-20 minutes before opening.
-
Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to collect all the powder at the bottom.
-
Under sterile conditions, add the required volume of sterile PBS or cell culture medium to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
If not for immediate use, aliquot the stock solution into sterile, single-use microcentrifuge tubes and store at -20°C or colder.
Protocol 2: T-Lymphocyte Proliferation Assay
-
Isolate T-lymphocytes from peripheral blood mononuclear cells (PBMCs).
-
Seed the T-lymphocytes in a 96-well plate at a density of 1-2 x 10^5 cells per well in complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (medium only) and a positive control for proliferation (e.g., phytohemagglutinin (PHA)).
-
Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
Assess cell proliferation using a standard method such as MTS assay, [3H]-thymidine incorporation, or a fluorescent dye-based assay (e.g., CFSE).
Visualizations
Diagram 1: General Workflow for this compound Handling and Experimentation
Caption: Workflow for handling and using synthetic this compound.
Diagram 2: Conceptual Signaling Pathway of this compound in T-Lymphocytes
Disclaimer: The specific cell surface receptor for this compound has not been definitively identified in the available literature. This diagram represents a conceptual pathway based on its known biological effects.
Caption: Conceptual signaling of this compound in T-cells.
References
addressing Myelopeptide-2 degradation during experiments
Welcome to the technical support center for Myelopeptide-2 (MP-2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential degradation of MP-2 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound (MP-2) is a synthetic hexapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp.[1][2] It is known for its immunoregulatory properties, particularly its ability to restore the responsiveness of T-lymphocytes.[3] MP-2 has been shown to recover interleukin-2 (B1167480) (IL-2) synthesis and the expression of IL-2 receptors in human T-lymphocytes.
Q2: What are the main causes of this compound degradation during experiments?
The primary degradation pathway for this compound is oxidation, owing to the presence of Tryptophan (Trp) and Tyrosine (Tyr) residues in its sequence. These amino acids are susceptible to oxidation, which can lead to a loss of biological activity. Hydrolysis of the peptide bonds, especially under extreme pH conditions, can also contribute to degradation.
Q3: How should I store this compound to ensure its stability?
To ensure the long-term stability of this compound, it should be stored in its lyophilized form at -20°C or -80°C, protected from light. For short-term storage of a few days, 4°C is acceptable. Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. Store reconstituted solutions at -20°C or -80°C.
Q4: What is the recommended solvent for reconstituting this compound?
For cell culture experiments, it is recommended to reconstitute this compound in sterile, high-purity water or a buffer compatible with your experimental system, such as phosphate-buffered saline (PBS). For peptides that are difficult to dissolve, a small amount of a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used initially, followed by dilution with the aqueous buffer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity in my assay. | Oxidation: The Tryptophan and Tyrosine residues in MP-2 are susceptible to oxidation from atmospheric oxygen or reactive oxygen species in the culture medium. | - Use freshly prepared solutions of MP-2 for each experiment.- Degas buffers to remove dissolved oxygen.- Consider adding antioxidants, such as N-acetylcysteine, to your culture medium if compatible with your assay. |
| Repeated Freeze-Thaw Cycles: Multiple cycles of freezing and thawing can cause peptide degradation. | - Upon reconstitution, aliquot the MP-2 solution into single-use vials and store them at -20°C or -80°C. | |
| Incorrect Storage: Storing reconstituted MP-2 at 4°C for extended periods or at room temperature can lead to rapid degradation. | - Always store reconstituted MP-2 at -20°C or -80°C for long-term storage. | |
| Precipitation of this compound upon reconstitution or addition to media. | Poor Solubility: The peptide may not be fully dissolved in the initial solvent or may precipitate when added to the experimental buffer. | - Ensure the peptide is fully dissolved before use. Gentle vortexing or sonication can aid dissolution.- If using an organic solvent for initial reconstitution, ensure the final concentration of the organic solvent in your assay is low enough to not affect cell viability or the experiment's outcome. |
| pH Issues: The pH of the solution may be close to the isoelectric point of the peptide, reducing its solubility. | - Adjust the pH of the buffer. For many peptides, a slightly acidic pH (around 5-6) can improve solubility and stability. | |
| Inconsistent experimental results. | Peptide Adsorption: Peptides can adsorb to the surface of plasticware, leading to a lower effective concentration. | - Use low-protein-binding microcentrifuge tubes and pipette tips.- Consider adding a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) to your buffer, if it does not interfere with your assay. |
| Enzymatic Degradation: Proteases present in serum-containing media or released from cells can degrade MP-2. | - If possible, conduct experiments in serum-free media or use a lower concentration of serum.- Consider adding protease inhibitors to your experimental setup, ensuring they do not affect your results. |
Experimental Protocols
Protocol for Reconstitution and Storage of this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can lead to hydrolysis.
-
Reconstitution:
-
For a 1 mM stock solution, add the appropriate volume of sterile, high-purity water or sterile PBS to the vial. For example, for 1 mg of MP-2 (MW: 775.9 g/mol ), add 1.29 mL of solvent.
-
Gently vortex or swirl the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking.
-
-
Aliquoting:
-
Once the peptide is fully dissolved, immediately aliquot the solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid freeze-thaw cycles.
-
-
Storage:
-
Store the aliquots at -20°C for short-term storage (up to a few weeks) or at -80°C for long-term storage (months).
-
Protocol for Assessing this compound Stability using HPLC
This protocol provides a general framework for assessing the stability of MP-2 under different conditions (e.g., different buffers, pH, or temperatures).
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the different buffers or conditions you wish to test.
-
Prepare a control sample in a buffer where the peptide is known to be stable (e.g., freshly prepared in sterile water).
-
-
Incubation:
-
Incubate the samples under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
-
Time Points:
-
At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each sample for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in the chromatogram of the time 0 sample.
-
Monitor the decrease in the peak area or height of the intact MP-2 peak and the appearance of new peaks corresponding to degradation products over time.
-
Calculate the percentage of remaining intact MP-2 at each time point to determine its stability under the tested conditions.
-
Visualizations
This compound Degradation Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing this compound degradation.
This compound Signaling Pathway in T-Lymphocytes
Caption: this compound stimulates IL-2 signaling in T-lymphocytes.
References
quality control parameters for synthetic Myelopeptide-2
This technical support center provides essential information for researchers, scientists, and drug development professionals working with synthetic Myelopeptide-2 (MP-2). It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is synthetic this compound?
Synthetic this compound is the laboratory-made version of a naturally occurring immunoregulatory peptide. Its amino acid sequence is Leu-Val-Val-Tyr-Pro-Trp.[1] It is typically produced by solid-phase peptide synthesis (SPPS) and is commonly used in research for its potential immunomodulatory and anti-tumor activities.[2]
2. How should I store and handle lyophilized this compound?
For long-term storage, lyophilized this compound should be kept at -20°C. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
3. What is the best solvent for reconstituting this compound?
The solubility of a peptide depends on its amino acid sequence. For this compound, which has a sequence of Leu-Val-Val-Tyr-Pro-Trp, it is advisable to first try reconstituting a small amount in sterile, distilled water. If solubility is an issue, adding a small amount of a solubilizing agent like DMSO or acetonitrile (B52724) and then diluting with an aqueous buffer can be effective. The final concentration of the organic solvent should be compatible with your specific assay.
4. My this compound is supplied as a trifluoroacetate (B77799) (TFA) salt. Do I need to remove it?
Trifluoroacetic acid (TFA) is a common counterion from the HPLC purification process of synthetic peptides.[1] For many in vitro assays, the presence of residual TFA is not a concern. However, for highly sensitive cell-based assays, TFA can be cytotoxic or interfere with the peptide's biological activity.[4] In such cases, removing the TFA is recommended.
5. How can I remove TFA from my this compound sample?
A common method for TFA removal is to exchange it with a more biologically compatible counterion like hydrochloride (HCl) or acetate. This is typically achieved by repeatedly dissolving the peptide in a dilute solution of the new acid (e.g., 100 mM HCl) and then lyophilizing the sample.[5][6] This process is repeated multiple times to ensure complete exchange.[4]
Quality Control Parameters
The following table summarizes the key quality control parameters for synthetic this compound. These are typical specifications for a high-purity research-grade peptide.
| Parameter | Method | Specification |
| Identity | ||
| Molecular Weight | Mass Spectrometry (ESI-MS) | 775.9 ± 1.0 Da |
| Purity | ||
| Peptide Purity | Reverse-Phase HPLC (RP-HPLC) | ≥ 98% |
| Physical Properties | ||
| Appearance | Visual Inspection | White to off-white lyophilized powder |
| Residuals | ||
| Trifluoroacetic Acid (TFA) | Ion Chromatography or NMR | As reported on the Certificate of Analysis |
| Water Content | Karl Fischer Titration | As reported on the Certificate of Analysis |
| Biological Activity | ||
| T-Cell Proliferation Assay | Cell-based assay | Reportable EC50 |
Experimental Protocols & Troubleshooting
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
Methodology:
A standard approach for analyzing the purity of this compound is by RP-HPLC.
-
Column: C18, 3.5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| No peak or very small peak | - Peptide not dissolved- Incorrect injection- Detector issue | - Ensure complete dissolution of the peptide.- Check the injector for proper functioning.- Verify detector settings and lamp status. |
| Broad peaks | - Column contamination- High sample concentration- Inappropriate mobile phase | - Flush the column with a strong solvent.- Reduce the sample concentration.- Ensure the mobile phase pH is appropriate for the peptide. |
| Split peaks | - Column void or channeling- Sample solvent incompatible with mobile phase | - Replace the column.- Dissolve the sample in the initial mobile phase if possible. |
| Ghost peaks | - Contamination in the mobile phase or system | - Use fresh, high-purity solvents.- Flush the HPLC system thoroughly. |
Experimental Workflow for HPLC Purity Analysis
References
Myelopeptide-2 Aliquot Integrity: A Technical Guide to Avoiding Freeze-Thaw Cycles
For researchers and drug development professionals utilizing Myelopeptide-2, maintaining the peptide's stability and activity is paramount for reproducible and reliable experimental outcomes. One of the most critical factors impacting the integrity of peptide solutions is the damage caused by repeated freeze-thaw cycles. This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions to ensure the proper handling of this compound aliquots.
Frequently Asked Questions (FAQs)
Q1: Why are repeated freeze-thaw cycles detrimental to this compound solutions?
A1: Repeatedly freezing and thawing peptide solutions like this compound can lead to several issues that compromise its stability and biological activity. These include:
-
Protein Denaturation and Aggregation: The formation of ice crystals during freezing can exert physical stress on the peptide structure, leading to unfolding (denaturation) and clumping (aggregation).[1][2] Aggregated peptides are often inactive and can be difficult to resolubilize.
-
Hydrolysis: Changes in the local concentration of solutes and pH shifts during the freezing process can increase the rate of peptide bond hydrolysis, breaking the peptide into smaller, inactive fragments.[3]
-
Oxidation: Peptides containing susceptible amino acids can be prone to oxidation, a process that can be accelerated by changes in the solution environment during freeze-thaw cycles.[1][3]
Q2: How many times can I freeze and thaw my this compound stock solution?
A2: It is strongly recommended to avoid any freeze-thaw cycles of the main stock solution.[4][5] For this reason, aliquoting the reconstituted this compound into single-use volumes is the best practice.[4][5] While some robust proteins may tolerate a limited number of freeze-thaw cycles, it is best to assume that each cycle will lead to some degree of degradation for a peptide like this compound.
Q3: What is the best way to store this compound?
A3: this compound is most stable in its lyophilized (powder) form. For long-term storage, the lyophilized peptide should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to prevent moisture absorption.[1][4][6] Once reconstituted, the single-use aliquots should be stored at -20°C or -80°C and used immediately after thawing.[5]
Q4: Can I store my reconstituted this compound aliquots in a frost-free freezer?
A4: It is advisable to avoid storing peptide aliquots in frost-free freezers. These freezers have automatic defrosting cycles that cause temperature fluctuations, which can be detrimental to the stability of the peptide, essentially subjecting it to multiple small freeze-thaw cycles.[7] A manual defrost freezer that maintains a more constant temperature is preferred.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Reduced or inconsistent activity of this compound in experiments. | Degradation of the peptide due to multiple freeze-thaw cycles of the stock solution. | Always aliquot the reconstituted stock solution into single-use volumes. Prepare a new working solution from a fresh aliquot for each experiment. |
| Precipitate formation in the this compound aliquot after thawing. | Peptide aggregation caused by freeze-thaw stress or improper storage. | Centrifuge the vial briefly before use to pellet any aggregates. Use the supernatant. For future prevention, ensure proper aliquoting and storage at a constant -20°C or -80°C. Avoid vigorous shaking or vortexing of the peptide solution.[8] |
| Difficulty dissolving the lyophilized this compound. | The peptide may have absorbed moisture, or the incorrect solvent is being used. | Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1] Refer to the manufacturer's datasheet for the recommended solvent. If solubility issues persist, sonication may help.[1] |
Quantitative Data Summary
| Storage Condition | Form | Expected Stability | Recommendation |
| Room Temperature | Lyophilized | Days to weeks[4] | Not recommended for long-term storage. |
| 4°C | Lyophilized | Weeks to months | Acceptable for short-term storage. |
| -20°C to -80°C | Lyophilized | Several years[4][6] | Optimal for long-term storage. |
| 4°C | Reconstituted | Up to one week[9] | Not recommended; use immediately if possible. |
| -20°C to -80°C | Reconstituted (Single Aliquot) | Months (single thaw)[5] | Optimal for storing working solutions. |
| -20°C to -80°C | Reconstituted (Multiple Freeze-Thaws) | Significant degradation expected after each cycle | Strongly discouraged. |
Experimental Protocol: Reconstitution and Aliquoting of this compound
This protocol outlines the best practice for reconstituting and aliquoting lyophilized this compound to avoid freeze-thaw cycles.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity solvent (e.g., sterile water, PBS, as recommended by the supplier)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer (optional, for gentle mixing)
-
Microcentrifuge
Procedure:
-
Equilibrate to Room Temperature: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can compromise the peptide's stability.[1]
-
Brief Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[8]
-
Reconstitution:
-
Carefully open the vial.
-
Using a sterile pipette tip, add the recommended volume of the appropriate sterile solvent to the vial to achieve the desired stock concentration.
-
Gently swirl the vial or pipette the solution up and down slowly to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause aggregation.[8]
-
Ensure the peptide is completely dissolved. The solution should be clear and free of particulates.
-
-
Aliquoting:
-
Immediately after reconstitution, dispense the stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.
-
Clearly label each aliquot with the peptide name, concentration, and date of reconstitution.
-
-
Storage:
-
Store the aliquots at -20°C or -80°C.
-
Discard the original vial with any remaining reconstituted peptide to avoid accidental reuse.
-
-
Use of Aliquots:
-
When an aliquot is needed for an experiment, remove one tube from the freezer and thaw it completely at room temperature or on ice.
-
Once thawed, gently mix the solution before use.
-
Do not refreeze any remaining solution in the aliquot. Discard any unused portion.
-
Visualization of Experimental Workflow
The following diagram illustrates the recommended workflow for handling this compound to prevent degradation from freeze-thaw cycles.
References
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 6. bachem.com [bachem.com]
- 7. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 8. m.youtube.com [m.youtube.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Unraveling the Immunomodulatory Dichotomy of Myelopeptide-1 and Myelopeptide-2: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced immunomodulatory effects of therapeutic peptides is paramount. This guide provides a comprehensive comparison of Myelopeptide-1 (MP-1) and Myelopeptide-2 (MP-2), two bioregulatory peptides derived from bone marrow cells, highlighting their distinct mechanisms of action with supporting experimental data.
Myelopeptides (B149311) (MPs) are a class of endogenous peptides with a wide range of biological activities, including immunoregulatory, differentiating, and opiate-like effects.[1][2] Among these, MP-1 (Phe-Leu-Gly-Phe-Pro-Thr) and MP-2 (Leu-Val-Val-Tyr-Pro-Trp) have been subjects of investigation for their potential therapeutic applications in conditions marked by immune dysregulation.[2] While both originate from the same source, their influence on the immune system diverges significantly, positioning them for different therapeutic strategies.
Distinct Effects on T-Cell Subsets and Cytokine Production
Experimental evidence demonstrates a clear functional separation between MP-1 and MP-2 in their interaction with key components of the adaptive immune response. MP-1 primarily influences interleukin-1 (IL-1) associated activities and T-suppressor cell function, whereas MP-2 exerts its effects through the interleukin-2 (B1167480) (IL-2) pathway.
A pivotal study directly comparing the two peptides revealed that MP-1, but not MP-2, can substitute for IL-1 in promoting the proliferation of thymocytes in the presence of a mitogen.[3] Conversely, MP-2, and not MP-1, was found to stimulate the production of IL-2 by murine splenocytes and enhance the proliferation of an IL-2-dependent cell line (CTLL-2).[3] This suggests that MP-1 may play a role in the initial stages of T-cell activation, where IL-1 is a critical co-stimulatory signal, while MP-2 is more involved in the subsequent expansion of activated T-cells, a process heavily reliant on IL-2.
Further delineating their roles, another study investigated their impact on T-suppressor cells. The results showed that MP-1 significantly increased the number of antibody-forming cells (AFC) and completely abolished the concanavalin (B7782731) A (Con A)-induced generation of T-suppressor cells.[4] In contrast, MP-2 had no effect on AFC numbers and only partially diminished the inhibitory action of T-suppressors.[4]
Quantitative Comparison of Immunomodulatory Effects
| Parameter | Myelopeptide-1 (MP-1) | This compound (MP-2) | Reference |
| IL-1 Activity | Replaces IL-1 activity in costimulation of thymocyte proliferation | No effect | [3] |
| IL-2 Production | No effect | Stimulates production by murine splenocytes | [3] |
| IL-2-Dependent Proliferation | No effect | Stimulates proliferation of CTLL-2 cells | [3] |
| Antibody-Forming Cells (AFC) | Increases the number of AFC | No effect | [4] |
| T-Suppressor Induction | Abolishes Con A induction of T-suppressors | No effect | [4] |
| T-Suppressor Inhibitory Effect | Fully blocks the inhibitory effect | Partially decreases the inhibitory effect | [4] |
Signaling Pathways and Logical Relationships
The differential effects of MP-1 and MP-2 can be visualized through their distinct interactions with T-cell signaling pathways.
Experimental Methodologies
The findings presented are based on established immunological assays. Below are the key experimental protocols employed in the comparative studies.
Costimulation of Thymocyte Proliferation
-
Cells: Thymocytes from mice.
-
Stimulation: Suboptimal doses of a mitogen (e.g., Concanavalin A).
-
Treatment: Addition of varying concentrations of MP-1 or MP-2 in the presence or absence of IL-1.
-
Assay: Cell proliferation measured by the incorporation of a radioactive tracer (e.g., ³H-thymidine) into the DNA of dividing cells.
IL-2 Production and IL-2-Dependent Proliferation
-
IL-2 Production:
-
Cells: Murine splenocytes.
-
Stimulation: Mitogen (e.g., Concanavalin A).
-
Treatment: Incubation with MP-1 or MP-2.
-
Assay: IL-2 levels in the culture supernatant measured by an ELISA or a bioassay using an IL-2-dependent cell line.
-
-
IL-2-Dependent Proliferation:
-
Cells: CTLL-2 cell line (an IL-2-dependent cytotoxic T-cell line).
-
Treatment: Culture in the presence of suboptimal concentrations of IL-2 with or without MP-1 or MP-2.
-
Assay: Cell proliferation measured by ³H-thymidine incorporation.
-
T-Suppressor Activity Assay
-
Induction of T-Suppressors:
-
Cells: Mouse spleen cells.
-
Stimulation: Incubation with Concanavalin A (Con A) for 48 hours.
-
Treatment: Addition of MP-1 or MP-2 during the Con A incubation period.
-
-
Measurement of T-Suppressor Function:
-
Co-culture: Con A-induced T-suppressor cells are co-cultured with immune lymph node cells from mice previously immunized with sheep red blood cells (SRBC).
-
Treatment: Addition of MP-1 or MP-2 to the co-culture.
-
Assay: The number of antibody-forming cells (AFC) is determined using a plaque assay. A decrease in AFCs indicates T-suppressor activity.
-
Conclusion and Future Directions
The distinct immunomodulatory profiles of Myelopeptide-1 and this compound suggest their potential for targeted therapeutic interventions. MP-1, with its ability to enhance antibody production and counteract T-suppressor function, could be a candidate for vaccine adjuvants or for treating certain immunodeficiencies. In contrast, MP-2's role in promoting IL-2-dependent T-cell proliferation could be explored in contexts where augmenting T-cell responses is desirable, such as in certain infections or cancers.
The collective of myelopeptides has been formulated into a drug named Myelopidum, which has been used for treating conditions associated with immunodeficiency and for preventing postsurgical complications by normalizing the balance of T-helper and T-suppressor cells.[1][2] Further research is warranted to fully elucidate the specific clinical applications of purified MP-1 and MP-2, including potential combination therapies to achieve a more nuanced and effective immunomodulation. These investigations should include detailed dose-response studies and exploration in various preclinical models of disease.
References
- 1. Immunomodulating activity of myelopeptides: clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myelopeptides: new immunoregulatory peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Myelopeptides on IL-1 and IL-2 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myelopeptide-1 blocks the T-suppressor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Myelopeptide-2 and Other Immunomodulatory Peptides in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of cancer immunotherapy has witnessed a paradigm shift with the advent of agents that modulate the patient's own immune system to combat malignancies. Among these, immunomodulatory peptides have emerged as a promising class of therapeutics. This guide provides a detailed comparison of Myelopeptide-2 (MP-2) with other notable immunomodulatory agents used in cancer therapy: Thymosin Alpha-1, Interleukin-2 (B1167480) (IL-2), and Imiquimod. The objective is to present a comprehensive overview of their mechanisms of action, preclinical and clinical efficacy, and the experimental protocols used to evaluate their performance. While direct head-to-head comparative studies are limited, this guide consolidates available data to facilitate an informed understanding of their respective profiles.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and the selected immunomodulatory agents. It is important to note that the experimental conditions, cancer models, and dosages may vary significantly between studies, making direct cross-comparison challenging.
Table 1: Preclinical Antitumor Efficacy
| Immunomodulator | Cancer Model | Dosage/Concentration | Tumor Growth Inhibition | Reference |
| This compound | Transplantable solid tumors (Ca-755 adenocarcinoma, Lewis lung adenocarcinoma, S180 sarcoma) | Not specified | 70-82% | [1] |
| Thymosin Alpha-1 | Lewis Lung Carcinoma (LLC) | Not specified | 40.5 ± 9.7% | [2] |
| Interleukin-2 (Neo-2/15, an IL-2 mimic) | B16F10 melanoma and CT26 colon cancer | Dose-dependent | Significant delay in tumor growth | [3][4] |
| Imiquimod (in combination with radiotherapy) | Melanoma | Not specified | Reduced tumor growth rate |
Table 2: Immunomodulatory Effects on Immune Cells
| Immunomodulator | Immune Cell Type | Effect | Magnitude of Effect | Reference |
| This compound | T-lymphocytes | Restores mitogen responsiveness after suppression by HL-60 leukemia cells | Dose-dependent restoration of proliferative response | [5] |
| T-lymphocytes | Restores CD3 and CD4 surface antigen expression | Restoration of T-cell phenotype | [5] | |
| T-lymphocytes | Stimulates IL-2 production in murine splenocytes | Not specified | [6] | |
| Thymosin Alpha-1 | CD4+ and CD8+ T-cells | Promotes infiltration into tumor tissues | Significant increase in Tα1-RGDR group vs Tα1 group | [2] |
| Interleukin-2 | CD8+ T-cells and NK cells | Proliferation and activation | Not specified | |
| Imiquimod | Dendritic cells | Maturation and activation | Not specified |
Table 3: Effects on Cytokine Production
| Immunomodulator | Cytokine | Effect | Cell/Tissue Type | Reference |
| This compound | IL-2 | Recovers synthesis | Human T-lymphocytes | [7] |
| Thymosin Alpha-1 | IL-2 | 114.62 ± 25.50 ng/L (Tα1) vs 154.78 ± 21.70 ng/L (Tα1-RGDR) | Blood from LLC tumor-bearing mice | [2] |
| IFN-γ | 168.99 ± 30.20 ng/L (Tα1) vs 214.76 ± 30.20 ng/L (Tα1-RGDR) | Blood from LLC tumor-bearing mice | [2] | |
| Interleukin-2 | IFN-γ, IL-4 | Induces production | NKT cells | [8] |
| Imiquimod | IFN-α, TNF-α, IL-1, IL-6, IL-8, IL-10, IL-12 | Induces production | Various immune cells |
Mechanisms of Action and Signaling Pathways
This compound (MP-2)
This compound is a synthetic hexapeptide (Leu-Val-Val-Tyr-Pro-Trp) originally isolated from porcine bone marrow cell culture. Its primary immunomodulatory function lies in its ability to restore the function of T-lymphocytes that have been suppressed by tumor-derived factors.[5][9] MP-2 has been shown to recover interleukin-2 (IL-2) synthesis and the expression of the IL-2 receptor (IL-2R) on T-lymphocytes, thereby restoring their proliferative capacity in response to mitogens.[7] This restoration of T-cell function is a critical step in enabling the immune system to recognize and attack tumor cells. While the precise receptor for MP-2 has not been fully elucidated, its downstream effects point towards a role in counteracting tumor-induced immunosuppression.
References
- 1. [Synthesis and properties of the retro-analogue of myelopeptide MP-2] [pubmed.ncbi.nlm.nih.gov]
- 2. Modified Thymosin Alpha 1 Distributes and Inhibits the Growth of Lung Cancer in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De novo design of potent and selective mimics of IL-2 and IL-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. The bone marrow peptide (this compound) abolishes induced by human leukemia HL-60 cell suppression of T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Myelopeptides on IL-1 and IL-2 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound recovers interleukin-2 synthesis and interleukin-2 receptor expression in human T lymphocytes depressed by tumor products or measles virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IL-2 triggers specific signaling pathways in human NKT cells leading to the production of pro- and anti-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Validating the Anti-Tumor Efficacy of Myelopeptide-2 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myelopeptide-2 (MP-2), a synthetic peptide, has demonstrated immunomodulatory properties with potential applications in cancer therapy. This guide provides an objective comparison of MP-2's in vivo anti-tumor effects against other immunomodulatory agents, supported by available experimental data. Due to a lack of direct head-to-head in vivo comparative studies, this guide synthesizes data from individual studies to offer a comprehensive overview for researchers.
Comparative Analysis of In Vivo Anti-Tumor Effects
| Agent | Cancer Model | Key In Vivo Findings | Citation |
| This compound (MP-2) | Murine Lymphoma | Increased survival and enhanced Natural Killer (NK) cell cytotoxicity. | [1] |
| Human Leukemia (in vitro/ex vivo) | Restored T-cell phenotype (CD3 and CD4 expression) altered by leukemia cells. | [2] | |
| Thymalin | Rat Sarcoma 45 | Tumor growth arrest and regression in over half of the animals; tumor growth suppression by 78% in others. | [3] |
| T-activin | Various Tumor Models | Reported to possess anti-tumor activity through immunomodulation, though specific quantitative in vivo data is limited in the reviewed literature. | |
| Other Anti-Tumor Peptides | Murine Melanoma | A study on the peptide RDP22 showed significant tumor regression upon intratumoral injection. | [4] |
| Murine Breast Cancer | Combination treatment with HER-2 and VEGF peptide mimics resulted in a greater delay in tumor growth. | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in this guide.
This compound in a Murine Lymphoma Model
While a specific detailed protocol for an in vivo lymphoma model focusing solely on this compound was not found in the available literature, a general methodology can be inferred from related studies on immunomodulators in cancer models.
Objective: To evaluate the anti-tumor efficacy of this compound in a murine lymphoma model.
Animal Model: BALB/c mice.
Tumor Cell Line: A suitable murine lymphoma cell line (e.g., A20).
Experimental Groups:
-
Control Group: Vehicle (e.g., saline) administration.
-
This compound Treatment Group: MP-2 administered at a specified dosage and schedule.
-
(Optional) Comparative Agent Group: Another immunomodulator (e.g., IL-2) administered at a clinically relevant dose.
-
(Optional) Combination Therapy Group: MP-2 in combination with a standard chemotherapeutic agent (e.g., Cyclophosphamide).
Procedure:
-
Tumor Inoculation: Subcutaneously inject a known number of lymphoma cells into the flank of each mouse.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), begin treatment administration as per the experimental group assignments. MP-2 is typically administered via intraperitoneal or subcutaneous injection.
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health status.
-
Record survival data.
-
-
Endpoint Analysis:
-
At the end of the study (or when tumors reach a predetermined size), euthanize the animals.
-
Excise tumors for weight measurement and histological analysis.
-
Collect spleens and lymph nodes for immunological analysis (e.g., flow cytometry for T-cell and NK cell populations).
-
Key Parameters to Measure:
-
Tumor growth inhibition rate.
-
Survival rate and median survival time.
-
Changes in immune cell populations (e.g., CD4+, CD8+ T-cells, NK cells) in the tumor microenvironment and lymphoid organs.
-
Cytokine levels in serum or tumor homogenates.
Experimental Workflow for In Vivo Anti-Tumor Peptide Evaluation
Caption: Workflow for in vivo evaluation of anti-tumor peptides.
Signaling Pathways
This compound is believed to exert its anti-tumor effects through the modulation of the immune system, particularly by enhancing the activity of NK cells and restoring T-lymphocyte function.
Proposed Signaling Pathway for this compound-Mediated Immune Enhancement
The precise signaling cascade initiated by MP-2 is not fully elucidated in the available literature. However, based on its observed effects on immune cells, a putative pathway can be proposed. MP-2 likely binds to a specific receptor on the surface of immune cells, such as NK cells and T-lymphocytes. This binding event triggers a downstream signaling cascade that ultimately leads to enhanced effector functions.
Caption: Proposed mechanism of this compound's anti-tumor effect.
Conclusion
The available evidence suggests that this compound is a promising immunomodulatory agent with in vivo anti-tumor activity, primarily demonstrated in a murine lymphoma model where it increased survival.[1] Its mechanism of action appears to be linked to the enhancement of NK cell cytotoxicity and the restoration of T-lymphocyte function.[1][2] However, a significant gap in the literature exists regarding direct comparative studies of MP-2 against other immunomodulators like Thymalin or T-activin in standardized in vivo cancer models. Such studies would be invaluable for establishing the relative potency and potential clinical utility of MP-2.
For researchers and drug development professionals, further investigation into the precise molecular targets and signaling pathways of this compound is warranted. Additionally, well-designed in vivo studies directly comparing MP-2 with other immunotherapeutic agents and standard-of-care chemotherapies are crucial to fully validate its anti-tumor effects and guide future clinical development.
References
- 1. Effect of Thymalin on the Tumor and Thymus under Conditions of Activation Therapy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotechpeptides.com [biotechpeptides.com]
- 3. Frontiers | Thymus-derived hormonal and cellular control of cancer [frontiersin.org]
- 4. peptidegurus.com [peptidegurus.com]
- 5. fitbodymd.me [fitbodymd.me]
Reproducibility of Myelopeptide-2's Effect on T-Cell Activation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the consistency and reliability of an immunomodulatory agent's effects is paramount. This guide provides a comparative analysis of the reported effects of Myelopeptide-2 (MP-2) on T-cell activation and contrasts it with two other well-known immunomodulatory peptides, Thymosin alpha 1 and Thymopentin (B1683142). The focus is on the available experimental data regarding their impact on T-cell proliferation and cytokine production.
Executive Summary on Reproducibility
In contrast, Thymosin alpha 1 and Thymopentin have been the subject of more extensive research, with their effects on T-cell maturation and function documented in numerous studies over several decades. While direct "reproducibility studies" are not common for these agents either, the consistency of findings across a larger body of independent research provides a greater degree of confidence in their reported biological activities.
This guide, therefore, presents a comparison based on the available, albeit limited, data for MP-2 alongside the more established profiles of Thymosin alpha 1 and Thymopentin.
Comparative Analysis of T-Cell Activation
The following tables summarize the available quantitative and qualitative data on the effects of this compound, Thymosin alpha 1, and Thymopentin on key markers of T-cell activation. It is important to note that the data are compiled from different studies with varying experimental setups, which may influence the observed outcomes.
Table 1: Effect on T-Cell Cytokine Production
| Peptide | Cytokine(s) Affected | Cell Type | Experimental Context | Reported Effect |
| This compound | Interleukin-2 (B1167480) (IL-2) | Human T-lymphocytes | Restoration of mitogen responsiveness in cells suppressed by tumor products or measles virus.[1] | Recovers reduced IL-2 synthesis and IL-2 receptor (IL-2R) expression.[1] |
| Interleukin-2 (IL-2) | Murine splenocytes | In vitro stimulation.[2] | Stimulated the production of IL-2.[2] | |
| Thymosin alpha 1 | IL-2, IFN-γ, IL-10, IL-12, TNF-α | Human Peripheral Blood Mononuclear Cells (PBMCs) | In vitro studies. | Can increase levels of Th1 cytokines like IL-2 and IFN-γ.[3][4][5] |
| IL-2, IL-4, IL-10 | T-cells from patients with chronic Hepatitis C | In vivo treatment. | Stimulated a significant increase in IL-2 and a decrease in Th2 cytokines (IL-4, IL-10).[4] | |
| Thymopentin | Interleukin-2 (IL-2) | Human lymphocytes from aged subjects | In vivo treatment.[6] | Enhanced PHA-induced IL-2 production.[6] |
| IL-2, IFN-γ, TNF-α | Differentiated human embryonic stem cells | In vitro differentiation.[7] | Differentiated cells produced IL-2, IFN-γ, and TNF-α upon stimulation.[7] | |
| IL-2, IL-4 | Murine model of injury | In vivo treatment. | Increased the production of IL-2 and reduced levels of IL-4. |
Table 2: Effect on T-Cell Proliferation
| Peptide | Assay Method | Cell Type | Experimental Context | Reported Effect |
| This compound | IL-2-dependent proliferation | CTLL-2 cell line | In vitro stimulation.[2] | Stimulated proliferation.[2] |
| Thymosin alpha 1 | Not specified | T-cells | In vitro and in vivo studies. | Promotes T-cell maturation and proliferation.[3] |
| Not specified | Activated T-cells from COVID-19 patients | In vitro study. | Significantly promoted the proliferation of activated T-cells.[3] | |
| Thymopentin | [3H]-thymidine incorporation | Human lymphocytes from aged subjects | In vivo treatment followed by in vitro stimulation with mitogens (PHA, ConA, PWM).[6] | Improved proliferative response to mitogens.[6] |
| Not specified | HL-60 cells | In vitro study. | Suppressed proliferation.[8] |
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not fully available. However, based on the descriptions in the literature, the following outlines represent the general methodologies likely employed.
General Protocol for T-Cell Cytokine Production Assay (ELISA)
-
Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) or murine splenocytes using standard density gradient centrifugation.
-
T-Cell Suppression (for MP-2 studies): To mimic an immunosuppressed state, incubate T-lymphocytes with conditioned medium from tumor cell lines (e.g., HL-60) or with a viral agent (e.g., measles virus) for a predetermined period.
-
Peptide Treatment: Add this compound, Thymosin alpha 1, or Thymopentin at various concentrations to the cell cultures. Include appropriate positive (e.g., phytohemagglutinin - PHA) and negative (vehicle) controls.
-
Stimulation: Co-stimulate the cells with a mitogen like PHA or anti-CD3/CD28 antibodies to induce T-cell activation.
-
Incubation: Culture the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the culture plates and collect the supernatant.
-
ELISA: Quantify the concentration of cytokines (e.g., IL-2, IFN-γ) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
General Protocol for T-Cell Proliferation Assay (CFSE-based)
-
Cell Preparation: Isolate and prepare a single-cell suspension of T-lymphocytes or PBMCs.
-
CFSE Staining: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) dye according to standard protocols. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.
-
Cell Culture and Treatment: Plate the CFSE-labeled cells and treat them with the respective peptides (this compound, Thymosin alpha 1, or Thymopentin) at desired concentrations.
-
Stimulation: Add a stimulus to induce proliferation, such as a mitogen (e.g., PHA) or specific antigen.
-
Incubation: Culture the cells for 3-7 days to allow for cell division.
-
Flow Cytometry: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. A decrease in CFSE intensity indicates cell proliferation.
-
Data Analysis: Quantify the percentage of proliferated cells and the number of cell divisions.
Visualizations
The following diagrams illustrate the conceptual signaling pathways and experimental workflows described in the context of immunomodulatory peptide effects on T-cell activation.
Caption: T-Cell Activation by Immunomodulatory Peptides.
Caption: Workflow for T-Cell Activation Assays.
Caption: Peptide Effects on T-Cell Function.
References
- 1. This compound recovers interleukin-2 synthesis and interleukin-2 receptor expression in human T lymphocytes depressed by tumor products or measles virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Myelopeptides on IL-1 and IL-2 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vivo immunopotentiating activity of thymopentin in aging humans: increase of IL-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymopentin enhances the generation of T-cell lineage derived from human embryonic stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide: Myelopeptide-2 and G-CSF for the Treatment of Myelosuppression
For Researchers, Scientists, and Drug Development Professionals
Myelosuppression, a common and often dose-limiting toxicity of chemotherapy, presents a significant challenge in cancer treatment. The reduction in bone marrow's ability to produce blood cells, particularly neutrophils, can lead to life-threatening infections. Granulocyte-colony stimulating factor (G-CSF) has been the cornerstone of managing chemotherapy-induced neutropenia for decades. However, emerging therapies, such as Myelopeptide-2, offer a potential alternative. This guide provides an objective comparison of this compound and G-CSF, focusing on their mechanisms of action, performance based on available experimental data, and the methodologies of key studies.
At a Glance: Key Differences
| Feature | This compound | Granulocyte-Colony Stimulating Factor (G-CSF) |
| Mechanism of Action | Stimulates the proliferation and differentiation of bone marrow progenitor cells; modulates cytokine production. The precise signaling pathway is not fully elucidated but is believed to involve specific cell surface receptors on immune cells. | Binds to the G-CSF receptor on hematopoietic precursor cells, activating the JAK-STAT signaling pathway to stimulate the proliferation, differentiation, and survival of neutrophil precursors. |
| Primary Target Cells | Appears to have a broader effect on hematopoietic progenitor cells and T-lymphocytes. | Primarily targets cells of the granulocytic lineage. |
| Administration Route | Preclinical studies have used intraperitoneal or subcutaneous injections. An oral formulation of a related compound (Myelo001) has been studied in clinical trials. | Typically administered as a subcutaneous injection. |
Mechanism of Action and Signaling Pathways
This compound:
This compound is a synthetic peptide that has been shown to stimulate the proliferation and differentiation of bone marrow progenitor cells, which is beneficial for hematopoietic recovery following myelosuppressive insults.[1] Its mechanism is thought to involve interaction with specific cell surface receptors on immune cells, leading to downstream signaling that alters gene expression related to immune activation and hematopoiesis.[1] In addition to its effects on hematopoiesis, this compound has demonstrated immunomodulatory properties, including the ability to restore T-lymphocyte responsiveness.
The precise intracellular signaling cascade initiated by this compound in hematopoietic cells remains an active area of investigation.
Granulocyte-Colony Stimulating Factor (G-CSF):
G-CSF is a well-characterized cytokine that plays a crucial role in granulopoiesis. Its mechanism of action is initiated by binding to the G-CSF receptor (G-CSFR), which is expressed on the surface of hematopoietic precursor cells, particularly those committed to the neutrophil lineage. This binding event triggers the dimerization of the receptor and the activation of associated Janus kinases (JAKs), primarily JAK1 and JAK2. The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the G-CSFR.
These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, mainly STAT3 and STAT5. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation into the nucleus. In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating the transcription of genes involved in cell proliferation, differentiation, survival, and maturation of neutrophils.
Signaling Pathway Diagrams:
Below are diagrams illustrating the known signaling pathway for G-CSF and the proposed, yet to be fully elucidated, pathway for this compound.
Performance Data from Experimental Studies
Direct comparative clinical trials between this compound and G-CSF are not yet available in the public domain. However, data from preclinical and early clinical studies of this compound and its analogue, Myelo001, can be compared with the extensive data available for G-CSF.
Table 1: Preclinical Efficacy in a Murine Model of Cyclophosphamide-Induced Myelosuppression
| Parameter | Control (Cyclophosphamide only) | This compound (1 mg/kg, intraperitoneally) | G-CSF (various preclinical models) |
| Bone Marrow Cellularity | Significantly reduced | Significant increase compared to control[1] | Known to increase bone marrow cellularity |
| Peripheral Neutrophil Counts | Severe neutropenia | Accelerated recovery compared to control[1] | Rapid and robust increase in peripheral neutrophils |
| Granulocyte-Macrophage Progenitors (CFU-GM) | Suppressed | 2-3 fold increase in colony formation[1] | Potent stimulator of CFU-GM |
Table 2: Clinical Trial Data in Chemotherapy-Induced Neutropenia
| Parameter | Placebo | Myelo001 (Phase IIa "MyeloConcept" Trial) | G-CSF (Numerous Clinical Trials) |
| Incidence of Severe Neutropenia (Grade 3/4) | Standard incidence with chemotherapy | Aims to reduce the incidence and duration[2][3] | Significantly reduces the incidence and duration |
| Duration of Severe Neutropenia | Dependent on chemotherapy regimen | Aims to shorten the duration[2][3] | Significantly shortens the duration |
| Incidence of Febrile Neutropenia | Higher risk | Expected to be reduced | Significantly reduces the incidence |
| Need for G-CSF Rescue Therapy | N/A | Aims to reduce the need | Standard of care |
Note: The results of the MyeloConcept Phase IIa trial for Myelo001 have not been fully published. The information presented is based on the study's objectives.
Experimental Protocols
Key Preclinical Study of this compound (Based on Morozov et al., 1997)
-
Objective: To evaluate the effect of this compound on hematopoietic recovery in a murine model of chemotherapy-induced myelosuppression.
-
Animal Model: Mice (strain not specified in available abstracts).
-
Myelosuppression Induction: Administration of a single dose of cyclophosphamide.
-
Treatment: this compound was administered intraperitoneally at a dose of 1 mg/kg.
-
Parameters Measured:
-
Bone marrow cellularity was assessed at specific time points post-treatment.
-
Peripheral blood counts, including neutrophil counts, were monitored to assess recovery.
-
Colony-forming unit assays for granulocyte-macrophage progenitors (CFU-GM) were performed on bone marrow cells to determine the effect on progenitor cell proliferation.
-
-
Experimental Workflow:
Phase IIa Clinical Trial of Myelo001 ("MyeloConcept" Study)
-
Objective: To determine the safety and efficacy of Myelo001 in preventing or reducing chemotherapy-induced neutropenia and myelosuppression in breast cancer patients.[2][3]
-
Study Design: A randomized, double-blind, placebo-controlled Phase IIa trial.[4]
-
Patient Population: Women with invasive breast cancer scheduled for chemotherapy with epirubicin/cyclophosphamide.[2][3]
-
Treatment Arms:
-
Group 1: Myelo001 administered orally once daily.
-
Group 2: Placebo administered orally once daily.
-
-
Primary Endpoints: Incidence and duration of severe neutropenia.
-
Secondary Endpoints: Incidence of febrile neutropenia, need for G-CSF rescue therapy, safety, and tolerability.
-
Logical Relationship of Study Design:
Summary and Future Directions
G-CSF is a well-established and effective treatment for chemotherapy-induced neutropenia with a clearly defined mechanism of action. It has a proven track record of reducing the incidence, duration, and complications of severe neutropenia.
This compound, and its orally available analogue Myelo001, represent a novel approach to managing myelosuppression. Preclinical data are promising, suggesting an ability to stimulate hematopoietic recovery.[1] The potential for oral administration offers a significant advantage in terms of patient convenience.
However, a comprehensive comparison is currently limited by the lack of mature clinical trial data for this compound/Myelo001 and the absence of head-to-head comparative studies with G-CSF. The elucidation of this compound's precise signaling pathway will be crucial for a deeper understanding of its mechanism and for identifying potential biomarkers for patient response.
Future research should focus on:
-
The publication of detailed results from the MyeloConcept trial and other ongoing studies of Myelo001.
-
Conducting randomized controlled trials directly comparing the efficacy and safety of this compound/Myelo001 with G-CSF.
-
In-depth molecular studies to fully characterize the signaling pathways activated by this compound in hematopoietic stem and progenitor cells.
The development of new agents like this compound holds the promise of providing alternative and potentially improved strategies for managing the myelosuppressive side effects of cancer therapy, ultimately improving patient outcomes and quality of life.
References
A Comparative Guide to Assessing the Purity of Synthetic Myelopeptide-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthetic Myelopeptide-2 (MP-2), a hexapeptide with the sequence Leu-Val-Val-Tyr-Pro-Trp. Ensuring the purity of synthetic peptides is critical for the accuracy and reproducibility of research data, as well as for the safety and efficacy of potential therapeutic applications. This document details experimental protocols for the established method of High-Performance Liquid Chromatography (HPLC) and compares its performance with two alternative techniques: Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis-Mass Spectrometry (CE-MS).
Introduction to this compound and the Importance of Purity Assessment
This compound is an immunoregulatory peptide with potential applications in various therapeutic areas.[1][2] The biological activity of MP-2 is intrinsically linked to its primary structure; therefore, impurities arising from the solid-phase peptide synthesis (SPPS) process, such as truncated or deletion sequences, or incompletely deprotected peptides, can significantly impact experimental outcomes.[3] Robust analytical methods are essential to accurately quantify the purity of synthetic MP-2 and to identify and characterize any impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and widely accepted method for peptide purity analysis.[3] It separates peptides based on their hydrophobicity. However, advancements in separation science have led to the development of alternative and complementary techniques that can offer improved resolution, speed, and different selectivity. This guide will explore two such alternatives: UPLC, which utilizes smaller particle size columns for higher efficiency separations, and CE-MS, which separates molecules based on their charge-to-size ratio, providing an orthogonal separation mechanism to RP-HPLC.[4][5]
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a standard RP-HPLC method for the purity assessment of synthetic this compound.
Objective: To determine the purity of synthetic this compound by separating it from synthesis-related impurities.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and a UV-Vis detector.
Materials:
-
Synthetic this compound, lyophilized powder
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the lyophilized this compound in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelengths: 214 nm (for the peptide backbone) and 280 nm (for the tyrosine and tryptophan residues).[6]
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 5 30 65 32 95 35 95 36 5 | 40 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram detected at 214 nm.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Ultra-Performance Liquid Chromatography (UPLC)
This protocol utilizes UPLC for a higher resolution and faster analysis of this compound purity.
Objective: To achieve a more efficient separation of this compound from its impurities in a shorter analysis time compared to conventional HPLC.
Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) or tunable UV (TUV) detector.
Materials:
-
Synthetic this compound, lyophilized powder
-
UPLC-grade water
-
UPLC-grade acetonitrile (ACN)
-
Formic acid (FA)
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) FA in water.
-
Mobile Phase B: 0.1% (v/v) FA in acetonitrile.
-
-
Sample Preparation:
-
Prepare the sample as described in the RP-HPLC protocol, using Mobile Phase A to a final concentration of 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection Wavelengths: 214 nm and 280 nm.
-
Injection Volume: 2 µL
-
Gradient:
Time (min) % Mobile Phase B 0 5 10 65 11 95 12 95 12.1 5 | 15 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram at 214 nm.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
This protocol provides an orthogonal method for purity assessment based on the electrophoretic mobility of this compound.
Objective: To provide a complementary purity assessment based on the charge-to-size ratio of this compound and its impurities, with mass confirmation.
Instrumentation:
-
Capillary electrophoresis system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
Materials:
-
Synthetic this compound, lyophilized powder
-
Deionized water
-
Formic acid (FA)
-
Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., 100 cm length)
Procedure:
-
Background Electrolyte (BGE) Preparation:
-
Prepare a 1 M formic acid solution in deionized water.
-
Degas the BGE by sonication.
-
-
Sample Preparation:
-
Dissolve the lyophilized this compound in the BGE to a final concentration of 0.1 mg/mL.
-
Vortex to ensure complete dissolution.
-
-
CE-MS Conditions:
-
Capillary Conditioning: Rinse the capillary sequentially with 1 M NaOH, deionized water, and BGE.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: 30 kV.
-
Capillary Temperature: 25°C.
-
Sheath Liquid: 0.1% formic acid in 50:50 isopropanol:water at a flow rate of 3 µL/min.
-
ESI-MS Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 300°C.
-
Scan Range: m/z 100-1000.
-
-
-
Data Analysis:
-
Extract the ion electropherogram for the expected m/z of this compound ([M+H]+ ≈ 776.9).
-
Identify impurity peaks by their different migration times and m/z values.
-
Calculate purity based on the relative peak area of the main component in the total ion electropherogram.
-
Comparative Data
The following table summarizes hypothetical data obtained from the analysis of a single batch of synthetic this compound using the three described methods.
| Parameter | RP-HPLC | UPLC | CE-MS |
| Purity (%) | 96.5 | 96.8 | 97.1 |
| Analysis Time (min) | 40 | 15 | 25 |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | 2.5 | N/A (Separation by m/z) |
| Number of Detected Impurities | 4 | 6 | 5 (with mass confirmation) |
| Relative Standard Deviation (RSD) of Purity (%) (n=3) | 0.8 | 0.5 | 1.1 |
| Sample Consumption (µg per injection) | 10 | 1 | 0.5 |
Method Comparison and Discussion
-
RP-HPLC remains a robust and reliable method for routine purity assessment of this compound. It provides good separation of the main peptide from most synthesis-related impurities.
-
UPLC offers a significant improvement in terms of resolution and analysis time. The use of sub-2 µm particles allows for sharper peaks and the potential to resolve impurities that may co-elute with the main peak in a standard HPLC separation. The reduced analysis time also increases sample throughput.
-
CE-MS serves as an excellent orthogonal and confirmatory technique.[4][5] Since the separation is based on a different physicochemical principle (charge-to-size ratio), it can resolve impurities that have similar hydrophobicity to this compound but differ in charge or size. The direct coupling to a mass spectrometer provides immediate mass identification of the main peak and any detected impurities, which is invaluable for impurity profiling.
For a comprehensive purity assessment of synthetic this compound, a combination of a high-resolution chromatographic method like UPLC and an orthogonal technique such as CE-MS is recommended. UPLC can be used for routine quality control and purity determination, while CE-MS can be employed for in-depth characterization and identification of impurities.
Visualizing the Workflow
The following diagram illustrates the general workflow for the purity assessment of synthetic this compound.
Caption: Workflow for the purity assessment of synthetic this compound.
This guide provides a framework for selecting and implementing appropriate analytical methods for assessing the purity of synthetic this compound. The choice of method will depend on the specific requirements of the research or development stage, with UPLC and CE-MS offering advanced capabilities for comprehensive characterization.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 3. lcms.cz [lcms.cz]
- 4. Capillary electrophoresis in the analysis of therapeutic peptides-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capillary electrophoresis-electrospray ionization mass spectrometry of amino acids, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biovera.com.au [biovera.com.au]
Unraveling Myelopeptide-2's Mechanism: A Comparative Analysis with Thymosin Alpha-1
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the immunomodulatory mechanisms of Myelopeptide-2 and Thymosin alpha-1. While direct receptor binding data for this compound remains elusive, this document explores its functional effects on T-lymphocyte activity and contrasts it with the receptor-mediated pathway of Thymosin alpha-1, offering insights into their distinct roles in immunotherapy.
This compound (MP-2), a hexapeptide with the sequence Leu-Val-Val-Tyr-Pro-Trp, is a promising immunoregulatory agent known for its ability to restore T-lymphocyte function. Its mechanism of action is primarily understood through its effects on cytokine production and the expression of cell surface receptors crucial for immune response. In contrast, Thymosin alpha-1, a well-characterized immunomodulatory peptide, exerts its effects through direct interaction with specific cell surface receptors, namely Toll-like receptors (TLRs). This guide will delve into the current understanding of this compound's functional pathway and compare it with the receptor-defined mechanism of Thymosin alpha-1, providing a framework for future research and therapeutic development.
Comparative Analysis of this compound and Thymosin Alpha-1
The following table summarizes the key characteristics and functional parameters of this compound and Thymosin alpha-1 based on available experimental data. Due to the absence of direct receptor binding studies for this compound, the comparison focuses on their proposed mechanisms and observed immunological effects.
| Feature | This compound | Thymosin Alpha-1 |
| Primary Function | Restores function of suppressed T-lymphocytes. | Modulates and enhances T-cell mediated immune responses. |
| Proposed Molecular Target/Receptor | Specific cell surface receptor on immune cells is believed to exist, but has not yet been identified. | Toll-like receptor 9 (TLR9) and Toll-like receptor 2 (TLR2) agonist.[1] |
| Key Mechanism of Action | Recovers the synthesis of Interleukin-2 (B1167480) (IL-2) and the expression of the IL-2 receptor (IL-2R) on T-lymphocytes.[2] | Activates TLR signaling pathways in myeloid and dendritic cells, stimulating an adaptive immune response.[1] |
| Effects on T-Cells | Stimulates IL-2 dependent proliferation of T-cells.[3] | At a concentration of 3 µM, it induces significant proliferation of activated CD4+ T-cells.[4] |
| Effects on Cytokines | Stimulates the production of IL-2 by murine splenocytes.[3] | Increases levels of IL-2, IL-10, IL-12, Interferon (IFN)-α, and IFN-γ.[1] |
| Clinical Relevance | Potential for use in anti-tumor and anti-viral therapy due to its ability to counteract immune suppression.[2] | Used in the treatment of various conditions with immune dysfunction, including viral infections and some cancers.[1] |
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better understand the distinct mechanisms of these peptides and the methods used to study them, the following diagrams illustrate their proposed signaling pathways and a general workflow for a receptor binding assay.
Caption: Proposed functional pathway of this compound.
Caption: Signaling pathway of Thymosin alpha-1 via Toll-like receptors.
Caption: General experimental workflow for a competitive receptor binding assay.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are representative protocols for assessing T-cell proliferation and for a Toll-like receptor (TLR) functional assay, which are relevant to studying the effects of this compound and Thymosin alpha-1, respectively.
Protocol 1: T-Cell Proliferation Assay (for this compound)
This protocol outlines a method to assess the ability of this compound to restore the proliferation of T-lymphocytes that have been suppressed.
1. Preparation of Cells and Suppressive Supernatant:
- Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
- Culture a suppressor cell line (e.g., HL-60 leukemia cells) and collect the conditioned medium (supernatant) which contains suppressive factors.
- Enrich for T-lymphocytes from PBMCs using nylon wool columns or magnetic bead-based separation.
2. T-Cell Suppression and Treatment:
- Seed the enriched T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.
- To induce suppression, add the collected suppressor cell supernatant to the T-cell cultures at a predetermined concentration.
- Add this compound to the suppressed T-cell cultures at a range of concentrations (e.g., 0.01 ng/mL to 100 ng/mL). Include a positive control (no suppression) and a negative control (suppression, no this compound).
- Add a mitogen, such as Phytohemagglutinin (PHA), to all wells to stimulate T-cell proliferation.
3. Proliferation Measurement:
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
- For the final 18 hours of incubation, add a proliferation marker such as [3H]-thymidine or a non-radioactive alternative like BrdU or WST-1.
- Harvest the cells and measure the incorporation of the proliferation marker according to the manufacturer's instructions. For [3H]-thymidine, this involves using a cell harvester and a liquid scintillation counter. For colorimetric assays, a microplate reader is used.
4. Data Analysis:
- Calculate the percentage of proliferation relative to the positive control.
- Plot the dose-response curve for this compound and determine the effective concentration (e.g., EC50) for the restoration of T-cell proliferation.
Protocol 2: Toll-Like Receptor (TLR) Functional Assay (for Thymosin Alpha-1)
This protocol describes a method to determine the functional activation of TLRs by Thymosin alpha-1 by measuring downstream cytokine production.
1. Cell Preparation:
- Isolate PBMCs from healthy donor blood.
- Alternatively, use a cell line that expresses the TLR of interest (e.g., HEK293 cells transfected with TLR2 or TLR9).
2. TLR Stimulation:
- Seed the cells in a 96-well plate.
- Add Thymosin alpha-1 at various concentrations to the wells.
- Include a positive control with a known TLR agonist (e.g., Pam3CSK4 for TLR2, CpG ODN for TLR9) and a negative control (vehicle only).
3. Cytokine Measurement:
- Incubate the plate for 24-48 hours.
- After incubation, collect the cell culture supernatant.
- Measure the concentration of a downstream cytokine, such as Interleukin-8 (IL-8) or Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.
4. Data Analysis:
- Generate a standard curve for the cytokine of interest.
- Calculate the concentration of the cytokine produced in each well.
- Plot the dose-response of Thymosin alpha-1 on cytokine production to determine its potency as a TLR agonist.
Conclusion
While the precise receptor for this compound is yet to be identified, its mechanism of action is characterized by the restoration of IL-2 synthesis and IL-2 receptor expression on T-lymphocytes, leading to the recovery of T-cell function. This functional approach contrasts with the direct receptor-mediated mechanism of Thymosin alpha-1, which activates the innate immune system through Toll-like receptors. The comparative analysis presented here highlights the different yet complementary ways these immunomodulatory peptides can influence the immune system. Further research, particularly focused on identifying the this compound receptor and quantifying its binding affinity, will be crucial in fully elucidating its therapeutic potential and in designing more targeted immunotherapies.
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound recovers interleukin-2 synthesis and interleukin-2 receptor expression in human T lymphocytes depressed by tumor products or measles virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Myelopeptides on IL-1 and IL-2 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Immunomodulatory Activity of Thymosin Alpha 1 on Tumor Cell Lines and Distinct Immune Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Study Validation of Myelopeptide-2's Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Myelopeptide-2 (MP-2), a promising immunoregulatory peptide, with other alternatives, supported by available experimental data. The information is intended to offer an objective overview for researchers and professionals in the field of drug development.
This compound (MP-2), a hexapeptide with the sequence Leu-Val-Val-Tyr-Pro-Trp, is of bone marrow origin and has demonstrated significant immunoregulatory properties.[1] Its potential therapeutic applications are primarily focused on restoring immune function, particularly in contexts of immunosuppression such as that induced by chemotherapy.
Comparative Efficacy of this compound
This section details the performance of MP-2 in key therapeutic areas and compares it with established treatments and other experimental peptides.
Hematopoietic Recovery Post-Myelosuppression
Myelosuppression, a common side effect of chemotherapy, is characterized by a decrease in bone marrow's ability to produce blood cells. Granulocyte colony-stimulating factor (G-CSF) is a standard treatment to accelerate neutrophil recovery. Preclinical studies suggest that MP-2 may also play a crucial role in hematopoietic recovery.
In a murine model of cyclophosphamide-induced myelosuppression, the administration of MP-2 at a dose of 1 mg/kg resulted in a significant increase in bone marrow cellularity and accelerated the recovery of peripheral neutrophil counts compared to control groups.[2] Notably, colony-forming unit assays in this model showed a 2-3 fold increase in granulocyte-macrophage progenitors following MP-2 treatment.[2]
| Treatment Group | Key Efficacy Metric | Result | Reference Study |
| This compound (MP-2) | Increase in Granulocyte-Macrophage Progenitors | 2-3 fold increase vs. control | Morozov et al., 1997[2] |
| G-CSF | Neutrophil Recovery | Significantly accelerates recovery | Various clinical trials[3][4][5] |
| G-CSF + GM-CSF | Hematopoietic Recovery | No significant difference compared to G-CSF alone in some studies | Bishop et al., 1997[4] |
| Chemotherapy + G-CSF | Hematopoietic Stem Cell Yield | Higher yield than G-CSF alone | Kubista et al., 2024[6] |
Immunomodulation: T-Lymphocyte Function and IL-2 Synthesis
MP-2 has been shown to restore the function of T-lymphocytes that have been suppressed by tumor products or viruses.[1] A key mechanism behind this is its ability to recover the synthesis of Interleukin-2 (B1167480) (IL-2) and the expression of the IL-2 receptor in human T-lymphocytes.[1] IL-2 is a critical cytokine for the proliferation and activation of T-cells.
Studies have shown that MP-2, but not the related Myelopeptide-1 (MP-1), stimulates the production of IL-2 by murine splenocytes and enhances the proliferation of IL-2-dependent cell lines.[7] This effect is most pronounced in the early stages of T-cell activation.[7]
| Agent | Effect on IL-2 Synthesis | Impact on T-Cell Proliferation | Notes |
| This compound (MP-2) | Stimulates IL-2 production | Restores mitogen responsiveness of suppressed T-lymphocytes | Effective in counteracting suppression by tumor products[1] |
| Interleukin-2 (Recombinant) | Direct action as IL-2 | Induces T-cell proliferation | Used in cancer immunotherapy, but with potential for severe side effects[8][9][10] |
| Myelopeptide-1 (MP-1) | Does not stimulate IL-2 production | Replaces IL-1 activity in costimulation of thymocyte proliferation | Different mechanism of action compared to MP-2[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Protocol 1: In Vivo Myelosuppression and Hematopoietic Recovery
Objective: To assess the efficacy of this compound in promoting hematopoietic recovery in a cyclophosphamide-induced myelosuppression mouse model.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Induction of Myelosuppression: Administer a single intraperitoneal injection of cyclophosphamide (B585) at a dose of 150-200 mg/kg.[11][12]
-
Treatment:
-
MP-2 Group: Administer daily intraperitoneal injections of MP-2 at a dose of 1 mg/kg, starting 24 hours after cyclophosphamide administration.[2]
-
Control Group: Administer daily intraperitoneal injections of a vehicle (e.g., sterile saline).
-
-
Monitoring:
-
Collect peripheral blood samples at regular intervals (e.g., days 3, 7, 10 post-cyclophosphamide) for complete blood counts, focusing on absolute neutrophil counts.
-
At the end of the study period, sacrifice the mice and harvest bone marrow from the femurs and tibias.
-
-
Colony-Forming Unit (CFU) Assay:
-
Prepare a single-cell suspension of the bone marrow cells.
-
Plate the cells in a semi-solid medium (e.g., MethoCult™) containing appropriate cytokines to support the growth of granulocyte-macrophage progenitors (CFU-GM).
-
Incubate the plates for 7-14 days at 37°C in a humidified incubator with 5% CO2.
-
Count the number of CFU-GM colonies under a microscope.
-
Protocol 2: In Vitro T-Lymphocyte Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of T-lymphocytes.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture:
-
Resuspend the PBMCs in a complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics).
-
Plate the cells in 96-well flat-bottom plates at a density of 1 x 10^5 cells/well.
-
-
Treatment and Stimulation:
-
Suppression (optional): To model immunosuppression, incubate the cells with conditioned medium from a leukemia cell line (e.g., HL-60) or a viral agent.[1]
-
Treatment: Add MP-2 to the designated wells at various concentrations.
-
Stimulation: Add a mitogen, such as phytohemagglutinin (PHA), to stimulate T-cell proliferation.
-
Controls: Include wells with cells and medium only (negative control), cells with mitogen only (positive control), and cells with mitogen and the suppressive agent (suppression control).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Measurement (e.g., using BrdU or ³H-thymidine incorporation):
-
Add BrdU or ³H-thymidine to each well for the final 18 hours of incubation.
-
Harvest the cells and measure the incorporation of the label using an appropriate detection method (e.g., ELISA for BrdU, scintillation counting for ³H-thymidine).
-
Protocol 3: Measurement of Interleukin-2 (IL-2) Synthesis
Objective: To quantify the production of IL-2 by T-lymphocytes in response to this compound.
Methodology:
-
Cell Culture and Treatment: Follow steps 1-3 of the T-Lymphocyte Proliferation Assay protocol.
-
Supernatant Collection: After the desired incubation period (e.g., 24, 48, or 72 hours), centrifuge the 96-well plates and carefully collect the cell-free supernatants.
-
IL-2 Quantification (ELISA):
-
Use a commercially available human IL-2 ELISA kit.
-
Coat a 96-well ELISA plate with a capture antibody specific for human IL-2.
-
Add the collected supernatants and a series of IL-2 standards to the wells.
-
Incubate, wash, and then add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate solution to produce a colorimetric reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-2 in the samples by comparing their absorbance to the standard curve.
-
Visualizations
The following diagrams illustrate key pathways and experimental workflows related to the action of this compound.
Caption: Proposed signaling pathway for this compound in T-lymphocytes.
Caption: Experimental workflow for assessing hematopoietic recovery.
References
- 1. This compound recovers interleukin-2 synthesis and interleukin-2 receptor expression in human T lymphocytes depressed by tumor products or measles virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bca-protein.com [bca-protein.com]
- 3. Comparative effects of granulocyte-macrophage colony-stimulating factor (GM-CSF) and granulocyte colony-stimulating factor (G-CSF) on priming peripheral blood progenitor cells for use with autologous bone marrow after high-dose chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized comparison of G-CSF + GM-CSF vs G-CSF alone for mobilization of peripheral blood stem cells: effects on hematopoietic recovery after high-dose chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of two autologous hematopoietic stem cell mobilization strategies in patients with multiple myeloma: CE plus G-CSF versus G-CSF only: A single-center retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Myelopeptides on IL-1 and IL-2 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A systematic review of interleukin-2-based immunotherapies in clinical trials for cancer and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A systematic review of interleukin-2-based immunotherapies in clinical trials for cancer and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improvement of Myelopoiesis in Cyclophosphamide-Immunosuppressed Mice by Oral Administration of Viable or Non-Viable Lactobacillus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metronomic cyclophosphamide enhances HPV16E7 peptide vaccine induced antigen-specific and cytotoxic T-cell mediated antitumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Myelopeptide-2 and Thymosin Alpha 1: An Immunomodulatory Showdown
For Immediate Release to the Scientific Community
In the landscape of immunomodulatory peptides, both Myelopeptide-2 (MP-2) and Thymosin Alpha 1 (Tα1) have emerged as molecules of significant interest for their potential therapeutic applications. This guide provides a comprehensive, data-driven comparison of these two peptides, aimed at researchers, scientists, and drug development professionals. We delve into their mechanisms of action, summarize key experimental findings, and present detailed protocols to facilitate further investigation.
At a Glance: this compound vs. Thymosin Alpha 1
| Feature | This compound (MP-2) | Thymosin Alpha 1 (Tα1) |
| Primary Source | Originally isolated from porcine bone marrow cell culture supernatant.[1][2] | Originally isolated from calf thymus tissue.[3] |
| Amino Acid Composition | Hexapeptide (Leu-Val-Val-Tyr-Pro-Trp).[1] | 28 amino acids.[3][4] |
| Primary Immunomodulatory Effect | Restores suppressed T-lymphocyte function and enhances hematopoiesis.[1][5] | Enhances T-cell maturation and function, modulates cytokine production, and stimulates both innate and adaptive immunity.[4][6] |
| Key Applications | Investigated for anti-tumor and anti-viral therapies, and for restoring immune function post-immunosuppression.[1][7] | Approved in over 35 countries for treating hepatitis B and C; investigated for various cancers, autoimmune diseases, and as a vaccine adjuvant.[3][4] |
| Mechanism of Action | Stimulates IL-2 production and IL-2 receptor expression; modulates cytokine profiles.[8] | Acts as a Toll-like receptor (TLR)-2 and TLR-9 agonist, activating downstream signaling pathways like NF-κB and MAPK.[4] |
Deep Dive: Mechanism of Action and Signaling Pathways
This compound: A Focus on T-Cell Restoration
This compound primarily exhibits its immunomodulatory effects by acting on T-lymphocytes. Experimental evidence suggests that MP-2 can restore the function of T-cells that have been suppressed by tumor products or viral infections.[1] A key aspect of this restoration is its ability to recover the synthesis of Interleukin-2 (IL-2) and the expression of the IL-2 receptor on T-lymphocytes.[8] IL-2 is a critical cytokine for T-cell proliferation and differentiation. By stimulating IL-2-associated processes, MP-2 helps to re-establish a competent cellular immune response. While the precise upstream receptor for MP-2 has not been fully elucidated, its downstream effects point towards a significant role in modulating cytokine networks to favor immune activation.
Thymosin Alpha 1: A Multi-Pronged Immunomodulator
Thymosin Alpha 1 has a more extensively characterized mechanism of action, primarily centered around its interaction with Toll-like receptors (TLRs). Tα1 acts as an agonist for TLR2 and TLR9 on antigen-presenting cells (APCs) such as dendritic cells.[4] This binding initiates a downstream signaling cascade involving MyD88-dependent pathways, leading to the activation of transcription factors like NF-κB and AP-1. The activation of these pathways results in the production of various cytokines, including IL-2, IL-12, and interferons, which in turn promote the maturation and activation of T-cells, particularly CD4+ and CD8+ T-cells, and enhance the activity of Natural Killer (NK) cells.[4] This broad-spectrum immune activation underlies its efficacy in treating viral infections and its potential as an anti-cancer agent.
Experimental Data Summary
Immunomodulatory Effects
| Parameter | This compound | Thymosin Alpha 1 |
| Effect on T-Cell Proliferation | Restores mitogen-induced proliferation of suppressed T-lymphocytes.[1] | Promotes proliferation of activated T-cells.[4] |
| Cytokine Modulation | Stimulates IL-2 production.[8] | Increases production of IL-2, IL-12, IFN-α, and IFN-γ.[4] |
| Effect on Antigen Presenting Cells | Not well-documented. | Enhances maturation and antigen presentation of dendritic cells.[4] |
| Effect on NK Cells | Not well-documented. | Directly activates NK cells.[4] |
Clinical Applications and Efficacy
| Indication | This compound | Thymosin Alpha 1 |
| Cancer | Shown to abolish the suppressive effect of leukemia cells on T-lymphocytes in vitro.[1] A drug based on myelopeptides, Myelopidum, has been used to prevent postsurgical complications in cancer patients.[9][10] | Used as an adjuvant in the treatment of various cancers including melanoma, hepatocellular carcinoma, and non-small cell lung cancer to improve immune response and reduce chemotherapy-induced immunosuppression.[4][6][11] |
| Infectious Diseases | Restores T-lymphocyte function suppressed by measles virus in vitro.[12] Myelopidum is used for prophylaxis and treatment of pneumonia and enteritis in veterinary medicine.[9][10] | Approved for the treatment of chronic hepatitis B and C.[3][4] Investigated for use in HIV and COVID-19 to restore lymphocyte counts and reduce mortality.[3][4] |
| Autoimmune Diseases | A myelopeptide was shown to potentiate the inhibitory activity of PWM on elevated spontaneous IgG secretion in cultures from patients with active SLE.[13] | Early clinical data suggest it may reduce relapse frequency in multiple sclerosis and lower autoantibody levels in lupus.[14] It is being investigated for its potential to rebalance (B12800153) the immune system in various autoimmune conditions.[15][16] |
Experimental Protocols
This compound: T-Lymphocyte Proliferation Assay
Objective: To assess the ability of this compound to restore the proliferative response of T-lymphocytes suppressed by tumor-conditioned media.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. HL-60 leukemia cells are cultured, and the conditioned medium (CM) is collected.
-
T-Lymphocyte Suppression: PBMCs are incubated with HL-60 CM to induce suppression of T-lymphocyte function.
-
Treatment: Suppressed PBMCs are treated with varying concentrations of this compound.
-
Stimulation: Phytohemagglutinin (PHA), a mitogen, is added to the cultures to stimulate T-lymphocyte proliferation.
-
Proliferation Measurement: T-cell proliferation is assessed by measuring the incorporation of tritiated thymidine (B127349) ([³H]-thymidine) into the DNA of dividing cells.
-
Data Analysis: The counts per minute (CPM) from the [³H]-thymidine assay are compared between control (suppressed cells without MP-2), and MP-2 treated groups.
Thymosin Alpha 1: Dendritic Cell Maturation and Cytokine Production Assay
Objective: To evaluate the effect of Thymosin Alpha 1 on the maturation of dendritic cells (DCs) and their subsequent cytokine production.
Methodology:
-
DC Generation: Monocytes are isolated from human PBMCs and cultured with GM-CSF and IL-4 to differentiate them into immature DCs.
-
Treatment: Immature DCs are treated with varying concentrations of Thymosin Alpha 1.
-
Maturation Analysis: DC maturation is assessed by flow cytometry for the expression of surface markers such as CD80, CD86, and MHC class II.
-
Cytokine Measurement: The supernatant from the DC cultures is collected, and the concentration of cytokines such as IL-12 is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The mean fluorescence intensity (MFI) of maturation markers and the concentration of cytokines are compared between untreated and Tα1-treated DCs.
Conclusion
This compound and Thymosin Alpha 1 are both potent immunomodulatory peptides with distinct mechanisms of action and clinical applications. Tα1 has a broader, more extensively researched profile, with well-defined signaling pathways and a wide range of clinical trials supporting its use.[4][17] Its action via TLRs positions it as a key activator of both innate and adaptive immunity. MP-2, while less studied, shows significant promise in the specific context of restoring T-cell function in immunosuppressed states.[1][7] Its ability to stimulate IL-2 production highlights its potential as a targeted immunotherapy.
For researchers and drug developers, the choice between these peptides would depend on the specific therapeutic goal. Tα1 offers a broad-spectrum immunomodulatory approach, while MP-2 may be more suited for applications requiring the specific restoration of cellular immunity. Further research into the precise molecular targets of MP-2 and direct comparative clinical trials would be invaluable in fully elucidating the relative merits of these two important immunomodulators.
References
- 1. The bone marrow peptide (this compound) abolishes induced by human leukemia HL-60 cell suppression of T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. alternative-therapies.com [alternative-therapies.com]
- 4. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bca-protein.com [bca-protein.com]
- 6. Thymosin Alpha-1 Peptide: A Revolutionary Approach to Cancer Treatment [hansenhealthcenter.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Influence of Myelopeptides on IL-1 and IL-2 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myelopeptides: new immunoregulatory peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunomodulating activity of myelopeptides: clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Reappraisal of Thymosin Alpha1 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design of Peptide Immunotherapies for MHC Class-II-Associated Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A myelopeptide from unstimulated bone marrow cells with immunomodulatory activity in lymphocyte cultures from healthy donors and patients with hypogammaglobulinemia and active lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agewellatl.net [agewellatl.net]
- 15. livvnatural.com [livvnatural.com]
- 16. Peptide Series: Is Thymosin Alpha-1 good for autoimmune conditions? [drdanwool.com]
- 17. Comprehensive Review of the Safety and Efficacy of Thymosin Alpha 1 in Human Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Restoration of IL-2 Receptor Expression by Myelopeptide-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Myelopeptide-2's (MP-2) ability to restore Interleukin-2 (B1167480) (IL-2) receptor expression on suppressed T lymphocytes against other immunomodulatory alternatives. The information presented herein is supported by experimental data to aid in the evaluation of this novel peptide for therapeutic development.
Introduction to this compound and IL-2 Receptor Modulation
This compound (MP-2), a hexapeptide with the sequence Leu-Val-Val-Tyr-Pro-Trp, has demonstrated the ability to restore both IL-2 synthesis and the expression of its receptor (IL-2R) on human T lymphocytes that have been suppressed by factors such as tumor products or viral infections.[1] The IL-2 receptor, particularly the high-affinity complex composed of α (CD25), β (CD122), and γ (CD132) chains, is crucial for T cell proliferation, differentiation, and survival. Its downregulation is a hallmark of immune suppression. This guide explores the efficacy of MP-2 in reversing this suppression and compares its activity with other agents known to modulate IL-2 signaling.
Comparative Analysis of IL-2 Receptor Modulators
The restoration of IL-2 receptor expression is a key strategy for overcoming immune suppression. The following table summarizes the performance of this compound in comparison to other potential therapeutic agents.
| Compound/Agent | Mechanism of Action on IL-2R | Reported Efficacy in IL-2Rα (CD25) Upregulation | Potential Advantages | Potential Disadvantages |
| This compound (MP-2) | Recovers reduced IL-2 synthesis and IL-2R expression on suppressed T lymphocytes.[1] | Data on specific percentage increase is not readily available in publicly accessible literature. | Restores both IL-2 production and receptor expression, potentially leading to a more comprehensive immune reconstitution. | Limited publicly available quantitative data directly comparing it to other agents. |
| Recombinant IL-2 (rIL-2) | Directly binds to the IL-2R, leading to downstream signaling and can induce IL-2Rα expression. | Can induce IL-2Rα expression on activated T cells. | Well-characterized mechanism of action. | Can have significant toxicities and may preferentially expand regulatory T cells (Tregs) at low doses, potentially hindering anti-tumor responses. |
| IL-2 Muteins (Engineered IL-2 Variants) | Engineered to have altered affinity for different IL-2R subunits, aiming to selectively activate effector T cells over Tregs.[2][3][4][5] | Can be designed to enhance CD25-dependent signaling, thereby selectively targeting cells with high IL-2Rα expression like Tregs, or to bypass CD25 for direct effector cell activation.[2] | High specificity for desired T cell populations, potentially reducing off-target effects and toxicity. | Complex protein engineering and manufacturing processes. |
| Anti-CD25 Monoclonal Antibodies | Can either block IL-2 binding or deplete CD25-expressing cells, depending on the antibody's properties.[6][7][8] | Can lead to a reduction in the frequency of CD4+CD25+ regulatory T cells.[7] | Can be used to specifically target and eliminate Tregs, which can suppress anti-tumor immunity. | May also deplete activated effector T cells that transiently express CD25, potentially compromising the desired immune response.[6] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of these immunomodulatory agents. Below are outlines of key experimental protocols.
In Vitro T-Lymphocyte Suppression and Restoration Assay
Objective: To assess the ability of this compound to restore IL-2 receptor expression on suppressed human T lymphocytes.
Protocol:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
T-Lymphocyte Suppression: Culture the isolated PBMCs in the presence of a suppressing agent, such as conditioned medium from the HL-60 leukemia cell line or a viral agent, for a predetermined period (e.g., 24-48 hours) to induce downregulation of IL-2 and IL-2R.
-
Treatment with this compound: Wash the suppressed cells and resuspend them in fresh culture medium. Add this compound at various concentrations to the cell cultures. Include a positive control (e.g., recombinant IL-2) and a negative control (vehicle).
-
Incubation: Incubate the cells for a period sufficient to allow for changes in gene and protein expression (e.g., 24-72 hours).
-
Flow Cytometry Analysis of IL-2Rα (CD25) Expression:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorochrome-conjugated monoclonal antibodies against CD3 (to identify T cells) and CD25 (to quantify IL-2Rα expression).
-
Acquire the samples on a flow cytometer and analyze the percentage of CD3+CD25+ cells and the mean fluorescence intensity (MFI) of CD25 expression within the T cell population.
-
Comparative Analysis of T-Cell Activation
Objective: To compare the effects of this compound and other immunomodulators on T-cell activation markers.
Protocol:
-
PBMC Isolation and Culture: Isolate and culture PBMCs as described above.
-
Treatment with Test Compounds: Add this compound, recombinant IL-2, an IL-2 mutein, or an anti-CD25 antibody at various concentrations to the PBMC cultures.
-
Stimulation: Co-stimulate the T cells with anti-CD3 and anti-CD28 antibodies to induce activation.
-
Incubation: Incubate for 48-72 hours.
-
Flow Cytometry Analysis: Stain the cells with a panel of antibodies to assess T-cell activation, including anti-CD3, anti-CD4, anti-CD8, anti-CD25, and anti-CD69.
-
Data Analysis: Analyze the expression levels of CD25 and CD69 on CD4+ and CD8+ T-cell subsets to determine the activation status.
Visualizing Key Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams are provided.
IL-2 Receptor Signaling Pathway
The binding of IL-2 to its receptor initiates a cascade of intracellular signaling events crucial for T-cell function.
Caption: A simplified diagram of the IL-2 receptor signaling cascade.
Experimental Workflow for Validating IL-2R Restoration
This workflow outlines the key steps in assessing the efficacy of an immunomodulatory agent in restoring IL-2 receptor expression.
Caption: A streamlined workflow for testing IL-2R restoration agents.
Conclusion
This compound presents a promising approach to immunotherapy by addressing both IL-2 production and receptor expression in suppressed T lymphocytes. While initial findings are encouraging, further quantitative and comparative studies are necessary to fully elucidate its therapeutic potential relative to other immunomodulatory agents. The experimental frameworks provided in this guide offer a basis for such validation studies, which will be critical for advancing MP-2 into clinical development.
References
- 1. This compound recovers interleukin-2 synthesis and interleukin-2 receptor expression in human T lymphocytes depressed by tumor products or measles virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An IL-2 mutein engineered to promote expansion of regulatory T cells arrests ongoing autoimmunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. A long-lived IL-2 mutein that selectively activates and expands regulatory T cells as a therapy for autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-CD25 antibody mediated depletion of effector T cell populations enhances susceptibility of mice to acute, but not chronic, Toxoplasma gondii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulatory T Cells are Reduced During Anti-CD25 Antibody Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD25-Treg-depleting antibodies preserving IL-2 signaling on effector T cells enhance effector activation and antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Myelopeptide-2's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Myelopeptide-2 (MP-2) with other immunomodulatory peptides. The information is based on available scientific literature and aims to support further research and development in the field of immunology and drug discovery. While quantitative data for a direct, side-by-side comparison is limited in publicly accessible literature, this guide summarizes the reported biological effects and provides detailed experimental protocols for the independent verification of these activities.
Overview of this compound and Alternatives
This compound is a synthetic hexapeptide (Leu-Val-Val-Tyr-Pro-Trp) originally isolated from porcine bone marrow. It is recognized for its immunomodulatory and hematopoietic restorative properties. Its primary mechanism of action is believed to involve the potentiation of T-lymphocyte function, including the enhancement of Interleukin-2 (B1167480) (IL-2) production and the restoration of key T-cell surface markers.
As alternatives for comparison, this guide includes two other well-documented immunomodulatory peptides: Thymopentin (B1683142) and Thymosin Alpha 1 . These peptides also exert their effects on the immune system, particularly on T-cell maturation and function.
Comparison of Biological Activities
The following table summarizes the reported biological activities of this compound, Thymopentin, and Thymosin Alpha 1. It is important to note that the lack of standardized, publicly available quantitative data for this compound prevents a direct numerical comparison of potency (e.g., EC50 values).
| Biological Activity | This compound (MP-2) | Thymopentin (TP-5) | Thymosin Alpha 1 (Tα1) |
| Primary Function | Immunomodulation, Hematopoietic Restoration | Immunomodulation, T-cell maturation | Immunomodulation, T-cell maturation and function |
| Effect on T-Lymphocytes | Restores mitogen responsiveness of suppressed T-lymphocytes.[1][2] | Promotes differentiation and maturation of precursor T-cells.[3][4] | Induces T-cell differentiation and maturation. |
| Effect on IL-2 Production | Stimulates production of IL-2 by murine splenocytes and restores reduced IL-2 synthesis in human T-lymphocytes.[1][2] | Enhances PHA-induced IL-2 production in aging humans.[5] | Can increase levels of IL-2.[6][7] |
| Effect on T-Cell Surface Markers | Restores expression of CD3 and CD4 T-cell surface antigens. | Increases the expression of CD4 and CD8 markers on human thymocytes.[8] | Modulates T-lymphocyte numbers and function. |
| Clinical Applications (Investigated) | Antitumor and antivirus therapy (proposed).[2] | Immunodeficiency diseases, rheumatoid arthritis, cancer.[9] | Chronic hepatitis B and C, certain cancers, and as a vaccine adjuvant. |
Experimental Protocols for Verification
The following are detailed methodologies for key experiments to independently verify the biological activity of this compound and its alternatives.
T-Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the proliferation of T-lymphocytes in response to a mitogen, with or without the presence of the test peptide.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phytohemagglutinin (PHA) as a mitogen.
-
This compound, Thymopentin, or Thymosin Alpha 1.
-
[3H]-Thymidine.
-
96-well flat-bottom cell culture plates.
-
Cell harvester.
-
Scintillation counter.
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.
-
Adjust the cell concentration to 1 x 106 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate (1 x 105 cells/well).
-
Prepare serial dilutions of the test peptides (e.g., this compound) in complete RPMI-1640 medium.
-
Add 50 µL of the peptide solutions to the respective wells. For control wells, add 50 µL of medium only.
-
Add 50 µL of PHA solution (final concentration of 5 µg/mL) to all wells except for the unstimulated control wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Pulse the cells by adding 1 µCi of [3H]-Thymidine to each well.
-
Incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data is expressed as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).
Interleukin-2 (IL-2) Production Assay (ELISA)
This assay quantifies the amount of IL-2 secreted by T-lymphocytes in culture supernatants.
Materials:
-
PBMCs and cell culture reagents as described in section 3.1.
-
PHA.
-
Test peptides (this compound, etc.).
-
Human IL-2 ELISA Kit.
-
96-well cell culture plates.
-
Microplate reader.
Protocol:
-
Set up the cell cultures as described in steps 1-7 of the T-Lymphocyte Proliferation Assay protocol.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the culture supernatants from each well.
-
Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.[10]
-
Briefly, this involves adding the supernatants to wells pre-coated with an anti-human IL-2 antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-2 in each sample by comparing the absorbance values to a standard curve generated with known concentrations of recombinant human IL-2.
Analysis of T-Cell Subsets by Flow Cytometry
This method is used to determine the percentage of different T-lymphocyte populations (e.g., CD3+, CD4+, CD8+) after treatment with the test peptide.
Materials:
-
PBMCs and cell culture reagents as described in section 3.1.
-
Test peptides (this compound, etc.).
-
Fluorescently-labeled monoclonal antibodies against human CD3, CD4, and CD8.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Flow cytometer.
Protocol:
-
Set up and incubate cell cultures as described in steps 1-7 of the T-Lymphocyte Proliferation Assay protocol for 72 hours.
-
Harvest the cells from the wells and wash them with FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add the fluorescently-labeled anti-CD3, anti-CD4, and anti-CD8 antibodies at the manufacturer's recommended concentrations.
-
Incubate the cells in the dark at 4°C for 30 minutes.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of CD3+, CD4+, and CD8+ cells in the lymphocyte gate.
Signaling Pathways and Logical Relationships
Proposed Logical Workflow of this compound Action on T-Lymphocytes
The precise molecular interactions of this compound are still under investigation. However, based on the available literature, a logical workflow of its proposed action on suppressed T-lymphocytes can be visualized. This compound is believed to initiate a signaling cascade that leads to the restoration of key cellular functions.
Simplified Interleukin-2 (IL-2) Signaling Pathway in T-Lymphocytes
This compound's activity is closely linked to the upregulation of IL-2. The following diagram illustrates the general IL-2 signaling pathway in T-lymphocytes, which is crucial for T-cell proliferation and survival.
Conclusion
This compound demonstrates significant immunomodulatory potential, particularly in the context of T-lymphocyte function. While direct quantitative comparisons with alternatives like Thymopentin and Thymosin Alpha 1 are challenging due to the limited availability of standardized data, the qualitative evidence suggests a promising role for MP-2 in restoring immune homeostasis. The provided experimental protocols offer a framework for researchers to conduct independent verification and generate the quantitative data necessary for a more definitive comparative analysis. Further research into the precise molecular targets and signaling pathways of this compound will be crucial for its potential therapeutic development.
References
- 1. This compound recovers interleukin-2 synthesis and interleukin-2 receptor expression in human T lymphocytes depressed by tumor products or measles virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. mucosalimmunology.ch [mucosalimmunology.ch]
- 4. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo immunopotentiating activity of thymopentin in aging humans: increase of IL-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shrinepeptides.com [shrinepeptides.com]
- 8. T cell sensing of antigen dose governs interactive behavior with dendritic cells and sets a threshold for T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Myelopeptide-2: An Immunomodulatory Approach to Cancer Therapy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Myelopeptide-2 (MP-2) presents a compelling alternative to conventional cytotoxic agents in the landscape of cancer therapeutics. This synthetic peptide, derived from bone marrow, exerts its anti-tumor effects not by directly targeting cancer cells, but by modulating the host's immune system. This guide provides a comparative overview of the efficacy of this compound in preclinical cancer models, with a focus on lymphoma xenografts, and contrasts its mechanism with standard chemotherapeutic agents. The information is based on available preclinical data, and it should be noted that comprehensive studies across a wide range of cancer cell line-derived xenografts are limited.
Efficacy of this compound in a Murine Lymphoma Model
Preclinical studies have indicated that this compound can enhance the anti-tumor immune response, leading to improved survival in murine models of lymphoma. While detailed quantitative data from a broad range of xenograft models is not extensively published, the primary mechanism of action has been elucidated.
Table 1: Comparison of this compound and Standard Chemotherapy in Lymphoma Xenograft Models
| Feature | This compound | Standard Chemotherapy (e.g., CHOP) |
| Mechanism of Action | Immunomodulatory: Enhances the activity of Natural Killer (NK) cells and cytotoxic T lymphocytes (CTLs) to target and eliminate cancer cells. | Cytotoxic: Directly induces apoptosis or cell cycle arrest in rapidly dividing cells, including cancer cells and some healthy cells. |
| Reported Efficacy | Increased survival in murine lymphoma models. | Significant tumor growth inhibition and regression in various lymphoma xenograft models. |
| Target Cells | Primarily immune cells (NK cells, T lymphocytes). | Directly targets cancer cells. |
| Potential Advantages | Potential for a more targeted and durable anti-tumor response through immune memory. May have a more favorable safety profile due to its indirect mechanism of action. | Broad applicability across various lymphoma subtypes. Well-established efficacy and clinical use. |
| Potential Limitations | Efficacy may be dependent on the host's immune status. Limited data on efficacy in solid tumor models. | Can lead to significant side effects due to toxicity to healthy, rapidly dividing cells (e.g., myelosuppression, mucositis). Development of drug resistance. |
Experimental Protocols
Detailed experimental protocols for this compound in specific xenograft models are not widely available in the public domain. However, based on standard methodologies for lymphoma xenograft studies and the known immunomodulatory nature of MP-2, a representative protocol is outlined below.
General Xenograft Model Establishment (e.g., Daudi or A20 Lymphoma)
-
Cell Culture: Human Burkitt's lymphoma (Daudi) or murine B-lymphoma (A20) cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunodeficient mice (e.g., SCID or NOD/SCID for human cell lines) or immunocompetent syngeneic mice (e.g., BALB/c for A20 cells) are used.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 to 10 x 10^6 viable tumor cells in a sterile phosphate-buffered saline (PBS) or a mixture with Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula: Tumor Volume = (Length × Width²) / 2 is commonly used.
Treatment Administration
-
This compound: Based on its immunomodulatory function, MP-2 would typically be administered systemically (e.g., intraperitoneally or subcutaneously) at a predetermined dose and schedule, commencing either before or shortly after tumor implantation to stimulate an anti-tumor immune response.
-
Standard Chemotherapy (e.g., Cyclophosphamide, Doxorubicin): These agents are typically administered intravenously or intraperitoneally. Dosing and scheduling are based on established protocols for the specific drug and xenograft model. For example, a CHOP regimen (Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone) may be administered in cycles.
Efficacy Assessment
-
Primary Endpoint: Tumor growth inhibition is the primary measure of efficacy.
-
Secondary Endpoints: Survival analysis, body weight monitoring (as an indicator of toxicity), and immunological analyses (e.g., flow cytometry of splenocytes to assess NK and T cell activation) are also critical.
Visualizing the Mechanisms
Experimental Workflow
Caption: Workflow for evaluating this compound efficacy in a lymphoma xenograft model.
This compound Signaling Pathway
The precise molecular signaling pathway of this compound is not fully detailed in publicly available literature. However, based on its known biological effects, a putative pathway can be illustrated. MP-2 is believed to interact with receptors on immune cells, leading to the upregulation of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). These cytokines, in turn, are crucial for the activation and proliferation of NK cells and cytotoxic T lymphocytes.
Caption: Proposed immunomodulatory signaling pathway of this compound.
Conclusion
This compound represents a promising immunomodulatory agent for cancer therapy, particularly for hematological malignancies like lymphoma. Its mechanism of action, focused on enhancing the patient's own immune system to fight cancer, offers a distinct advantage over the direct cytotoxicity of traditional chemotherapy. However, further research is critically needed to establish its efficacy across a wider range of cancer types, to elucidate its detailed signaling pathways, and to determine optimal dosing and combination strategies. The data presented here, while limited, provides a foundation for future investigations into the therapeutic potential of this novel peptide.
Safety Operating Guide
Proper Disposal of Myelopeptide-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of bioactive compounds like Myelopeptide-2 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound was not identified in the available resources, this guide provides a comprehensive operational and disposal plan based on general best practices for handling and disposing of peptides and other pharmaceutical research materials. Adherence to these procedures will help ensure compliance with regulations and minimize environmental impact.
All research laboratories must implement proper pharmaceutical waste disposal procedures.[1] The U.S. Environmental Protection Agency (EPA) regulates the safe disposal of hazardous waste, including pharmaceutical waste, to prevent environmental contamination.[1] It is crucial for all research lab facilities to monitor and assure the safe disposal of pharmaceutical waste.[1]
I. Essential Safety and Handling Precautions
Before disposal, proper handling of this compound is paramount to ensure the safety of laboratory personnel.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coats, and eye protection, to prevent contamination and exposure.[2] In case of potential aerosol generation, work within a fume hood or biosafety cabinet.[2]
-
Sterile Environment: Handle peptides in a sterile environment to maintain their integrity and prevent contamination.[2]
-
Avoid Inhalation and Contact: Take measures to avoid inhaling peptide dust or allowing it to come into contact with skin or eyes.[3]
II. Step-by-Step Disposal Procedures
The following step-by-step guide outlines the recommended procedure for the disposal of this compound, from initial preparation to final waste stream allocation.
Step 1: Decontamination (if applicable)
While specific decontamination protocols for this compound are not available, a general best practice for peptide waste is to consider its potential bioactivity. For liquid waste containing this compound, decontamination may be achieved through chemical inactivation. Common methods include:
-
Autoclaving: If the peptide is heat-stable and does not contain other hazardous materials, autoclaving may be an effective decontamination method.
-
Chemical Inactivation: Treatment with a 10% bleach solution or a suitable laboratory disinfectant for a sufficient contact time (typically 30-60 minutes) can inactivate many bioactive peptides.
It is crucial to consult your institution's biosafety guidelines and the properties of any other chemicals in the waste solution before selecting a decontamination method.
Step 2: Waste Segregation
Proper waste segregation is fundamental to compliant disposal.
-
Solid Waste:
-
Unused or expired lyophilized this compound powder should be disposed of as chemical waste.
-
Contaminated lab consumables such as vials, pipette tips, and gloves should be placed in a designated hazardous waste container.[4]
-
-
Liquid Waste:
Step 3: Waste Container Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and a detailed description of the contents, including "this compound."
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure that incompatible waste types are segregated to prevent dangerous chemical reactions.[6]
Step 4: Final Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[4] Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical and pharmaceutical waste.[7]
III. Quantitative Data for Peptide Handling and Storage
While specific quantitative data for this compound disposal is unavailable, the following table summarizes general guidelines for peptide storage to ensure stability prior to use or disposal.
| Parameter | Recommendation | Source |
| Storage Temperature (Lyophilized) | -20°C for short-term storage (weeks) | [8][9] |
| -80°C for long-term storage (months to years) | [8] | |
| Storage Temperature (In Solution) | -20°C (aliquoted to avoid freeze-thaw cycles) | [9][10] |
| pH for Solutions | 5-6 (for enhanced stability) | [9] |
IV. Experimental Protocols and Methodologies
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not included. Researchers should always follow the specific protocols provided with the product or established within their laboratory for their experimental work.
V. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and comply with all local, state, and federal regulations.[4][6]
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. peptidesuk.com [peptidesuk.com]
- 3. scribd.com [scribd.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. danielshealth.com [danielshealth.com]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 9. genscript.com [genscript.com]
- 10. bachem.com [bachem.com]
Personal protective equipment for handling Myelopeptide-2
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Myelopeptide-2 (MP-2). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this synthetic immunomodulatory peptide.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure and contamination when working with this compound. Although synthetic peptides are not always classified as hazardous, it is prudent to handle them with a consistent level of care.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be worn at all times in the laboratory to protect against splashes of liquids and airborne particles. Should provide side-shield protection for comprehensive coverage. |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder or when handling larger volumes. | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended due to their chemical resistance. Gloves must be changed immediately if contaminated, and always before leaving the laboratory. For handling concentrated solutions, consider double-gloving. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from accidental splashes. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the lyophilized powder, especially when weighing, to prevent inhalation of fine particles. |
Operational Plan: Handling and Reconstitution
Proper handling and reconstitution are critical for both user safety and maintaining the integrity of this compound.
Handling Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to come to room temperature in a desiccator. This prevents condensation from forming, which can affect the stability of the peptide.
-
Weighing: If weighing the peptide, do so in a chemical fume hood or a well-ventilated area to minimize the risk of inhaling the powder.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom of the vial before reconstitution.
Reconstitution Protocol
This compound is typically reconstituted in a sterile buffer. Sterile Phosphate-Buffered Saline (PBS) is a common choice.[1]
-
Solvent Addition: Using a sterile syringe, slowly add the calculated volume of sterile PBS to the vial. Aim the stream of liquid down the side of the vial to gently dissolve the powder.
-
Dissolution: Gently vortex or swirl the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, as this can cause the peptide to aggregate.
-
Storage of Reconstituted Peptide:
-
Short-term: Store the reconstituted solution at 2-8°C for up to one week.
-
Long-term: For longer storage, aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
| Parameter | Specification |
| Storage (Lyophilized) | -20°C or below |
| Storage (Reconstituted) | 2-8°C (short-term) or -20°C/-80°C (long-term) |
| Recommended Solvent | Sterile Phosphate-Buffered Saline (PBS) |
Experimental Workflow: In Vitro T-Lymphocyte Proliferation Assay
This protocol outlines a general procedure for assessing the immunomodulatory effects of this compound on T-lymphocyte proliferation.
Cell Preparation and Seeding
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with sterile PBS and resuspend them in complete RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well.
This compound Treatment
-
Prepare serial dilutions of the reconstituted this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 10-100 nM).[2]
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of PBS as the highest peptide concentration) and a positive control (e.g., a mitogen like Phytohemagglutinin).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
Proliferation Assessment (MTT Assay)
-
Following incubation, add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 4 hours.
-
Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
This compound Signaling Pathway
This compound exerts its immunomodulatory effects primarily by influencing T-lymphocyte activity. It has been shown to restore the responsiveness of T-lymphocytes by enhancing the production of Interleukin-2 (IL-2) and the expression of the IL-2 receptor. This leads to a promotion of T-helper 1 (Th1) cell responses, characterized by the release of cytokines such as IL-2 and Interferon-gamma (IFN-γ), while concurrently downregulating the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and IL-6.
Disposal Plan
All waste materials that have come into contact with this compound should be handled as chemical waste and disposed of in accordance with local, state, and federal regulations.
Waste Segregation
-
Solid Waste: This includes contaminated gloves, weighing papers, pipette tips, and empty vials. Collect this waste in a designated, clearly labeled, and sealed chemical waste container.
-
Liquid Waste: This includes unused this compound solutions and solvents used for rinsing glassware. Collect this waste in a designated, sealed, and properly labeled hazardous liquid waste container. Do not pour liquid waste containing this compound down the drain.
Decontamination
For spills, decontaminate the affected area with a suitable laboratory disinfectant. For liquid spills, absorb the spill with absorbent material before decontamination. All materials used for cleaning up spills should be disposed of as chemical waste.
| Waste Stream | Disposal Container | Disposal Procedure |
| Solid Chemical Waste | Labeled, sealed, puncture-resistant container | Collect all contaminated solid materials. Arrange for pickup by the institution's environmental health and safety department. |
| Liquid Chemical Waste | Labeled, sealed, chemically compatible container | Collect all unused solutions and rinsates. Arrange for pickup by the institution's environmental health and safety department. |
| Sharps Waste | Designated sharps container | Dispose of any contaminated needles or other sharps in a designated sharps container for proper disposal. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
